molecular formula C6H8ClN3OS B028689 3-Chloro-4-morpholino-1,2,5-thiadiazole CAS No. 30165-96-9

3-Chloro-4-morpholino-1,2,5-thiadiazole

Cat. No.: B028689
CAS No.: 30165-96-9
M. Wt: 205.67 g/mol
InChI Key: LAUCCQWGVCJGFT-UHFFFAOYSA-N
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Description

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Properties

IUPAC Name

4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3OS/c7-5-6(9-12-8-5)10-1-3-11-4-2-10/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUCCQWGVCJGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NSN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184248
Record name 3-Chloro-4-morpholino-1,2,5-thiadiazole
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Molecular Weight

205.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

30165-96-9
Record name 3-Chloro-4-morpholino-1,2,5-thiadiazole
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Record name 3-Chloro-4-morpholino-1,2,5-thiadiazole
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Record name 3-Chloro-4-morpholino-1,2,5-thiadiazole
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Record name 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine
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Record name 3-CHLORO-4-MORPHOLINO-1,2,5-THIADIAZOLE
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Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-morpholino-1,2,5-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-morpholino-1,2,5-thiadiazole, a heterocyclic compound, is a key synthetic intermediate, most notably in the production of the beta-adrenergic blocker, Timolol. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of the known biological activities of the broader 1,2,5-thiadiazole class of compounds. While direct biological data for this compound is limited in publicly available literature, this guide serves as a valuable resource for researchers working with this compound and similar chemical scaffolds.

Chemical and Physical Properties

This compound is a stable organic compound with the following properties:

PropertyValueReference
CAS Number 30165-96-9[1]
Molecular Formula C₆H₈ClN₃OS[1]
Molecular Weight 205.67 g/mol [1]
Appearance White to off-white or light yellow crystalline powder/solid[2]
Melting Point 44-47 °C[2]
IUPAC Name 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine[1]
Synonyms Timolol Impurity F, Timolol Related Compound F, 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine[1]

Synthesis

The primary route for the synthesis of this compound involves the reaction of 3,4-dichloro-1,2,5-thiadiazole with morpholine.

Experimental Protocol: Synthesis from 3,4-dichloro-1,2,5-thiadiazole and Morpholine

This protocol is adapted from established chemical literature.[3]

Materials:

  • 3,4-dichloro-1,2,5-thiadiazole

  • Morpholine

  • Water

  • Concentrated Hydrochloric Acid

  • Methanol

Equipment:

  • 100 mL three-necked flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Dropping funnel

  • Ice bath

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • To a 100 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add morpholine (e.g., 6.75 g, 77.4 mmol).

  • Heat the morpholine to 110 °C with stirring.

  • Slowly add 3,4-dichloro-1,2,5-thiadiazole (e.g., 3.0 g, 19.3 mmol) dropwise over a period of 20 minutes.

  • After the addition is complete, maintain the reaction mixture at 110 °C with continuous stirring for 2 hours.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add 30 mL of water to the cooled mixture.

  • Acidify the mixture with concentrated hydrochloric acid while maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C until a precipitate forms.

  • Collect the solid product by filtration.

  • Wash the collected solid with water.

  • Recrystallize the crude product from methanol.

  • Dry the purified product under high vacuum.

Expected Yield: Approximately 87.9%.[3]

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound reagent1 3,4-dichloro-1,2,5-thiadiazole reaction Reaction at 110°C for 2 hours reagent1->reaction reagent2 Morpholine reagent2->reaction workup Workup: 1. Cooling to 0°C 2. Water addition 3. Acidification (HCl) 4. Precipitation reaction->workup purification Purification: 1. Filtration 2. Washing (water) 3. Recrystallization (methanol) 4. Vacuum drying workup->purification product This compound purification->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological Activity

Direct and specific studies on the biological activity of this compound are scarce in the available scientific literature. Its primary role is documented as a precursor in the synthesis of Timolol, a non-selective beta-adrenergic receptor blocker used in the treatment of glaucoma and hypertension.[2]

General Biological Activities of 1,2,5-Thiadiazole Derivatives

The 1,2,5-thiadiazole scaffold is present in various pharmacologically active compounds, suggesting that derivatives of this heterocyclic system can exhibit a range of biological effects. It is important to note that the following activities are reported for the broader class of 1,2,5-thiadiazoles and not specifically for this compound.

Biological ActivityDescriptionReference
Antihypertensive Some 1,2,5-thiadiazole derivatives have been investigated for their potential to lower blood pressure.[4][5]
Antimicrobial Various derivatives have shown activity against different strains of bacteria and fungi.[4][5]
Anti-HIV Certain compounds containing the 1,2,5-thiadiazole ring have been explored for their potential as anti-HIV agents.[4][5]
Antileishmanial The 1,2,5-thiadiazole scaffold has been incorporated into molecules with activity against Leishmania parasites.[4][5]
Anticancer Some derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[6][7]

Mechanism of Action and Signaling Pathways

There is no specific information available in the scientific literature regarding the mechanism of action or the signaling pathways modulated by this compound. Its role as an intermediate in the synthesis of Timolol does not inherently confer the same pharmacological properties.

Due to the lack of data, no signaling pathway diagrams can be provided at this time. Further research is required to elucidate any potential biological targets and mechanisms of action for this compound.

Conclusion

This compound is a well-characterized chemical intermediate with a clearly defined synthetic route. While the broader 1,2,5-thiadiazole class of compounds exhibits a wide range of biological activities, the specific pharmacological profile of this compound remains largely unexplored. This guide provides a solid foundation of its chemical and synthetic aspects and highlights the need for further investigation into its potential biological effects. For researchers and drug development professionals, this compound may represent an interesting starting point for the design and synthesis of novel therapeutic agents, leveraging the known pharmacological potential of the 1,2,5-thiadiazole scaffold.

References

An In-depth Technical Guide to 3-Chloro-4-morpholino-1,2,5-thiadiazole (CAS 30165-96-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-morpholino-1,2,5-thiadiazole, with the CAS number 30165-96-9, is a heterocyclic organic compound of significant interest in the pharmaceutical industry. Primarily, it serves as a critical intermediate in the synthesis of Timolol, a non-selective beta-adrenergic receptor blocker used in the treatment of glaucoma and hypertension.[1][2][3][4] Furthermore, its role as a designated impurity in Timolol preparations, specifically "Timolol EP Impurity F," underscores its importance in the quality control and analytical chemistry of this widely used therapeutic agent.[5][6][7] This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and its role in the synthesis of Timolol.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic and analytical applications.

PropertyValueReference(s)
CAS Number 30165-96-9[8][9]
Molecular Formula C₆H₈ClN₃OS[9]
Molecular Weight 205.67 g/mol [9]
IUPAC Name 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine[9]
Appearance Off-white to light yellow or brown crystalline powder/solid[4][10]
Melting Point 44-47 °C[4]
Boiling Point 307.8 ± 42.0 °C (Predicted)[4]
Density 1.462 ± 0.06 g/cm³ (Predicted)[4]
Solubility Chloroform (Sparingly), DMSO (Slightly), Methanol (Slightly)[4][8]
LogP 1.66[11]

Spectroscopic Data

The structural elucidation and confirmation of this compound are based on various spectroscopic techniques. The key spectral data are summarized below.

Spectroscopic DataKey FeaturesReference(s)
¹H NMR (400 MHz, CDCl₃) δ 3.45-3.55 (m, 4H), 3.80-3.90 (m, 4H)[2][12]
Mass Spectrometry (MS) (M + H)⁺ = 206.1[2][12]
IR Spectrum Available through various databases.[9]
¹³C NMR Spectrum Available through various databases.[9]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reaction of 3,4-dichloro-1,2,5-thiadiazole with morpholine.

General Synthesis Protocol

A general and widely cited procedure for the synthesis is as follows:

  • Reaction Setup: To a 100-mL three-necked flask equipped with a reflux condenser, add morpholine (6.75 g, 77.4 mmol).

  • Heating: Heat the flask to 110 °C.

  • Addition of Reactant: Slowly add 3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol) dropwise over a period of 20 minutes.

  • Reaction: Maintain the reaction temperature at 110 °C with continuous stirring for 2 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add 30 mL of water and acidify with concentrated hydrochloric acid.

    • Stir the mixture at 0 °C until a precipitate forms.

  • Isolation and Purification:

    • Collect the solid product by filtration.

    • Wash the solid with water and dry it.

    • Recrystallize the crude product from methanol to yield the pure compound.[2][12]

This protocol typically yields the product as an orange solid with a high yield (around 87.9%).[2][12]

Synthesis Workflow Diagram

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification A 3,4-Dichloro-1,2,5-thiadiazole C Heat to 110 °C A->C B Morpholine B->C D Stir for 2 hours C->D E Cool to 0 °C D->E F Add Water & HCl E->F G Precipitation F->G H Filtration G->H I Wash with Water H->I J Recrystallization from Methanol I->J K This compound J->K

Caption: Synthesis workflow for this compound.

Role in Timolol Synthesis and Biological Significance

Intermediate in Timolol Synthesis

This compound is a key precursor in several synthetic routes to Timolol.[6][8][13] A common synthetic strategy involves the reaction of this intermediate with a suitable chiral side-chain, often derived from glycidol or a related epoxide, to introduce the (S)-(-)-1-(tert-butylamino)-2-propanol moiety.

Biological Activity and Signaling Pathway of Timolol

While there is a lack of information on the specific biological activity of this compound itself, its end-product, Timolol, is a well-characterized non-selective beta-adrenergic antagonist.[2][14]

Mechanism of Action of Timolol:

Timolol primarily exerts its therapeutic effect in glaucoma by reducing intraocular pressure. This is achieved by blocking beta-1 and beta-2 adrenergic receptors in the ciliary body of the eye.[12][14] The blockade of these receptors leads to a decrease in the production of aqueous humor, the fluid that fills the anterior chamber of the eye.[12][14] The reduction in aqueous humor inflow results in a decrease in intraocular pressure.

Signaling Pathway of Timolol Action

G Signaling Pathway of Timolol in Reducing Intraocular Pressure cluster_synthesis Synthesis cluster_action Mechanism of Action cluster_outcome Therapeutic Effect Intermediate 3-Chloro-4-morpholino- 1,2,5-thiadiazole Timolol Timolol Intermediate->Timolol Synthetic Steps BetaReceptor Beta-Adrenergic Receptors (Ciliary Body) Timolol->BetaReceptor Blocks AqueousHumor Aqueous Humor Production BetaReceptor->AqueousHumor Stimulates BetaReceptor->AqueousHumor Inhibition IOP Intraocular Pressure AqueousHumor->IOP Increases AqueousHumor->IOP Decrease ReducedIOP Reduced Intraocular Pressure

Caption: Role of the intermediate in Timolol synthesis and Timolol's mechanism of action.

Analytical Methods

As "Timolol Impurity F," the accurate detection and quantification of this compound are crucial for the quality control of Timolol drug substance and products.[15] High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

Representative HPLC Method for Impurity Profiling

While specific monograph methods should be consulted, a general reverse-phase HPLC method for the analysis of Timolol and its impurities would typically involve:

  • Column: A C18 column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[16][17]

  • Detection: UV detection at a wavelength where Timolol and its impurities have significant absorbance, often around 295 nm.[3]

  • Flow Rate: Typically around 1.0 mL/min.

The specific gradient or isocratic conditions would be optimized to achieve adequate separation of all known impurities, including Impurity F.

Analytical Workflow Diagram

G Analytical Workflow for Timolol Impurity F cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Timolol Drug Substance or Product B Dissolve in appropriate solvent A->B C Inject sample into HPLC system B->C D Separation on C18 column C->D E UV Detection (e.g., 295 nm) D->E F Chromatogram Generation E->F G Identify and quantify Impurity F peak F->G H Quality Control Assessment G->H

Caption: General workflow for the analysis of Timolol Impurity F.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with appropriate precautions.[8][11][14] It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[9] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[8][11] It should be stored in a cool, dry, and well-ventilated area.[4][10]

Conclusion

This compound is a compound of considerable importance in pharmaceutical development and manufacturing. Its primary role as a key intermediate in the synthesis of Timolol and its status as a monitored impurity highlight the need for a thorough understanding of its chemical properties, synthesis, and analysis. This guide provides a consolidated resource for researchers and professionals working with this compound, facilitating its effective and safe use in drug development and quality assurance.

References

3-Chloro-4-morpholino-1,2,5-thiadiazole physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 3-Chloro-4-morpholino-1,2,5-thiadiazole (CAS No: 30165-96-9). Also known as Timolol Impurity F, this compound is a key intermediate in the synthesis of the beta-adrenergic blocker, Timolol. This document consolidates available data on its synthesis, characterization, and safety profile to support research and development activities in the pharmaceutical industry. While extensive data on its chemical nature is available, information regarding its specific biological activity and interaction with signaling pathways is not extensively documented in publicly available literature.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound characterized by a thiadiazole ring substituted with a chloro group and a morpholino group. Its key identifiers and physical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
IUPAC Name 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine[1]
Synonyms This compound, Timolol Impurity F, 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine[1][2][3]
CAS Number 30165-96-9[1][4]
Molecular Formula C₆H₈ClN₃OS[4][5]
Molecular Weight 205.67 g/mol [1][4]
Appearance White to off-white or light yellow crystalline powder/solid[4]
Melting Point 44-47 °C (lit.)[6]
Boiling Point 307.8 ± 42.0 °C (Predicted)[4]
Density 1.462 ± 0.06 g/cm³ (Predicted)[4]
Solubility Chloroform (Sparingly), DMSO (Slightly), Methanol (Slightly)[4]
Flash Point > 230 °F (> 110 °C)[4]
Storage Temperature 2-8°C[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

  • ¹H NMR (400 MHz, CDCl₃): δ 3.80-3.90 (m, 4H), 3.45-3.55 (m, 4H).[5][7]

  • Mass Spectrometry (MS): The mass spectrum shows a (M+H)⁺ peak at m/z 206.1, confirming the molecular weight of the compound.[5][7] Further fragmentation data is available on databases such as PubChem, with a top peak at m/z 147.[1]

  • Infrared (IR) Spectroscopy: IR spectral data is available in databases like PubChem, though specific peak assignments are not detailed in the readily accessible literature.[1]

Experimental Protocols

Synthesis of this compound

A common and well-documented method for the synthesis of this compound involves the reaction of 3,4-dichloro-1,2,5-thiadiazole with morpholine.[5][7]

Materials:

  • 3,4-dichloro-1,2,5-thiadiazole

  • Morpholine

  • Concentrated Hydrochloric Acid

  • Methanol

  • Water

  • Ice

Procedure:

  • To a solution of morpholine (4.0 equivalents) in a suitable solvent, slowly add 3,4-dichloro-1,2,5-thiadiazole (1.0 equivalent) at room temperature.

  • Heat the reaction mixture to 110 °C and stir for 2 hours.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add water to the cooled mixture and acidify with concentrated hydrochloric acid.

  • Stir the mixture at 0 °C until a precipitate forms.

  • Collect the solid product by filtration and wash with water.

  • Recrystallize the crude product from methanol to yield pure this compound as an orange solid.[5][7]

Characterization: The final product can be characterized by ¹H NMR and mass spectrometry to confirm its identity and purity.[5][7]

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Final Product Reactant1 3,4-dichloro-1,2,5-thiadiazole Step1 1. Mix Reactants Reactant1->Step1 Reactant2 Morpholine Reactant2->Step1 Step2 2. Heat to 110°C for 2h Step1->Step2 Step3 3. Cool to 0°C Step2->Step3 Step4 4. Acidify with HCl Step3->Step4 Step5 5. Precipitate Formation Step4->Step5 Step6 6. Filtration and Washing Step5->Step6 Step7 7. Recrystallization (Methanol) Step6->Step7 Product This compound Step7->Product

Caption: Synthesis workflow for this compound.

Role in Drug Development

This compound is a crucial intermediate in the synthesis of Timolol.[9] Timolol is a non-selective beta-adrenergic receptor blocker used in the treatment of glaucoma, hypertension, and to prevent heart attacks. The synthesis of high-purity Timolol requires well-characterized intermediates, making the study of this compound essential for quality control in pharmaceutical manufacturing.

Logical_Relationship Role as a Synthetic Intermediate cluster_starting_materials Starting Materials cluster_intermediate Key Intermediate cluster_api Active Pharmaceutical Ingredient (API) SM1 3,4-dichloro-1,2,5-thiadiazole Intermediate 3-Chloro-4-morpholino- 1,2,5-thiadiazole SM1->Intermediate SM2 Morpholine SM2->Intermediate API Timolol Intermediate->API Further Synthetic Steps

Caption: Logical relationship of the compound as a key intermediate in Timolol synthesis.

Biological Activity and Toxicological Profile

Biological Activity

There is a significant lack of publicly available data on the specific biological activities of this compound. As an impurity and synthetic intermediate of Timolol, it is not expected to have the desired pharmacological activity of the final drug product. A study on the combination of Timolol and Brimonidine Tartrate with exaggerated concentrations of impurities found no additional toxicologically significant effects, suggesting that the impurities, including this compound, may have a low biological activity profile at typical residual concentrations.[10] However, dedicated pharmacological studies on the isolated compound are not readily found in the literature.

Toxicological Data

Safety data sheets (SDS) provide the primary source of toxicological information for this compound.

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Sensitization: May cause respiratory irritation.[1]

Handling Precautions: Due to its hazardous properties, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[11][12] Work should be conducted in a well-ventilated area or a fume hood.[4]

Conclusion

This compound is a well-characterized chemical entity with established physical and chemical properties. Its primary significance in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of Timolol. While a detailed synthesis protocol and foundational spectroscopic data are available, a comprehensive understanding of its biological activity and its potential interactions with signaling pathways remains an area for future research. The available toxicological data necessitates careful handling of this compound in a laboratory and manufacturing setting. This guide serves as a valuable resource for professionals involved in the research, development, and quality control of Timolol and related pharmaceutical products.

References

An In-depth Technical Guide to 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine is a heterocyclic compound featuring a substituted 1,2,5-thiadiazole ring linked to a morpholine moiety. Its official IUPAC name is 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine[1]. This compound is also recognized as an impurity of the beta-adrenergic blocker, Timolol, designated as "Timolol Impurity F"[2][3]. The presence of the thiadiazole and morpholine scaffolds suggests potential for a range of biological activities, as these heterocycles are prevalent in many pharmacologically active molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine is presented in the table below.

PropertyValueReference
IUPAC Name 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine[1]
Synonyms 3-Chloro-4-morpholino-1,2,5-thiadiazole, Timolol Impurity F[2][3]
CAS Number 30165-96-9[2]
Molecular Formula C₆H₈ClN₃OS[2]
Molecular Weight 205.67 g/mol [2][4]
Appearance White to Off-White Solid[3]
Melting Point 44-47 °C
Solubility Sparingly soluble in Chloroform and Methanol, slightly soluble in DMSO.

Synthesis

A detailed experimental protocol for the synthesis of 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine is described below.

Experimental Protocol: Synthesis from Morpholine and 3,4-Dichloro-1,2,5-thiadiazole

This procedure outlines the nucleophilic substitution reaction between morpholine and 3,4-dichloro-1,2,5-thiadiazole.

Materials:

  • Morpholine

  • 3,4-Dichloro-1,2,5-thiadiazole

  • Concentrated Hydrochloric Acid

  • Methanol

  • Water

  • 100-mL three-necked flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • To a 100-mL three-necked flask equipped with a reflux condenser and a dropping funnel, add morpholine (6.75 g, 77.4 mmol).

  • Heat the flask to 110 °C with stirring.

  • Slowly add 3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol) dropwise over a period of 20 minutes.

  • After the addition is complete, maintain the reaction temperature at 110 °C and continue stirring for 2 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 30 mL of water to the cooled mixture.

  • Acidify the mixture with concentrated hydrochloric acid while stirring at 0 °C until a precipitate forms.

  • Collect the solid product by filtration.

  • Wash the collected solid with water and dry it.

  • Recrystallize the crude product from methanol to obtain the purified 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine.

  • Dry the final product under high vacuum.

This procedure typically yields an orange solid with a high percentage yield.

Biological Activity and Potential Applications

Potential Antimicrobial and Antifungal Activity

Thiadiazole derivatives are known to exhibit significant antimicrobial and antifungal properties[5][6]. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of metabolic pathways. Further research is required to determine if 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine possesses such activities.

Potential Anticancer Activity

Derivatives of 1,3,4-thiadiazole have been investigated for their cytotoxic effects against various cancer cell lines[7]. The proposed mechanisms include the induction of apoptosis and cell cycle arrest. The anticancer potential of 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine remains to be elucidated through dedicated screening programs.

Relevance as a Timolol Impurity

This compound is a known impurity in the manufacturing of Timolol, a non-selective beta-adrenergic receptor antagonist used in the treatment of glaucoma and hypertension[8]. The biological activity of this impurity, particularly its potential interaction with adrenergic receptors, warrants further investigation to ensure the safety and efficacy of Timolol formulations. The synthesis of this and other impurities is crucial for their use as reference standards in quality control processes[9].

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Morpholine Morpholine Reaction_Step Nucleophilic Substitution (110 °C, 2h) Morpholine->Reaction_Step 3,4-Dichloro-1,2,5-thiadiazole 3,4-Dichloro-1,2,5-thiadiazole 3,4-Dichloro-1,2,5-thiadiazole->Reaction_Step Cooling Cooling to 0 °C Reaction_Step->Cooling Acidification Acidification (HCl) Cooling->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization\n(Methanol) Recrystallization (Methanol) Filtration->Recrystallization\n(Methanol) Drying Drying Recrystallization\n(Methanol)->Drying Final_Product 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine Drying->Final_Product

Caption: Synthesis workflow for 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine.

Hypothetical Signaling Pathway

Based on the known activities of some thiadiazole derivatives as enzyme inhibitors, the following diagram illustrates a hypothetical mechanism of action. Note: This is a generalized representation and has not been experimentally validated for 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine.

G Compound 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine Target_Enzyme Target Enzyme (e.g., Kinase, Carbonic Anhydrase) Compound->Target_Enzyme Inhibition Product Product Target_Enzyme->Product Catalyzes Substrate Substrate Substrate->Target_Enzyme Binds to Biological_Response Biological Response (e.g., Apoptosis, Growth Inhibition) Product->Biological_Response Leads to

Caption: Hypothetical enzyme inhibition pathway.

Conclusion

4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine is a well-characterized compound from a chemical standpoint, with established synthetic routes. Its primary significance currently lies in its role as a process-related impurity in the production of the widely used pharmaceutical, Timolol. While the thiadiazole and morpholine moieties are known pharmacophores, the specific biological activity profile of this particular compound remains largely unexplored. Future research should focus on in-vitro and in-vivo studies to elucidate its potential pharmacological and toxicological properties. Such data would be invaluable for a more comprehensive risk assessment in pharmaceutical manufacturing and could potentially unveil novel therapeutic applications for this and related compounds.

References

Spectral Analysis of 3-Chloro-4-morpholino-1,2,5-thiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data available for the compound 3-Chloro-4-morpholino-1,2,5-thiadiazole, a key intermediate in the synthesis of pharmaceuticals such as Timolol.[1] This document presents nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines representative experimental protocols, and illustrates the analytical workflow for the characterization of this compound.

Core Spectral Data

The structural elucidation of this compound is supported by ¹H NMR and mass spectrometry data. These findings are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is instrumental in defining the hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum reveals the characteristic signals of the morpholine ring protons.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
3.45-3.55Multiplet4H2 x -CH₂-N-
3.80-3.90Multiplet4H2 x -CH₂-O-

Solvent: CDCl₃, Frequency: 400 MHz[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound confirms its expected molecular mass.

Table 2: Mass Spectrometry Data for this compound

IonObserved m/z
[M+H]⁺206.1

Note: The calculated monoisotopic mass of C₆H₈ClN₃OS is 205.0077 g/mol .[3] The observed m/z of 206.1 is consistent with the protonated molecule [M+H]⁺.

Experimental Protocols

The following sections describe representative methodologies for acquiring the NMR and mass spectral data presented above. While the exact experimental conditions for the cited data are not available, these protocols represent standard practices for the analysis of organic compounds.

NMR Spectroscopy Protocol (Representative)

1. Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • A 400 MHz NMR spectrometer (e.g., Bruker Avance III or equivalent) is used for data acquisition.

  • The spectrometer is tuned to the ¹H frequency.

  • Standard acquisition parameters for a ¹H NMR spectrum are employed, including:

    • A 90° pulse width.

    • A relaxation delay of 1-2 seconds.

    • A sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm).

Mass Spectrometry Protocol (Representative)

1. Sample Preparation:

  • A stock solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • The stock solution is further diluted to a final concentration of approximately 10-100 ng/mL for analysis.

2. Instrumentation and Data Acquisition:

  • A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is used.

  • The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • The ESI source is operated in positive ion mode to generate the protonated molecule [M+H]⁺.

  • Typical ESI source parameters include:

    • Capillary voltage: 3-4 kV

    • Nebulizing gas pressure: 20-30 psi

    • Drying gas flow rate: 5-10 L/min

    • Drying gas temperature: 250-350 °C

  • The mass analyzer is scanned over a relevant m/z range (e.g., 50-500 amu) to detect the ion of interest.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the spectral characterization of a chemical compound like this compound.

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample 3-Chloro-4-morpholino- 1,2,5-thiadiazole Dissolution Dissolve in appropriate solvent (e.g., CDCl3 for NMR, Methanol for MS) Sample->Dissolution NMR_acq 1H NMR Data Acquisition (400 MHz Spectrometer) Dissolution->NMR_acq MS_acq Mass Spec Data Acquisition (ESI-MS) Dissolution->MS_acq NMR_proc Process NMR Data (Chemical Shifts, Integration) NMR_acq->NMR_proc MS_proc Process MS Data (Determine m/z) MS_acq->MS_proc Structure_Elucidation Structural Confirmation NMR_proc->Structure_Elucidation MS_proc->Structure_Elucidation

Caption: Workflow for Spectral Analysis.

As this compound is primarily a synthetic intermediate and an impurity in the production of other active pharmaceutical ingredients, there is no known signaling pathway directly associated with it. Therefore, a diagram illustrating a biological pathway is not applicable.

References

The Multifaceted Biological Activities of 1,2,5-Thiadiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,5-thiadiazole scaffold, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other key heterocycles have led to the development of a diverse range of derivatives with significant biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, anti-inflammatory, and neurological activities of 1,2,5-thiadiazole derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

1,2,5-Thiadiazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the disruption of critical cellular processes, leading to cell cycle arrest and apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 1,2,5-thiadiazole derivatives, expressed as IC50 (the half-maximal inhibitory concentration) or GI50 (the half-maximal growth inhibition) values.

Compound ClassCancer Cell Line(s)IC50 / GI50 (µM)Reference
Anthra[1,2-c][1][2][3]thiadiazole-6,11-dionesLeukemia, Prostate Cancer0.18 - 1.45[4]
Ovarian, Breast, Melanoma, Renal, Glioma, NSCLC0.20 - 5.68[4]
Anthra[2,1-c][1][2][3]thiadiazole-6,11-dione (NSC745885)Leukemia, Melanoma, Ovarian, Breast, Prostate, Glioma0.16 - 7.71[4]
Colon, NSCLC1.28 - 17.40[4]
5-Aryl-4-(5-substituted-2,4-dihydroxyphenyl)-1,2,3-thiadiazolesHeLa (Cervical Carcinoma), U2OS (Osteosarcoma)0.69 - 0.70[4]
D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone derivativesT47D (Breast Cancer)0.042 - 0.058[4]
1,2,4-Thiadiazole-1,2,4-triazole derivativesMCF-7, MDA MB-231 (Breast), A549 (Lung), DU-145 (Prostate)0.10 - 11.5[5]

NSCLC: Non-Small Cell Lung Cancer

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][6][7]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • 1,2,5-Thiadiazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for attachment.[8]

  • Compound Treatment: Treat the cells with serial dilutions of the 1,2,5-thiadiazole derivative and a vehicle control (DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway: Induction of Apoptosis

Many 1,2,5-thiadiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can be visualized through the activation of caspase cascades and the cleavage of downstream targets like PARP (Poly (ADP-ribose) polymerase).

General Workflow for Western Blot Analysis of Apoptosis cell_treatment Cell Treatment with 1,2,5-Thiadiazole Derivative protein_extraction Protein Extraction cell_treatment->protein_extraction protein_quantification Protein Quantification (e.g., BCA Assay) protein_extraction->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-Caspase-3, anti-PARP) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western Blot Workflow for Apoptosis Marker Detection.

Intrinsic Apoptosis Pathway Induced by 1,2,5-Thiadiazole Derivatives thiadiazole 1,2,5-Thiadiazole Derivative bcl2_family Modulation of Bcl-2 Family Proteins thiadiazole->bcl2_family cytochrome_c Cytochrome c Release from Mitochondria bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: Apoptosis Signaling Cascade.

Experimental Protocol: Western Blot for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample.[2][10][11][12][13]

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • Polyacrylamide gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells and quantify protein concentration.[12]

  • SDS-PAGE: Separate proteins by size on a polyacrylamide gel.[10]

  • Protein Transfer: Transfer separated proteins to a membrane.[11]

  • Blocking: Block non-specific binding sites on the membrane.[10]

  • Antibody Incubation: Incubate the membrane with primary and then secondary antibodies.[12]

  • Detection: Detect the protein of interest using a chemiluminescent substrate and an imaging system.[12]

  • Analysis: Analyze the band intensities to determine changes in protein expression.[11]

Antimicrobial Activity: Combating Bacteria and Fungi

Certain 1,2,5-thiadiazole derivatives exhibit promising activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiadiazole derivatives against various microorganisms.

Compound ClassMicroorganism(s)MIC (µg/mL)Reference
1,2,5-Thiadiazole derivativeMycobacterium tuberculosis25.00[14]
2-Amino-1,3,4-thiadiazole derivativesStaphylococcus aureus, Bacillus subtilis20 - 28[15]
Escherichia coli, Pseudomonas aeruginosa24 - 40[15]
Aspergillus niger, Candida albicans32 - 42[15]
1,3,4-Thiadiazole derivativeStaphylococcus epidermidis31.25[16]
Micrococcus luteus15.63[16]
Pyrazole-thiadiazole derivativesAspergillus fumigatus0.9[17]
Geotrichum candidum0.08[17]
Staphylococcus aureus1.95[17]
Experimental Protocol: Agar Disk Diffusion Method

The agar disk diffusion method is a widely used technique to assess the antimicrobial activity of a compound.[18][19][20][21]

Materials:

  • Petri dishes with Mueller-Hinton agar

  • Bacterial or fungal cultures

  • Sterile paper disks

  • 1,2,5-Thiadiazole derivative solution

  • Positive control (standard antibiotic) and negative control (solvent)

  • Incubator

Procedure:

  • Inoculation: Inoculate the surface of the agar plate uniformly with the test microorganism.[20]

  • Disk Application: Place sterile paper disks impregnated with the 1,2,5-thiadiazole derivative, positive control, and negative control onto the agar surface.[19]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[20]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disk.[18]

  • Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity: Modulating the Inflammatory Response

1,2,5-Thiadiazole derivatives have also been investigated for their potential to alleviate inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is commonly used to screen for acute anti-inflammatory activity.[3][22][23][24][25]

Materials:

  • Rats

  • 1% Carrageenan solution in saline

  • 1,2,5-Thiadiazole derivative

  • Positive control (e.g., indomethacin, diclofenac)

  • Plethysmometer or calipers

Procedure:

  • Animal Dosing: Administer the 1,2,5-thiadiazole derivative or control compound to the rats (e.g., orally or intraperitoneally).[3]

  • Induction of Edema: After a set time, inject carrageenan into the subplantar region of the rat's hind paw.[23]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[3]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan-only control group.

Workflow for Carrageenan-Induced Paw Edema Assay animal_dosing Animal Dosing with 1,2,5-Thiadiazole Derivative or Control carrageenan_injection Subplantar Injection of Carrageenan animal_dosing->carrageenan_injection paw_measurement Paw Volume Measurement (at timed intervals) carrageenan_injection->paw_measurement data_analysis Calculation of Edema Inhibition paw_measurement->data_analysis results Assessment of Anti-inflammatory Activity data_analysis->results

Caption: In Vivo Anti-inflammatory Assay Workflow.

Neurological Activities: Modulating Receptors in the CNS

Derivatives of 1,2,5-thiadiazole have shown affinity for and activity at key receptors in the central nervous system (CNS), suggesting their potential in treating neurological disorders.

Mechanism of Action in Neurological Disorders

Studies have indicated that certain 1,2,5-thiadiazole derivatives can act as agonists or antagonists at muscarinic acetylcholine receptors (mAChRs) and serotonin (5-HT) receptors.[6][26][27] For instance, some derivatives have been identified as potent and selective ligands at human 5-HT1A receptors.[27] Others have shown agonist activity at M1, M2, and M4 muscarinic receptors, a profile that could be beneficial in conditions like schizophrenia.[6][26]

Neurological Activity of 1,2,5-Thiadiazole Derivatives thiadiazole 1,2,5-Thiadiazole Derivative m_receptors Muscarinic Receptors (M1, M2, M4) thiadiazole->m_receptors ht_receptors Serotonin Receptors (e.g., 5-HT1A) thiadiazole->ht_receptors alzheimers Potential Treatment for Alzheimer's Disease m_receptors->alzheimers schizophrenia Potential Treatment for Schizophrenia m_receptors->schizophrenia pain Potential Treatment for Chronic Pain ht_receptors->pain

Caption: CNS Receptor Modulation by 1,2,5-Thiadiazoles.

Conclusion

The 1,2,5-thiadiazole scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The derivatives discussed in this guide demonstrate a broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neurological effects. The provided quantitative data highlights their efficacy, while the detailed experimental protocols offer a practical foundation for researchers to further explore and validate these findings. The visualization of key signaling pathways and experimental workflows aims to facilitate a deeper understanding of their mechanisms of action. Continued research into the structure-activity relationships and optimization of 1,2,5-thiadiazole derivatives holds significant potential for the discovery of novel and effective drugs to address a range of unmet medical needs.

References

An In-Depth Technical Guide to 3-Chloro-4-morpholino-1,2,5-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-morpholino-1,2,5-thiadiazole, a key heterocyclic intermediate in pharmaceutical synthesis. The document details its discovery and historical context, chemical and physical properties, a detailed synthesis protocol, and available toxicological data. All quantitative information is presented in structured tables for clarity and comparative analysis. Methodologies for key experiments are described, and logical workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in drug development.

Introduction

This compound, with the CAS number 30165-96-9, is a substituted thiadiazole that has garnered significant attention not for its direct biological activity, but as a crucial building block in the synthesis of the beta-adrenergic blocker, Timolol.[1][2] Its history is intrinsically linked to the development of Timolol, a medication used in the treatment of glaucoma and hypertension. This compound is also recognized in pharmacopeial standards as "Timolol EP Impurity F," highlighting its importance in the quality control and manufacturing of Timolol.[3] This guide aims to consolidate the available scientific and technical information on this compound, providing a valuable resource for chemists and pharmaceutical scientists.

Discovery and History

The discovery of this compound is not attributed to a singular, isolated event but is rather embedded within the broader research and development of 1,2,5-thiadiazole derivatives as potential pharmaceuticals in the mid-20th century. Its synthesis and utility became prominent with the invention and subsequent production of Timolol. Patents related to the synthesis of Timolol describe various synthetic routes where this compound serves as a key intermediate.[4][5][6] These documents, while not focused on the "discovery" of the intermediate itself, provide the earliest detailed accounts of its preparation and characterization as a necessary precursor to the final active pharmaceutical ingredient.

The primary route to its synthesis involves the reaction of 3,4-dichloro-1,2,5-thiadiazole with morpholine.[1][7] This reaction provides a straightforward and efficient method for its production on a laboratory and industrial scale.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the tables below.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 30165-96-9[1]
Molecular Formula C₆H₈ClN₃OS[7]
Molecular Weight 205.67 g/mol [7]
IUPAC Name 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine[3]
Synonyms 3-Morpholino-4-chloro-1,2,5-thiadiazole, Timolol Impurity F[3]

Table 2: Physical Properties

PropertyValue
Appearance White to off-white or light yellow crystalline powder[2]
Melting Point 44-47 °C[8]
Solubility Sparingly soluble in chloroform and methanol, slightly soluble in DMSO.[9]
pKa (Predicted) -0.18 ± 0.10

Experimental Protocols

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is the nucleophilic substitution of a chlorine atom from 3,4-dichloro-1,2,5-thiadiazole with morpholine.[1][7]

Experimental Procedure:

  • To a 100 mL three-necked flask equipped with a reflux condenser, add morpholine (6.75 g, 77.4 mmol).

  • Heat the flask to 110 °C.

  • Slowly add 3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol) dropwise over a period of 20 minutes.

  • Maintain the reaction temperature at 110 °C and stir for 2 hours.

  • After the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Add 30 mL of water and acidify the mixture with concentrated hydrochloric acid.

  • Stir the mixture at 0 °C until a precipitate forms.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from methanol and dry under high vacuum to yield the final product.

Expected Yield: 3.5 g (87.9%) of 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine as an orange solid.[7]

Synthesis_Workflow reagents Reactants: 3,4-dichloro-1,2,5-thiadiazole Morpholine reaction Reaction: Heat to 110°C Stir for 2 hours reagents->reaction workup Work-up: Cool to 0°C Add water Acidify with HCl reaction->workup precipitation Precipitation: Stir at 0°C workup->precipitation isolation Isolation: Filtration Wash with water Dry precipitation->isolation purification Purification: Recrystallization from Methanol isolation->purification product Final Product: This compound purification->product

Fig. 1: Synthesis workflow for this compound.

Spectroscopic and Analytical Data

The structural confirmation of this compound is primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Table 3: Spectroscopic Data

TechniqueData
¹H NMR (400 MHz, CDCl₃) δ 3.45-3.55 (m, 4H), 3.80-3.90 (m, 4H)[7]
Mass Spectrometry (MS) (M + H)⁺ = 206.1[7]

Note: The provided ¹H NMR data from the source appears to show two multiplets for the morpholine protons. A more detailed analysis would likely show two distinct triplets for the protons adjacent to the oxygen and nitrogen atoms.

Role in Timolol Synthesis

This compound is a pivotal intermediate in several patented synthetic routes to Timolol.[4][5][6] The general scheme involves the displacement of the remaining chlorine atom on the thiadiazole ring with a protected or unprotected side chain that will ultimately form the (S)-1-(tert-butylamino)-2-propanol moiety of Timolol.

Timolol_Synthesis_Relationship start 3,4-dichloro-1,2,5-thiadiazole intermediate This compound start->intermediate + Morpholine timolol Timolol intermediate->timolol + Side-chain precursor side_chain Side-chain precursor (e.g., (S)-3-(tert-butylamino)propane-1,2-diol) side_chain->timolol

Fig. 2: Logical relationship in the synthesis of Timolol.

Toxicological and Safety Information

Limited toxicological data is available for this compound. The available information suggests that the compound may be harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation.[3][10]

Table 4: Hazard Statements

Hazard CodeDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.[10]

Conclusion

This compound is a well-characterized intermediate with a clearly defined role in the synthesis of the pharmaceutical agent Timolol. While its discovery is intertwined with the development of Timolol rather than being a standalone event, its synthesis and properties are well-documented in the scientific and patent literature. This guide has consolidated the available data on its synthesis, chemical and physical properties, and safety, providing a valuable technical resource for professionals in the field of drug development and organic synthesis. Further research into its potential biological activities, if any, beyond its role as a synthetic intermediate, could be an area for future investigation.

References

An In-depth Technical Guide to 3-Chloro-4-morpholino-1,2,5-thiadiazole: Safety, Hazards, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, hazards, and handling procedures for 3-Chloro-4-morpholino-1,2,5-thiadiazole (CAS No: 30165-96-9). The information is compiled from various safety data sheets and chemical literature to ensure researchers and laboratory personnel can manage this chemical intermediate safely and effectively. This compound is primarily used for research and development purposes, notably as an intermediate in the synthesis of Timolol.[1][2]

Chemical Identification and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₆H₈ClN₃OS.[1] It is also known by synonyms such as 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine.[3]

Table 1: Physical and Chemical Properties

Property Value Source(s)
Molecular Weight 205.67 g/mol [1][3]
Appearance White to Off-White or Light Yellow Solid/Powder/Crystal [1][4][5]
Melting Point 44.0 to 48.0 °C [4]
Boiling Point 402°C (lit.) [1]
Density 1.462 g/cm³ [1]

| Solubility | Chloroform (Sparingly), DMSO (Slightly), Methanol (Slightly) |[1] |

Hazard Identification and Classification

The hazard classification for this compound can vary between suppliers. However, aggregated data indicates that it should be handled as a hazardous substance.[3] The primary hazards are related to acute toxicity if swallowed and irritation to the skin, eyes, and respiratory system.[3]

Table 2: GHS Hazard Classification

Hazard Class Hazard Category Hazard Statement Source(s)
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed [1][3]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [1][3]
Serious Eye Damage/Eye Irritation Category 2 / 2A H319: Causes serious eye irritation [1][3]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[3] |

Note: Aggregated GHS information from 7 reports indicates that 71.4% of notifications include these hazard classifications.[3]

Precautionary Statements (P-phrases) for Safe Handling:

  • Prevention: P261, P264, P270, P271, P280[1]

  • Response: P301+P317, P302+P352, P304+P340, P305+P351+P338, P332+P317, P362+P364[1]

  • Storage: P403+P233, P405[1]

  • Disposal: P501[1]

Safe Handling and Storage

Proper handling and storage are crucial to minimize risk. All personnel should be thoroughly familiar with the Safety Data Sheet (SDS) before working with this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[6]

  • Skin Protection: Handle with chemical-impervious gloves (inspect before use). Wear protective clothing to prevent skin contact.[6][7]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter type (e.g., P95 or P2).[7]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[8]

  • Avoid breathing dust, fumes, or vapors.[1][7]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Ensure adequate ventilation and use in a controlled environment like a fume hood.[7]

Storage Conditions
  • Store in a well-ventilated, dry, and cool place.[6][8] Some suppliers recommend refrigerated storage.[8]

  • Keep the container tightly closed.[1][8]

  • Store locked up.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[9]

prep Preparation sds Read Safety Data Sheet (SDS) prep->sds emergency Emergency Preparedness prep->emergency ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe handling Handling ppe->handling hood Use in a well-ventilated area (Fume Hood) handling->hood avoid Avoid contact and inhalation Wash hands after use hood->avoid storage Storage & Disposal avoid->storage store Store in cool, dry place Keep container sealed storage->store dispose Dispose of waste according to regulations store->dispose spill Know spill cleanup procedure emergency->spill firstaid Locate eyewash station & safety shower emergency->firstaid

Caption: Workflow for Safe Handling of this compound.

Emergency and First Aid Procedures

In case of exposure, immediate action is required. Always consult a physician and show them the Safety Data Sheet.[7][8]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][7][8]

  • In Case of Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, get medical help.[1][8]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[1][8]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical help.[1][7][8]

start Exposure Event skin Skin Contact start->skin eye Eye Contact start->eye inhale Inhalation start->inhale swallow Ingestion start->swallow skin_act Remove contaminated clothing Wash with soap & water (15 min) skin->skin_act eye_act Rinse with water (15 min) Remove contact lenses eye->eye_act inhale_act Move to fresh air Keep comfortable inhale->inhale_act swallow_act Rinse mouth Do NOT induce vomiting swallow->swallow_act end Seek Immediate Medical Attention skin_act->end eye_act->end inhale_act->end swallow_act->end

Caption: First Aid Response Pathway for Accidental Exposure.

Fire-Fighting and Accidental Release
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Hazardous Combustion Products: Thermal decomposition may produce irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride gas, and sulfur oxides.[7][10]

  • Accidental Release: Ensure adequate ventilation and wear appropriate PPE. Avoid dust formation. Sweep or vacuum up the spillage and collect it in a suitable, closed container for disposal. Do not let the product enter drains.[7][8]

Stability and Reactivity

  • Reactivity: No specific reactivity data is available. The compound is generally stable under normal conditions.[1][9]

  • Conditions to Avoid: Incompatible products and materials.[9]

  • Incompatible Materials: Strong oxidizing agents.[9]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include nitrogen oxides, carbon oxides, sulfur oxides, and hydrogen chloride gas.[7][10]

Experimental Protocols

This compound is an intermediate in the synthesis of other molecules, such as Timolol.[2] A general laboratory-scale synthesis protocol is provided below.

Synthesis of this compound[2][12]

This procedure describes the reaction of 3,4-dichloro-1,2,5-thiadiazole with morpholine.

Materials and Equipment:

  • 3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol)

  • Morpholine (6.75 g, 77.4 mmol)

  • 100-mL three-necked flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Ice bath

  • Concentrated hydrochloric acid

  • Water

  • Methanol (for recrystallization)

  • Filtration apparatus

Methodology:

  • Add morpholine (6.75 g) to a 100-mL three-necked flask equipped with a reflux condenser.

  • Heat the flask to 110 °C.

  • Slowly add 3,4-dichloro-1,2,5-thiadiazole (3.0 g) dropwise over a period of 20 minutes.

  • After the addition is complete, maintain the reaction temperature at 110 °C and continue stirring for 2 hours.

  • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Add 30 mL of water and acidify the mixture with concentrated hydrochloric acid.

  • Stir the mixture at 0 °C until a precipitate forms.

  • Collect the solid product by filtration.

  • Wash the collected solid with water and then dry it.

  • Recrystallize the resulting orange solid from methanol and dry under a high vacuum to yield the final product, 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine.[2][11]

Toxicological and Ecological Information

  • Toxicological Information: The primary known toxicological effects are covered by the GHS classifications: harmful if swallowed, and causes skin, eye, and respiratory irritation.[3] The chemical, physical, and toxicological properties have not been thoroughly investigated.[7] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[7]

  • Ecological Information: No data is available on the ecological effects of this compound. It should not be released into the environment, and measures should be taken to prevent it from entering drains.[7][8]

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for a formal risk assessment or the official Safety Data Sheet (SDS) provided by the supplier. All laboratory work should be conducted by qualified individuals in a controlled environment, adhering to all applicable safety regulations.

References

The 1,2,5-Thiadiazole Scaffold: A Versatile Core for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,5-thiadiazole heterocyclic ring system has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique electronic properties and ability to engage in various biological interactions have led to the development of potent and selective agents targeting a range of therapeutic areas. This technical guide provides a comprehensive overview of the significant potential of the 1,2,5-thiadiazole core, with a focus on its applications as a muscarinic receptor agonist, an anticancer agent, an antimicrobial compound, in the treatment of Alzheimer's disease, and as a nitric oxide donor.

Muscarinic Receptor Agonism: Targeting Cognitive and Neurological Disorders

Derivatives of the 1,2,5-thiadiazole scaffold have been extensively investigated as potent and selective muscarinic acetylcholine receptor (mAChR) agonists.[1][2] The M1 subtype of mAChRs is a particularly important target for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia. The 1,2,5-thiadiazole ring acts as a bioisostere for the ester group in acetylcholine, leading to compounds with enhanced stability and desirable pharmacological properties.

Quantitative Data: Muscarinic Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of representative 1,2,5-thiadiazole derivatives for muscarinic receptors.

CompoundStructureM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Reference
Xanomeline3-(3-Hexyloxy-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine2.5174.34.81.8[3]
Butoxy-TZTP3-(3-Butoxy-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine1.84515103.2[3]
Propylthio-TZTP3-(3-Propylthio-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridine0.9288.15.51.5[3]
Signaling Pathway: M1 Muscarinic Receptor Activation

Activation of the M1 muscarinic receptor by a 1,2,5-thiadiazole agonist initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses, including neuronal excitation.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Receptor Gq Gq/11 Protein M1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes Agonist 1,2,5-Thiadiazole Agonist Agonist->M1R IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (Neuronal Excitation) Ca_release->Response PKC->Response

M1 Muscarinic Receptor Signaling Pathway.
Experimental Protocol: Muscarinic Receptor Binding Assay

A detailed protocol for determining the binding affinity of 1,2,5-thiadiazole derivatives to muscarinic receptors.

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO or HEK293 cells)

  • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand

  • Test compounds (1,2,5-thiadiazole derivatives)

  • Atropine or other known muscarinic antagonist for non-specific binding determination

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a 96-well plate, add the binding buffer, cell membranes, and either the test compound, buffer (for total binding), or a saturating concentration of atropine (for non-specific binding).

  • Add the radioligand ([3H]-NMS) to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and vortex.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Anticancer Activity: A Multi-faceted Approach to Combat Malignancy

The 1,2,5-thiadiazole scaffold is present in a variety of compounds exhibiting potent anticancer activity against numerous cancer cell lines.[4] These derivatives have been shown to induce apoptosis, inhibit cell proliferation, and target specific signaling pathways crucial for tumor growth and survival.

Quantitative Data: In Vitro Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of selected 1,2,5-thiadiazole derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Anthra[1,2-c][1][5][6]thiadiazole-6,11-dione derivativeLeukemia (CCRF-CEM)0.25[4]
Prostate (PC-3)0.56[4]
Ovarian (OVCAR-3)1.2[4]
2-amino-1,3,4-thiadiazole derivativeBreast (MCF-7)2.8[7]
Lung (A549)4.1[7]
Colon (HCT-116)3.5[7]
Signaling Pathway: Induction of Apoptosis

Many 1,2,5-thiadiazole anticancer agents exert their effects by inducing apoptosis, or programmed cell death. This often involves the intrinsic pathway, characterized by the regulation of the Bcl-2 family of proteins and the activation of caspases. Treatment with these compounds can lead to an increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and the executioner caspase-3.[8][9]

Apoptosis_Pathway Thiadiazole 1,2,5-Thiadiazole Derivative Bcl2 Bcl-2 (anti-apoptotic) Thiadiazole->Bcl2 inhibits Bax Bax (pro-apoptotic) Thiadiazole->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion stabilizes Bax->Mitochondrion destabilizes CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis Induction by 1,2,5-Thiadiazoles.
Experimental Protocol: MTT Cell Viability Assay

A standard colorimetric assay to assess the cytotoxic effects of 1,2,5-thiadiazole derivatives on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (1,2,5-thiadiazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently to ensure complete dissolution of the formazan.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Antimicrobial Activity: Combating Infectious Diseases

The 1,2,5-thiadiazole scaffold has been incorporated into molecules with significant activity against a broad spectrum of bacteria and fungi.[10][11][12] These compounds represent a promising avenue for the development of new anti-infective agents, particularly in the face of growing antimicrobial resistance.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table provides the MIC values for representative 1,2,5-thiadiazole derivatives against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
4-morpholino-1,2,5-thiadiazol-3-ol derivativeStaphylococcus aureus16[10]
Escherichia coli32[10]
Candida albicans8[10]
2-amino-1,3,4-thiadiazole derivativeBacillus subtilis12.5[11]
Pseudomonas aeruginosa50[11]
Aspergillus niger25[11]
Experimental Workflow: Broth Microdilution Method for MIC Determination

A standardized method for determining the minimum inhibitory concentration of an antimicrobial agent.

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of 1,2,5-Thiadiazole Compound in 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate each well with Microbial Suspension Serial_Dilution->Inoculate Incubate Incubate at Optimal Temperature and Time Inoculate->Incubate Observe Observe for Microbial Growth (Turbidity) Incubate->Observe Determine_MIC Determine MIC (Lowest concentration with no visible growth) Observe->Determine_MIC End End Determine_MIC->End Cholinergic_Signaling cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE degraded by Receptors ACh Receptors (Nicotinic & Muscarinic) ACh->Receptors binds to Presynaptic Presynaptic Neuron Presynaptic->ACh releases Postsynaptic Postsynaptic Neuron Signal Enhanced Signal Transduction Receptors->Signal Thiadiazole 1,2,5-Thiadiazole Inhibitor Thiadiazole->AChE inhibits NO_Vasodilation_Pathway Thiadiazole 1,2,5-Thiadiazole NO Donor NO Nitric Oxide (NO) Thiadiazole->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP sGC->GTP converts cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates Ca_decrease ↓ Intracellular Ca²⁺ PKG->Ca_decrease Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_decrease->Relaxation

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-morpholino-1,2,5-thiadiazole, a key chemical intermediate in the synthesis of the beta-adrenergic blocker, Timolol. This document details its synonyms, chemical properties, and related compounds. Furthermore, it outlines a detailed experimental protocol for its synthesis and presents relevant quantitative data in a structured format. Diagrams illustrating the synthetic pathway and logical relationships are included to facilitate a deeper understanding of its chemical context.

Introduction

This compound is a heterocyclic compound of significant interest in pharmaceutical synthesis. Its primary importance lies in its role as a direct precursor to Timolol, a widely used medication for treating glaucoma and hypertension. The purity and characterization of this intermediate are crucial for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide serves as a technical resource for professionals engaged in the research and development of related pharmaceutical compounds.

Synonyms and Identifiers

Correctly identifying a chemical compound is critical for accurate research and communication. This compound is known by several alternative names and identifiers in chemical literature and commercial databases.

Identifier Type Identifier Source
IUPAC Name 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine[1][2]
CAS Number 30165-96-9[1][3]
Molecular Formula C6H8ClN3OS[2][3]
Molecular Weight 205.67 g/mol [2][3]
InChI InChI=1S/C6H8ClN3OS/c7-5-6(9-12-8-5)10-1-3-11-4-2-10/h1-4H2[2]
InChIKey LAUCCQWGVCJGFT-UHFFFAOYSA-N[2]
SMILES C1COCCN1C2=NSN=C2Cl[2]
Depositor-Supplied Synonyms This compound, 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine, Morpholine, 4-(4-chloro-1,2,5-thiadiazol-3-yl)-, 3-Morpholino-4-chloro-1,2,5-thiadiazole, 4-Chloro-3-morpholino-1,2,5-thiadiazole, Timolol EP Impurity F, Timolol Related Compound F[1][2][3]
EC Number 250-077-1[1]
UNII M15N21L9HT[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

Property Value Source
Physical State Solid, White to Off-White Crystalline Powder[4]
Melting Point 44-47 °C[5]
Boiling Point (Predicted) 307.8 ± 42.0 °C[5]
Density (Predicted) 1.462 ± 0.06 g/cm³[5]
Flash Point > 230 °F[5]
Solubility Chloroform (Sparingly), DMSO (Slightly), Methanol (Slightly)[5]
pKa (Predicted) -0.18 ± 0.10[5]
Purity (GC) >98.0%

Related Compounds and Synthetic Context

This compound is a pivotal intermediate in the synthesis of Timolol.[6][7] Understanding its position in this synthetic pathway provides context and identifies structurally related compounds.

Precursors
  • 3,4-Dichloro-1,2,5-thiadiazole (CAS: 5728-20-1): The starting material that provides the thiadiazole ring.[1]

  • Morpholine (CAS: 110-91-8): Reacts with 3,4-dichloro-1,2,5-thiadiazole to introduce the morpholino group.[1]

Downstream Products
  • Timolol (CAS: 26839-75-8): The final API, synthesized from this compound.[6][8] Timolol is a non-selective beta-adrenergic receptor blocker.[7]

  • (S)-Timolol maleate (CAS: 26921-17-5): The maleate salt of the S-enantiomer of Timolol, which is the active form used in pharmaceutical formulations.[8]

Structural Analogs and Impurities

The synthesis of Timolol can result in several related impurities, some of which are structurally similar to the main compound. The subject compound itself is considered an impurity in the final Timolol product (Timolol EP Impurity F).[1][9]

Synthesis_Context cluster_precursors Precursors cluster_intermediate Core Intermediate cluster_downstream Downstream Products 3,4-Dichloro-1,2,5-thiadiazole 3,4-Dichloro-1,2,5-thiadiazole This compound This compound 3,4-Dichloro-1,2,5-thiadiazole->this compound Morpholine Morpholine Morpholine->this compound Timolol Timolol This compound->Timolol (S)-Timolol maleate (S)-Timolol maleate Timolol->(S)-Timolol maleate

Caption: Synthetic relationship of the core intermediate.

Experimental Protocol: Synthesis of this compound

The following protocol is a detailed method for the synthesis of this compound from 3,4-dichloro-1,2,5-thiadiazole and morpholine.[1]

Materials and Reagents
  • 3,4-Dichloro-1,2,5-thiadiazole

  • Morpholine

  • Water (deionized)

  • Concentrated Hydrochloric Acid

  • Methanol

  • 100-mL three-necked flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Ice bath

  • Filtration apparatus

Procedure
  • Reaction Setup: Assemble a 100-mL three-necked flask with a reflux condenser and a magnetic stirrer.

  • Addition of Morpholine: Add morpholine (6.75 g, 77.4 mmol) to the flask.

  • Heating: Heat the flask to 110 °C.

  • Addition of Dichlorothiadiazole: Slowly add 3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol) dropwise over 20 minutes.

  • Reaction: Maintain the reaction temperature at 110 °C with continuous stirring for 2 hours after the addition is complete.

  • Cooling and Quenching: Cool the reaction mixture to 0 °C in an ice bath. Add 30 mL of water.

  • Acidification and Precipitation: Acidify the mixture with concentrated hydrochloric acid. Stir at 0 °C until a precipitate forms.

  • Isolation and Washing: Collect the solid product by filtration, wash with water, and dry.

  • Recrystallization: Recrystallize the crude product from methanol and dry under high vacuum to yield 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine.

Characterization

The final product can be characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.45-3.55 (m, 2H), 3.80-3.90 (m, 2H).[1]

  • Mass Spectrometry (M+H)⁺: 206.1.[1]

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Morpholine and 3,4-Dichloro-1,2,5-thiadiazole B Heat to 110°C for 2 hours A->B C Cool to 0°C and Quench with Water B->C D Acidify with HCl to Precipitate C->D E Filter and Wash with Water D->E F Recrystallize from Methanol E->F G Dry under Vacuum F->G H Final Product: This compound G->H

Caption: Experimental workflow for the synthesis.

Biological Context and Signaling Pathways

Direct studies on the specific signaling pathways of this compound are not extensively available, which is common for a synthetic intermediate. However, its biological relevance can be inferred from its structural features and its role in the synthesis of Timolol.

The 1,2,5-thiadiazole ring is a known pharmacophore present in various biologically active compounds.[10] Derivatives of thiadiazoles have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[11][12]

The ultimate product, Timolol, functions as a non-selective beta-adrenergic antagonist. It competitively blocks beta-1 and beta-2 adrenergic receptors, leading to a reduction in heart rate, cardiac output, and blood pressure. In the eye, it reduces the production of aqueous humor, thereby lowering intraocular pressure. While this compound does not share this specific mechanism of action, its presence as a potential impurity in Timolol necessitates an understanding of its toxicological profile.

Biological_Context Thiadiazole_Scaffold 1,2,5-Thiadiazole Scaffold Core_Compound This compound Thiadiazole_Scaffold->Core_Compound Biological_Activities General Biological Activities (Antimicrobial, Anti-inflammatory) Thiadiazole_Scaffold->Biological_Activities Timolol Timolol Core_Compound->Timolol is a precursor to Beta_Blockade Beta-Adrenergic Receptor Blockade Timolol->Beta_Blockade exhibits Therapeutic_Effects Therapeutic Effects (Reduced Intraocular Pressure) Beta_Blockade->Therapeutic_Effects leads to

Caption: Biological context of the core compound.

Conclusion

This compound is a well-characterized chemical entity with a defined role in pharmaceutical manufacturing. This guide has provided a consolidated resource covering its nomenclature, physicochemical properties, synthetic route, and relationship to the drug Timolol. The provided experimental protocol and structured data tables are intended to support researchers and developers in their work with this compound and its derivatives. Further research into the specific biological activities and potential toxicological profile of this intermediate could be beneficial for impurity profiling and risk assessment in drug development.

References

Methodological & Application

Application Notes: Synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-4-morpholino-1,2,5-thiadiazole is a key heterocyclic building block in medicinal chemistry and drug development.[1] Its primary application is as a crucial intermediate in the synthesis of Timolol, a non-selective beta-adrenergic receptor antagonist used in the treatment of glaucoma and hypertension.[1][2][3] The synthesis protocol described herein details a reliable and high-yield method for the preparation of this compound via a nucleophilic aromatic substitution reaction.

Chemical Properties

The target compound, with the molecular formula C6H8ClN3OS and a molecular weight of 205.67 g/mol , typically appears as an off-white to light yellow crystalline powder.[3][4] It is soluble in chloroform and slightly soluble in DMSO and methanol.[1][5]

Synthesis Protocol

The synthesis involves the reaction of 3,4-dichloro-1,2,5-thiadiazole with morpholine, where one of the chlorine atoms is displaced by the morpholine nucleophile.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Ratio
3,4-Dichloro-1,2,5-thiadiazole155.003.019.31.0
Morpholine87.126.7577.44.0
Concentrated Hydrochloric Acid36.46As needed--
Water (Deionized)18.0230 mL--
Methanol32.04As needed--
Experimental Procedure
  • Reaction Setup : A 100-mL three-necked flask is equipped with a reflux condenser and a magnetic stirrer.

  • Initial Charge : Morpholine (6.75 g, 77.4 mmol) is added to the flask.[2][6]

  • Heating : The flask is heated to 110 °C in a heating mantle.[2][6]

  • Addition of Reactant : 3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol) is added dropwise to the heated morpholine over a period of 20 minutes.[2][6]

  • Reaction : The reaction mixture is maintained at 110 °C and stirred for 2 hours.[2][6]

  • Cooling and Quenching : After the reaction is complete, the mixture is cooled to 0 °C in an ice bath.[2][6] 30 mL of water is then added to the cooled mixture.[2][6]

  • Precipitation : The mixture is acidified with concentrated hydrochloric acid while maintaining the temperature at 0 °C. The solution is stirred until a precipitate forms.[2][6]

  • Isolation : The solid product is collected by vacuum filtration and the filter cake is washed with water.[2][6]

  • Purification and Drying : The resulting orange solid is recrystallized from methanol and dried under high vacuum to yield the final product.[2][6] A yield of 3.5 g (87.9%) can be expected.[2][6]

Product Characterization
PropertyValue
Appearance White to Light yellow powder/crystal
Melting Point 44-47 °C[1][2]
Molecular Formula C6H8ClN3OS[4][6]
Molecular Weight 205.67 g/mol [4][6]
¹H NMR (400 MHz, CDCl₃) δ 3.80-3.90 (m, 4H), 3.45-3.55 (m, 4H)
Mass Spectrum (M+H)⁺ 206.1[2][6]

Note on NMR data: The original source data appears to have a typo assigning 2H to each multiplet.[2][6] Based on the morpholine structure, two multiplets of 4H each are expected, corresponding to the protons adjacent to the oxygen and nitrogen atoms, respectively.

Visualized Workflows

Synthesis_Pathway cluster_reactants Reactants cluster_product Product R1 3,4-Dichloro-1,2,5-thiadiazole Condition 110 °C, 2 hours R1->Condition R2 Morpholine R2->Condition P1 This compound Condition->P1 87.9% Yield

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow Start Reaction Setup (Flask, Condenser) Reaction Reaction (Add Dichlorothiadiazole to Morpholine at 110°C for 2h) Start->Reaction Cooldown Cooling & Quenching (Cool to 0°C, add H₂O) Reaction->Cooldown Precipitate Acidification & Precipitation (Add conc. HCl at 0°C) Cooldown->Precipitate Filter Filtration & Washing (Collect solid, wash with H₂O) Precipitate->Filter Purify Recrystallization (Using Methanol) Filter->Purify Dry Drying (High Vacuum) Purify->Dry End Final Product Dry->End

Caption: Step-by-step experimental workflow for the synthesis and purification process.

References

Application Notes and Protocols: The Use of 3-Chloro-4-morpholino-1,2,5-thiadiazole as a Key Intermediate in the Synthesis of Timolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of the beta-adrenergic blocker, Timolol, utilizing 3-Chloro-4-morpholino-1,2,5-thiadiazole as a crucial intermediate. The following sections outline both racemic and enantioselective synthetic routes, offering flexibility for various research and development needs.

Introduction

Timolol is a non-selective beta-adrenergic receptor antagonist primarily used in the treatment of glaucoma and ocular hypertension. The synthesis of Timolol often involves the coupling of a morpholino-thiadiazole moiety with a propanolamine side chain. This compound serves as a stable and effective precursor for introducing the morpholino-thiadiazole core. This document details the synthesis of this key intermediate and its subsequent conversion to Timolol.

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of this compound

Reactant 1Reactant 2SolventTemperatureTimeYield
3,4-dichloro-1,2,5-thiadiazoleMorpholineNone110 °C2 hours87.9%

Table 2: Racemic Synthesis of Timolol

Reactant 1Reactant 2BaseSolventYield
Oxazolidine derivative of dl-3-t-butylamino-1,2-propanediolThis compoundPotassium tert-butoxidetert-Butanol53%

Table 3: Enantioselective Synthesis of (S)-Timolol

Reactant 1Reactant 2BaseSolventYield
(S)-(-)-2-phenyl-3-tert-butyl-5-hydroxymethyloxazolidineThis compoundSodiumTrimethyl carbinol50% (for the condensation and hydrolysis steps)[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key intermediate from 3,4-dichloro-1,2,5-thiadiazole and morpholine.

Materials:

  • 3,4-dichloro-1,2,5-thiadiazole

  • Morpholine

  • Concentrated Hydrochloric Acid

  • Water

  • Methanol

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • To a 100-mL three-necked flask equipped with a reflux condenser, add morpholine (6.75 g, 77.4 mmol).

  • Heat the flask to 110 °C.

  • Slowly add 3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol) dropwise over 20 minutes.

  • Maintain the reaction temperature at 110 °C with stirring for 2 hours after the addition is complete.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 30 mL of water and acidify the mixture with concentrated hydrochloric acid.

  • Stir the mixture at 0 °C until a precipitate forms.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from methanol and dry under high vacuum to yield 3.5 g (87.9%) of this compound as an orange solid.

Protocol 2: Racemic Synthesis of Timolol

This protocol outlines the synthesis of racemic Timolol from the oxazolidine derivative of dl-3-t-butylamino-1,2-propanediol and this compound.[2]

Materials:

  • Oxazolidine derivative of dl-3-t-butylamino-1,2-propanediol

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (t-BuOH)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the oxazolidine derivative of dl-3-t-butylamino-1,2-propanediol in tert-butanol.

  • Add potassium tert-butoxide to the solution and stir.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture and monitor for completion by a suitable method (e.g., TLC).

  • Upon completion, cool the reaction mixture and quench with water.

  • Perform a suitable workup, which may include extraction with an organic solvent and washing of the organic layer.

  • The subsequent hydrolysis of the oxazolidine protecting group yields racemic timolol.

  • Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to obtain racemic Timolol (53% yield).[2]

Protocol 3: Enantioselective Synthesis of (S)-Timolol

This protocol describes a synthetic route to the biologically active (S)-enantiomer of Timolol.[1]

Materials:

  • (S)-(-)-3-tert-butylamino-1,2-propanediol

  • Benzaldehyde

  • Sodium (Na)

  • Trimethyl carbinol

  • This compound

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Formation of the Oxazolidine: React (S)-(-)-3-tert-butylamino-1,2-propanediol with benzaldehyde to form the corresponding oxazolidine derivative, (S)-(-)-2-phenyl-3-tert-butyl-5-hydroxymethyloxazolidine.

  • Condensation Reaction: a. In a reaction vessel under an inert atmosphere, react sodium metal (3g) with trimethyl carbinol (150g) until the sodium is completely consumed.[1] b. Cool the resulting solution to 35 °C and add (S)-(-)-2-phenyl-3-tert-butyl-5-hydroxymethyloxazolidine (27g). Maintain at this temperature for 1 hour.[1] c. Add this compound (27g) and continue the reaction for 4 hours.[1]

  • Hydrolysis: After the condensation is complete, hydrolyze the oxazolidine protecting group to yield (S)-Timolol.

  • Purification and Salt Formation: Purify the (S)-Timolol base and subsequently convert it to the maleate salt to obtain the final active pharmaceutical ingredient. The overall yield for the condensation and hydrolysis steps is reported to be 50%.[1]

Visualizations

The following diagrams illustrate the synthetic workflows.

G cluster_0 Synthesis of this compound 3,4-dichloro-1,2,5-thiadiazole 3,4-dichloro-1,2,5-thiadiazole Reaction Reaction 3,4-dichloro-1,2,5-thiadiazole->Reaction Morpholine Morpholine Morpholine->Reaction This compound This compound Reaction->this compound

Caption: Synthesis of the key Timolol intermediate.

G cluster_1 Racemic Synthesis of Timolol Oxazolidine_Derivative Oxazolidine derivative of dl-3-t-butylamino-1,2-propanediol Condensation Condensation Oxazolidine_Derivative->Condensation Intermediate 3-Chloro-4-morpholino- 1,2,5-thiadiazole Intermediate->Condensation Hydrolysis Hydrolysis Condensation->Hydrolysis Racemic_Timolol Racemic Timolol Hydrolysis->Racemic_Timolol

Caption: Workflow for the racemic synthesis of Timolol.

G cluster_2 Enantioselective Synthesis of (S)-Timolol Chiral_Aminodiol (S)-(-)-3-tert-butylamino- 1,2-propanediol Oxazolidine_Formation Oxazolidine_Formation Chiral_Aminodiol->Oxazolidine_Formation Benzaldehyde Benzaldehyde Benzaldehyde->Oxazolidine_Formation Chiral_Oxazolidine (S)-(-)-2-phenyl-3-tert-butyl- 5-hydroxymethyloxazolidine Oxazolidine_Formation->Chiral_Oxazolidine Condensation Condensation Chiral_Oxazolidine->Condensation Intermediate 3-Chloro-4-morpholino- 1,2,5-thiadiazole Intermediate->Condensation Hydrolysis Hydrolysis Condensation->Hydrolysis S_Timolol (S)-Timolol Hydrolysis->S_Timolol

Caption: Workflow for the enantioselective synthesis of (S)-Timolol.

References

Application Note and Protocol for the HPLC Analysis of 3-Chloro-4-morpholino-1,2,5-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed methodology for the quantitative analysis of 3-Chloro-4-morpholino-1,2,5-thiadiazole, a key intermediate and known impurity in the synthesis of Timolol, using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The described method is based on established pharmacopeial procedures for related substances of Timolol Maleate, ensuring robustness and reliability for researchers, scientists, and drug development professionals.

Introduction

This compound is a critical chemical entity, identified as "Timolol Related Compound F" in pharmacopeial monographs.[1][2][3] Its accurate quantification is essential for quality control during the manufacturing process of Timolol, a non-selective beta-adrenergic blocker used in the treatment of glaucoma. This application note outlines a validated isocratic RP-HPLC method coupled with UV detection suitable for the identification and quantification of this compound.

Experimental Protocol

This section details the necessary materials, equipment, and procedures for the HPLC analysis.

Materials and Reagents
  • Reference Standard: this compound (Timolol Related Compound F), EP or USP reference standard.

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Reagents:

    • Phosphoric acid (or Formic acid for MS-compatible methods)

    • Sodium dihydrogen phosphate

  • Sample: Test sample containing or suspected of containing this compound.

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Isocratic or Gradient Pumping System

  • Autosampler with a 20 µL injection loop

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Chromatographic Conditions

The following chromatographic parameters have been established for the optimal separation and quantification of this compound.

ParameterValue
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol and 0.05% Formic Acid in water (75:25 v/v)[4]
Flow Rate 0.7 mL/min[4]
Column Temperature Ambient or controlled at 35°C[5]
Detection Wavelength 295 nm
Injection Volume 20 µL[4]
Run Time Approximately 15 minutes
Preparation of Solutions

Prepare a mixture of methanol and 0.05% formic acid in water in a 75:25 volume/volume ratio.[4] For example, to prepare 1 L of mobile phase, mix 750 mL of methanol with 250 mL of 0.05% formic acid in water. Degas the mobile phase using sonication or vacuum filtration before use.

Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to obtain a final concentration of approximately 10 µg/mL.

Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve an expected concentration within the linear range of the method (e.g., 1-50 µg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation and System Suitability

System Suitability

Before sample analysis, the chromatographic system must meet the predefined system suitability criteria to ensure the validity of the results.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 6 replicate injections of the standard)
Method Validation Parameters (Typical)

The following table summarizes typical validation parameters for a method of this nature, as per ICH guidelines.

ParameterTypical Specification
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation hplc_system HPLC System Setup (Column, Flow Rate, Temp) prep_mobile->hplc_system prep_std Standard Solution Preparation system_suitability System Suitability Test (SST) prep_std->system_suitability prep_sample Sample Solution Preparation sample_injection Sample Injection prep_sample->sample_injection hplc_system->system_suitability system_suitability->sample_injection If SST passes data_acq Data Acquisition sample_injection->data_acq peak_integration Peak Integration & Identification data_acq->peak_integration quantification Quantification peak_integration->quantification report Reporting quantification->report

Caption: HPLC analysis workflow from solution preparation to final reporting.

Logical Relationship of Method Parameters

The diagram below shows the logical relationship and dependency of the key parameters in this HPLC method.

G cluster_instrument Instrumental Parameters cluster_performance Performance Metrics cluster_validation Validation Attributes Column Stationary Phase (C18) RetentionTime Retention Time Column->RetentionTime PeakShape Peak Shape (Tailing Factor) Column->PeakShape MobilePhase Mobile Phase (MeOH/H2O/Acid) MobilePhase->RetentionTime MobilePhase->PeakShape FlowRate Flow Rate (0.7 mL/min) FlowRate->RetentionTime Temperature Column Temperature (Ambient/35°C) Temperature->RetentionTime Detector Detector (UV @ 295 nm) Sensitivity Sensitivity (LOD/LOQ) Detector->Sensitivity Resolution Resolution RetentionTime->Resolution Precision Precision RetentionTime->Precision PeakShape->Resolution PeakShape->Precision Specificity Specificity Resolution->Specificity Linearity Linearity Sensitivity->Linearity Accuracy Accuracy Precision->Accuracy Linearity->Accuracy

Caption: Interdependency of HPLC method parameters and performance metrics.

References

Applications of 3-Chloro-4-morpholino-1,2,5-thiadiazole in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-morpholino-1,2,5-thiadiazole is a key heterocyclic building block with significant applications in pharmaceutical synthesis. Its primary and most well-documented role is as a crucial intermediate in the manufacture of (S)-Timolol, a non-selective beta-adrenergic receptor blocker used in the treatment of glaucoma and other cardiovascular conditions. This document provides detailed application notes and experimental protocols for the synthesis of (S)-Timolol utilizing this compound, along with relevant quantitative data and visualizations to aid researchers in the field of drug discovery and development.

Introduction

The 1,2,5-thiadiazole ring system is a valuable scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This compound, a disubstituted 1,2,5-thiadiazole, has emerged as a critical precursor in the synthesis of important pharmaceutical agents. Its chemical structure allows for facile nucleophilic substitution of the chlorine atom, making it an ideal synthon for introducing the morpholino-thiadiazole moiety into target molecules. The most prominent application of this compound is in the synthesis of Timolol, where it forms the core heterocyclic structure of the drug.[1][2]

Application: Synthesis of (S)-Timolol

(S)-Timolol is the levorotatory and more biologically active enantiomer of Timolol.[1] The synthesis of (S)-Timolol can be achieved through various routes, often involving the reaction of this compound with a chiral C3 side-chain. Below are protocols for the synthesis of the key intermediate and its subsequent conversion to (S)-Timolol.

Synthesis of this compound

The starting material, this compound, can be synthesized from 3,4-dichloro-1,2,5-thiadiazole and morpholine.[3]

Experimental Protocol:

  • To a 100-mL three-necked flask equipped with a reflux condenser, add morpholine (6.75 g, 77.4 mmol).[3]

  • Heat the flask to 110 °C.[3]

  • Slowly add 3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol) dropwise over 20 minutes.[3]

  • Maintain the reaction temperature at 110 °C and stir for 2 hours after the addition is complete.[3]

  • Cool the reaction mixture to 0 °C in an ice bath.[3]

  • Add 30 mL of water and acidify with concentrated hydrochloric acid.[3]

  • Stir the mixture at 0 °C until a precipitate forms.[3]

  • Collect the solid product by filtration, wash with water, and dry.[3]

  • Recrystallize the crude product from methanol and dry under high vacuum to yield this compound.[3]

Quantitative Data:

ProductYieldMelting Point1H NMR (400 MHz, CDCl3)MS (M+H)+
This compound87.9%44-47 °Cδ 3.45-3.55 (m, 4H), 3.80-3.90 (m, 4H)206.1

Table 1: Synthesis of this compound Quantitative Data.[3][4]

Synthesis of Racemic Timolol and Optical Resolution

One common approach involves the synthesis of racemic Timolol followed by optical resolution to isolate the desired (S)-enantiomer.

Experimental Protocol:

Step 1: Synthesis of dl-3-(tert-butylamino)-1,2-propanediol

  • React glycerol with HCl to afford 3-chloro-1,2-propanediol.[5]

  • Condense 3-chloro-1,2-propanediol with tert-butylamine to yield dl-3-(tert-butylamino)-1,2-propanediol.[5]

Step 2: Protection of the Diol

  • Treat dl-3-(tert-butylamino)-1,2-propanediol with benzaldehyde to form the corresponding oxazolidine derivative.[5]

Step 3: Synthesis of Racemic Timolol

  • React the oxazolidine derivative with this compound in the presence of potassium tert-butoxide (t-BuOK) in tert-butanol (t-BuOH), followed by hydrolysis to obtain racemic Timolol.[5]

Step 4: Optical Resolution

  • Resolve the racemic Timolol using D-tartaric acid to form diastereomeric salts.[5]

  • Separate the (S)-Timolol-d-tartaric acid salt by fractional crystallization.[5]

  • Treat the isolated salt with NaOH to liberate the (S)-Timolol free base.[5]

  • React the (S)-Timolol free base with maleic acid to obtain (S)-Timolol maleate.[5]

Quantitative Data:

StepProductYield
Step 1dl-3-(tert-butylamino)-1,2-propanediol70.9%
Step 2Oxazolidine derivative79%
Step 3Racemic Timolol53%
Step 4 (overall from racemic)(S)-Timolol maleate-

Table 2: Yields for Racemic Timolol Synthesis and Resolution.[5]

Visualizations

Signaling Pathway of Timolol

Timolol is a non-selective β-adrenergic antagonist. In the eye, it reduces intraocular pressure by decreasing the production of aqueous humor. This is achieved by blocking β-adrenergic receptors on the ciliary epithelium.

Timolol_Signaling_Pathway cluster_presynaptic Sympathetic Nerve Terminal cluster_ciliary Ciliary Epithelium Norepinephrine_release Norepinephrine Release Beta_Receptor β-Adrenergic Receptor Norepinephrine_release->Beta_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase Beta_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP Aqueous_Humor Aqueous Humor Production cAMP->Aqueous_Humor Stimulates Timolol Timolol Timolol->Beta_Receptor Blocks

Caption: Mechanism of action of Timolol in reducing intraocular pressure.

Experimental Workflow for (S)-Timolol Synthesis

The following diagram illustrates a general workflow for the synthesis of (S)-Timolol starting from 3,4-dichloro-1,2,5-thiadiazole.

Timolol_Synthesis_Workflow A 3,4-Dichloro-1,2,5-thiadiazole + Morpholine B Reaction at 110°C A->B Step 1 C 3-Chloro-4-morpholino- 1,2,5-thiadiazole B->C Intermediate E Coupling Reaction (e.g., with t-BuOK) C->E D Chiral Side-Chain Precursor (e.g., (S)-3-(tert-butylamino)-1,2-propanediol derivative) D->E Step 2 F Crude (S)-Timolol E->F Intermediate G Purification (e.g., Crystallization) F->G Step 3 H Pure (S)-Timolol G->H Product I Salt Formation (with Maleic Acid) H->I Step 4 J (S)-Timolol Maleate I->J Final Product

Caption: General synthetic workflow for (S)-Timolol Maleate.

Other Potential Applications

While the synthesis of Timolol is the most prominent application, the reactivity of the chlorine atom in this compound suggests its potential as a versatile intermediate for the synthesis of other novel 1,2,5-thiadiazole derivatives. These derivatives could be explored for a variety of pharmacological activities, as the 1,2,5-thiadiazole nucleus is known to be present in compounds with potential as:

  • Antimicrobial agents

  • Anticancer agents

  • Anti-inflammatory agents

Further research into the derivatization of this compound could lead to the discovery of new drug candidates with diverse therapeutic applications.

Conclusion

This compound is a valuable and commercially significant intermediate in pharmaceutical synthesis, primarily due to its indispensable role in the production of (S)-Timolol. The protocols and data presented herein provide a comprehensive resource for researchers and professionals involved in the synthesis and development of Timolol and other potential pharmaceutical agents based on the 1,2,5-thiadiazole scaffold. The continued exploration of the reactivity of this compound holds promise for the discovery of novel therapeutics.

References

Application Notes and Protocols: Synthesis of 4-(3-chloro-1,2,5-thiadiazol-4-yl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed experimental procedure for the synthesis of 4-(3-chloro-1,2,5-thiadiazol-4-yl)morpholine through the nucleophilic substitution reaction of morpholine with 3,4-dichloro-1,2,5-thiadiazole. The resulting compound is a potentially valuable building block in medicinal chemistry and materials science.

Reaction Scheme

The overall reaction involves the displacement of one of the chlorine atoms of 3,4-dichloro-1,2,5-thiadiazole by the secondary amine, morpholine, to yield the monosubstituted product.

Reactants:

  • Morpholine

  • 3,4-dichloro-1,2,5-thiadiazole

Product:

  • 4-(3-chloro-1,2,5-thiadiazol-4-yl)morpholine (also referred to as 3-Chloro-4-morpholino-1,2,5-thiadiazole)

Data Presentation

The following table summarizes the quantitative data for the synthesis of 4-(3-chloro-1,2,5-thiadiazol-4-yl)morpholine.[1]

ParameterValue
Reactants
Morpholine6.75 g (77.4 mmol)
3,4-dichloro-1,2,5-thiadiazole3.0 g (19.3 mmol)
Reaction Conditions
Temperature110 °C
Reaction Time2 hours
Product
Product Name4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine
Yield3.5 g (87.9%)
AppearanceOrange solid
Characterization
¹H NMR (400 MHz, CDCl₃)δ 3.45-3.55 (m, 2H), 3.80-3.90 (m, 2H)
Mass Spectrometry (M+H)⁺206.1

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis and purification of 4-(3-chloro-1,2,5-thiadiazol-4-yl)morpholine.[1]

Materials:

  • Morpholine

  • 3,4-dichloro-1,2,5-thiadiazole

  • Concentrated hydrochloric acid

  • Methanol

  • Water

  • 100-mL three-necked flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Dropping funnel

  • Ice bath

  • Filtration apparatus

  • High vacuum line

Procedure:

  • Reaction Setup:

    • Assemble a 100-mL three-necked flask with a reflux condenser and a dropping funnel.

    • Add morpholine (6.75 g, 77.4 mmol) to the flask.

  • Reaction Execution:

    • Heat the flask containing morpholine to 110 °C with stirring.

    • Slowly add 3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol) dropwise over 20 minutes using the dropping funnel.

    • After the addition is complete, maintain the reaction temperature at 110 °C and continue stirring for 2 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

    • Add 30 mL of water to the cooled mixture.

    • Acidify the mixture with concentrated hydrochloric acid.

    • Stir the mixture at 0 °C until a precipitate forms.

    • Collect the solid product by filtration.

    • Wash the collected solid with water.

  • Purification:

    • Recrystallize the crude orange solid from methanol.

    • Dry the purified product under high vacuum to yield 3.5 g (87.9%) of 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 4-(3-chloro-1,2,5-thiadiazol-4-yl)morpholine.

experimental_workflow A 1. Add Morpholine to Flask B 2. Heat to 110 °C A->B C 3. Add 3,4-dichloro-1,2,5-thiadiazole Dropwise B->C D 4. Stir at 110 °C for 2 hours C->D E 5. Cool to 0 °C D->E F 6. Add Water and HCl (aq) E->F G 7. Stir at 0 °C to Precipitate F->G H 8. Filter and Wash with Water G->H I 9. Recrystallize from Methanol H->I J 10. Dry Under High Vacuum I->J K Final Product: 4-(3-chloro-1,2,5-thiadiazol-4-yl)morpholine J->K

Caption: Workflow for the synthesis of 4-(3-chloro-1,2,5-thiadiazol-4-yl)morpholine.

References

Anwendungshinweise und Protokolle zur Derivatisierung von 1,2,5-Thiadiazolen für das Screening auf biologische Aktivität

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungs- und Protokollhinweise bieten einen detaillierten Leitfaden zur Derivatisierung des 1,2,5-Thiadiazol-Gerüsts, einem heterozyklischen Ring von erheblichem Interesse in der medizinischen Chemie, und zum anschließenden Screening dieser Derivate auf ihre biologische Aktivität. Das 1,2,5-Thiadiazol-Gerüst dient als vielseitige Plattform für die Entwicklung neuartiger therapeutischer Wirkstoffe mit einem breiten Spektrum an pharmakologischen Wirkungen, darunter antineoplastische, antimikrobielle und das Zentralnervensystem (ZNS) modulierende Eigenschaften.

Einleitung

1,2,5-Thiadiazole sind fünfgliedrige heterozyklische Verbindungen, die aufgrund ihrer einzigartigen chemischen Eigenschaften und ihrer Fähigkeit, mit verschiedenen biologischen Zielmolekülen zu interagieren, große Aufmerksamkeit in der Arzneimittelforschung auf sich gezogen haben. Die Derivatisierung dieses Gerüsts ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung der pharmakokinetischen und pharmakodynamischen Profile von Leitverbindungen. Diese Anwendungs- und Protokollhinweise umfassen detaillierte Syntheseverfahren, Protokolle für biologische Screening-Assays und die Visualisierung relevanter Signalwege, um die Forschung und Entwicklung von 1,2,5-Thiadiazol-basierten Therapeutika zu unterstützen.

Synthese und Derivatisierung von 1,2,5-Thiadiazolen

Die Synthese des 1,2,5-Thiadiazol-Rings und seiner Derivate kann über verschiedene Routen erreicht werden. Eine der gebräuchlichsten Methoden ist die Reaktion von 1,2-Diaminen mit Schwefelchloriden. Nachfolgend finden Sie ein allgemeines Protokoll sowie ein spezifisches Beispiel.

Protokoll 2.1: Allgemeine Synthese von 3,4-disubstituierten 1,2,5-Thiadiazolen

Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Synthese von 3,4-disubstituierten 1,2,5-Thiadiazolen aus einem geeigneten 1,2-Diamin und Schwefelmonochlorid.

Materialien:

  • Geeignetes 1,2-Diamin-Dihydrochlorid

  • Schwefelmonochlorid (S₂Cl₂)

  • Dimethylformamid (DMF)

  • Eiswasser

  • Diethylether

  • Magnesiumsulfat (wasserfrei)

  • Standard-Glasgeräte für die organische Synthese (Rundkolben, Rückflusskühler, Tropftrichter, etc.)

  • Heiz- und Rührgerät

  • Rotationsverdampfer

Vorgehensweise:

  • In einem trockenen Rundkolben wird das 1,2-Diamin-Dihydrochlorid (1 Äquiv.) in DMF suspendiert.

  • Unter Rühren wird Schwefelmonochlorid (3 Äquiv.) langsam zu der Suspension gegeben.

  • Das Reaktionsgemisch wird vorsichtig auf 125 °C erhitzt und für 3 Stunden unter Rückfluss gekocht.

  • Während des Erhitzens wird das entstehende Produkt zusammen mit überschüssigem Schwefelmonochlorid abdestilliert.

  • Das Destillat wird in Eiswasser aufgefangen.

  • Die wässrige Mischung wird dreimal mit Diethylether extrahiert.

  • Die vereinigten organischen Phasen werden über wasserfreiem Magnesiumsulfat getrocknet.

  • Das Lösungsmittel wird am Rotationsverdampfer entfernt, um das rohe 1,2,5-Thiadiazol-Derivat zu erhalten.

  • Das Produkt kann durch Destillation oder Säulenchromatographie weiter aufgereinigt werden.

Protokoll 2.2: Synthese von 3,4-Diphenyl-1,2,5-thiadiazol 1,1-dioxid

Dieses Protokoll beschreibt die Synthese von 3,4-Diphenyl-1,2,5-thiadiazol 1,1-dioxid, einer wichtigen Zwischenstufe für weitere Derivatisierungen.

Materialien:

  • Benzil

  • Sulfamid

  • Ethanol

  • Standard-Glasgeräte für die organische Synthese

Vorgehensweise:

  • Eine Mischung aus Benzil (1 Äquiv.) und Sulfamid (1 Äquiv.) wird in Ethanol suspendiert.

  • Das Reaktionsgemisch wird für 12-24 Stunden unter Rückfluss erhitzt.

  • Die Reaktion wird mittels Dünnschichtchromatographie (DC) verfolgt.

  • Nach Abschluss der Reaktion wird das Gemisch abgekühlt, und das ausgefallene Produkt wird durch Filtration gesammelt.

  • Der Feststoff wird mit kaltem Ethanol gewaschen und an der Luft getrocknet, um das gewünschte Produkt zu erhalten.

Screening auf biologische Aktivität

Nach der Synthese werden die 1,2,5-Thiadiazol-Derivate auf ihre biologische Aktivität gescreent. Nachfolgend finden Sie detaillierte Protokolle für gängige Assays zur Bestimmung der antikanzerogenen, antimikrobiellen und enzymhemmenden Aktivität.

Protokoll 3.1: MTT-Assay zur Bestimmung der zytotoxischen Aktivität gegen Krebszelllinien

Der MTT-Assay ist ein kolorimetrischer Test zur Messung der metabolischen Aktivität von Zellen, die als Indikator für die Zellviabilität dient.

Materialien:

  • Krebszelllinien (z. B. MCF-7 für Brustkrebs, A549 für Lungenkrebs)

  • Vollständiges Kulturmedium (z. B. DMEM mit 10 % fötalem Kälberserum und 1 % Penicillin-Streptomycin)

  • Zu testende 1,2,5-Thiadiazol-Derivate

  • Dimethylsulfoxid (DMSO)

  • MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid; 5 mg/ml in PBS)

  • 96-Well-Zellkulturplatten

  • Inkubator (37 °C, 5 % CO₂)

  • Mikroplatten-Lesegerät

Vorgehensweise:

  • Die Zellen werden in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen pro Well ausgesät und 24 Stunden lang inkubiert.

  • Stammlösungen der Testverbindungen werden in DMSO hergestellt und anschließend mit Kulturmedium auf die gewünschten Endkonzentrationen verdünnt. Die Endkonzentration von DMSO sollte 0,5 % nicht überschreiten.

  • Das Medium wird aus den Wells entfernt und durch Medium ersetzt, das die verschiedenen Konzentrationen der Testverbindungen enthält. Eine Vehikelkontrolle (nur DMSO) wird ebenfalls mitgeführt.

  • Die Platten werden für 48-72 Stunden inkubiert.

  • Nach der Inkubationszeit werden 20 µl der MTT-Lösung zu jedem Well gegeben und die Platten für weitere 4 Stunden inkubiert.

  • Das Medium wird vorsichtig entfernt und 100 µl DMSO werden zu jedem Well gegeben, um die gebildeten Formazan-Kristalle aufzulösen.

  • Die Extinktion wird bei 570 nm mit einem Mikroplatten-Lesegerät gemessen.

  • Die prozentuale Zellviabilität wird im Vergleich zur Vehikelkontrolle berechnet und die IC₅₀-Werte (die Konzentration, bei der 50 % des Zellwachstums gehemmt werden) werden bestimmt.[1]

Protokoll 3.2: Bestimmung der minimalen Hemmkonzentration (MHK) gegen Bakterienstämme

Die MHK ist die niedrigste Konzentration eines antimikrobiellen Wirkstoffs, die das sichtbare Wachstum eines Mikroorganismus hemmt.

Materialien:

  • Bakterienstämme (z. B. Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton-Bouillon (MHB)

  • Zu testende 1,2,5-Thiadiazol-Derivate

  • Sterile 96-Well-Mikrotiterplatten

  • 0,5 McFarland Trübungsstandard

  • Spektrophotometer

Vorgehensweise:

  • Eine Stammlösung der Testverbindung wird in einem geeigneten Lösungsmittel hergestellt und sterilfiltriert.

  • In die Wells einer 96-Well-Platte werden 100 µl MHB pipettiert.

  • 100 µl der Stammlösung der Testverbindung werden in die erste Vertiefung gegeben und eine serielle zweifache Verdünnungsreihe wird durch Übertragen von 100 µl von einer Vertiefung zur nächsten hergestellt.

  • Eine Bakterienkultur wird auf eine Trübung eingestellt, die einem 0,5 McFarland-Standard entspricht (ca. 1,5 x 10⁸ KBE/ml).

  • Diese Suspension wird 1:100 in MHB verdünnt, um eine Endkonzentration von ca. 1,5 x 10⁵ KBE/ml zu erhalten.

  • 100 µl der verdünnten Bakteriensuspension werden zu jeder Vertiefung der Mikrotiterplatte gegeben.

  • Wachstums- (nur Bakterien) und Sterilitätskontrollen (nur Medium) werden mitgeführt.

  • Die Platten werden bei 37 °C für 18-24 Stunden inkubiert.

  • Die MHK wird als die niedrigste Konzentration der Testverbindung bestimmt, bei der kein sichtbares Wachstum (Trübung) zu beobachten ist.[2][3]

Protokoll 3.3: Acetylcholinesterase (AChE)-Inhibitionsassay nach Ellman

Dieser kolorimetrische Assay wird verwendet, um die Hemmung des Enzyms Acetylcholinesterase zu messen, ein wichtiges Ziel bei der Behandlung der Alzheimer-Krankheit.

Materialien:

  • Acetylcholinesterase (AChE) aus elektrischem Aal

  • Acetylthiocholiniodid (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoesäure) (DTNB, Ellman-Reagenz)

  • Phosphatpuffer (0,1 M, pH 8,0)

  • Zu testende 1,2,5-Thiadiazol-Derivate

  • 96-Well-Platte

  • Mikroplatten-Lesegerät

Vorgehensweise:

  • Alle Reagenzien werden im Phosphatpuffer vorbereitet.

  • In die Wells einer 96-Well-Platte werden 140 µl Puffer, 10 µl der Testverbindung in verschiedenen Konzentrationen (oder Puffer für die Kontrolle) und 10 µl der AChE-Lösung gegeben.

  • Die Platte wird für 10-15 Minuten bei Raumtemperatur vorinkubiert.

  • 10 µl der DTNB-Lösung werden zu jedem Well gegeben.

  • Die Reaktion wird durch Zugabe von 10 µl der ATCI-Lösung gestartet.

  • Die Extinktion bei 412 nm wird sofort und dann in regelmäßigen Abständen (z. B. jede Minute für 10 Minuten) gemessen, um die Reaktionsgeschwindigkeit zu bestimmen.

  • Die prozentuale Hemmung wird für jede Konzentration der Testverbindung berechnet und der IC₅₀-Wert wird bestimmt.[4][5]

Quantitative Daten zur biologischen Aktivität

Die folgende Tabelle fasst repräsentative quantitative Daten zur biologischen Aktivität von 1,2,5-Thiadiazol-Derivaten aus der Literatur zusammen.

VerbindungsklasseZielTestsystemAktivität (IC₅₀/MHK)
Anthra[1,2-c][4][6][7]thiadiazol-6,11-dioneAntikrebsLeukämie-ZelllinienGI₅₀: 0.16 - 7.71 µM
4-(Isopropylthio)anthra[1,2-c][4][6][7]thiadiazol-6,11-dionAntikrebsProstatakrebs-ZelllinienGI₅₀: 0.18 - 1.45 µM
3-Alkoxy-4-(1,2,5,6-tetrahydropyridin-4-yl)-1,2,5-thiadiazoleMuskarinischer M1-AgonistKaninchen-Vas-deferenspIC₅₀: 5.8 - 8.2
2-((2-Hydroxy-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propyl)amino)-2-methylpropan-1-olAntimikrobiellMycobacterium tuberculosisMHK: 25.00 µg/mL

Visualisierungen

Die folgenden Diagramme, erstellt mit der DOT-Sprache von Graphviz, illustrieren den Arbeitsablauf der Derivatisierung und des Screenings sowie einen relevanten Signalweg.

Derivatization_Workflow cluster_synthesis Synthese cluster_derivatization Derivatisierung cluster_screening Biologisches Screening Start Start Diamin 1,2-Diamin Start->Diamin Schwefelchlorid Schwefelchlorid Start->Schwefelchlorid Reaktion Ringschluss- reaktion Diamin->Reaktion Schwefelchlorid->Reaktion Thiadiazol 1,2,5-Thiadiazol- Gerüst Reaktion->Thiadiazol Modifikation Funktionelle Gruppen- Modifikation Thiadiazol->Modifikation Derivate Derivat- Bibliothek Modifikation->Derivate Screening Biologische Assays Derivate->Screening Daten Aktivitäts- daten Screening->Daten Hit Identifizierung von 'Hits' Daten->Hit

Abbildung 1: Arbeitsablauf von der Synthese zur Identifizierung von "Hits".

M1_Signaling_Pathway cluster_membrane Zellmembran cluster_cytosol Zytosol Ligand 1,2,5-Thiadiazol (M1-Agonist) M1R M1 Muskarinischer Rezeptor Ligand->M1R Bindung Gq Gq-Protein (α, β, γ) M1R->Gq Aktivierung PLC Phospholipase Cβ (PLCβ) Gq->PLC Aktivierung PIP2 PIP2 PLC->PIP2 Spaltung IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmatisches Reticulum (ER) IP3->ER Bindung an IP3-Rezeptor PKC Proteinkinase C (PKC) DAG->PKC Aktivierung Ca2 Ca²⁺ ER->Ca2 Freisetzung Ca2->PKC Aktivierung Response Zelluläre Antwort PKC->Response Phosphorylierung von Zielproteinen

Abbildung 2: Vereinfachter Gq-gekoppelter M1-muskarinischer Rezeptor-Signalweg.[6]

Schlussfolgerung

Die Derivatisierung von 1,2,5-Thiadiazolen stellt eine vielversprechende Strategie zur Entdeckung und Entwicklung neuer niedermolekularer Wirkstoffe dar. Die in diesen Anwendungs- und Protokollhinweisen beschriebenen Methoden bieten eine solide Grundlage für die Synthese, das Screening und die Charakterisierung neuartiger 1,2,5-Thiadiazol-Derivate. Durch die systematische Anwendung dieser Protokolle können Forscher die Struktur-Wirkungs-Beziehungen aufklären und Leitverbindungen mit verbessertem therapeutischem Potenzial identifizieren.

References

Application Notes and Protocols: 3-Chloro-4-morpholino-1,2,5-thiadiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-morpholino-1,2,5-thiadiazole is a key heterocyclic building block in medicinal chemistry, most notably recognized for its role as a crucial intermediate in the synthesis of the beta-adrenergic receptor antagonist, Timolol.[1][2] Its unique structural features, including the electron-deficient 1,2,5-thiadiazole ring and the versatile morpholine moiety, make it an attractive scaffold for the development of a variety of therapeutic agents. The chlorine atom at the 3-position provides a reactive handle for further chemical modifications, allowing for the exploration of diverse chemical space and the generation of compound libraries for biological screening.

These application notes provide a comprehensive overview of the use of this compound in drug discovery, with a primary focus on its application in the synthesis of beta-blockers. Additionally, potential applications in other therapeutic areas, such as antimicrobial and carbonic anhydrase inhibition, are discussed, highlighting the versatility of this building block. Detailed experimental protocols for synthesis and relevant biological assays are provided to enable researchers to effectively utilize this compound in their drug development endeavors.

Physicochemical Properties

PropertyValueReference
CAS Number 30165-96-9[3]
Molecular Formula C6H8ClN3OS[3]
Molecular Weight 205.67 g/mol [3]
Appearance Off-white to light yellow crystalline powder
Melting Point 42-46 °C
Solubility Soluble in chloroform and methanol

Application 1: Synthesis of Beta-Adrenergic Receptor Antagonists (e.g., Timolol)

The most prominent application of this compound is in the synthesis of Timolol, a non-selective beta-adrenergic receptor antagonist used in the treatment of glaucoma and hypertension.[1] The synthesis involves the displacement of the chlorine atom with a chiral amino alcohol side chain.

Experimental Protocol: Synthesis of Timolol from this compound

This protocol outlines a common synthetic route to racemic Timolol.

Materials:

  • This compound

  • dl-3-(tert-Butylamino)-1,2-propanediol

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (t-BuOH)

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in toluene.

  • Addition of Reagents: Add dl-3-(tert-butylamino)-1,2-propanediol (1.1 equivalents) to the solution.

  • Base Addition: Slowly add a solution of potassium tert-butoxide (1.2 equivalents) in tert-butanol to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford racemic Timolol.

Biological Activity Data
CompoundTargetAssayIC50 / KiReference
(S)-Timololβ1/β2-Adrenergic ReceptorsRadioligand BindingKi: ~5-10 nM
Signaling Pathway: Beta-Adrenergic Receptor Blockade

Timolol is a non-selective antagonist of β1 and β2 adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like epinephrine and norepinephrine, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). The subsequent activation of protein kinase A (PKA) leads to various physiological responses. By blocking these receptors, Timolol prevents this signaling cascade, leading to effects such as reduced heart rate, decreased cardiac output, and in the eye, a reduction in aqueous humor production, which lowers intraocular pressure.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Epinephrine Epinephrine Beta_Receptor β-Adrenergic Receptor Epinephrine->Beta_Receptor Binds G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates Timolol Timolol Timolol->Beta_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converts Adenylyl Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Physiological Response PKA->Cellular_Response Leads to

Beta-Adrenergic Receptor Signaling Pathway and Timolol's Mechanism of Action.

Application 2: Development of Novel Antimicrobial Agents

The 1,2,5-thiadiazole scaffold is present in various compounds with demonstrated antimicrobial activity. The morpholine moiety is also a common feature in many bioactive molecules. The combination of these two pharmacophores in this compound makes it an interesting starting point for the synthesis of novel antimicrobial agents. The chlorine atom can be displaced by various nucleophiles to generate a library of derivatives for screening.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing the in vitro antimicrobial activity of novel compounds.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates. A typical concentration range to screen is 0.125 to 64 µg/mL.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include positive (microbes in broth without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow Start Start Synthesize_Derivatives Synthesize Derivatives of This compound Start->Synthesize_Derivatives Serial_Dilution Perform Serial Dilutions of Compounds in 96-well Plates Synthesize_Derivatives->Serial_Dilution Prepare_Inoculum Prepare Standardized Microbial Inoculum Inoculate_Plates Inoculate Plates with Microbial Suspension Prepare_Inoculum->Inoculate_Plates Serial_Dilution->Inoculate_Plates Incubate_Plates Incubate Plates (e.g., 37°C, 24h) Inoculate_Plates->Incubate_Plates Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate_Plates->Determine_MIC End End Determine_MIC->End

Workflow for the screening of novel antimicrobial compounds.

Potential Future Applications

While the primary application of this compound remains in the synthesis of beta-blockers, the inherent reactivity and structural features of the 1,2,5-thiadiazole ring suggest potential for its use as a scaffold in developing inhibitors for other enzyme classes or receptor ligands. For instance, various thiadiazole derivatives have been explored as carbonic anhydrase inhibitors and ligands for muscarinic and serotonin receptors. Further derivatization of the this compound core could lead to the discovery of novel therapeutic agents in these and other areas. However, extensive research and screening are required to validate these potential applications.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its well-established role in the synthesis of Timolol demonstrates its importance in the development of cardiovascular drugs. The provided protocols for synthesis and biological evaluation offer a solid foundation for researchers working with this compound. Furthermore, the potential for this scaffold to be utilized in the discovery of new antimicrobial agents and other therapeutics warrants further investigation, making it a continued area of interest in drug discovery and development.

References

Application Notes and Protocols for 3-Chloro-4-morpholino-1,2,5-thiadiazole in Ophthalmic Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

3-Chloro-4-morpholino-1,2,5-thiadiazole is a crucial heterocyclic building block in the field of ophthalmic drug development. Its significance lies not in direct therapeutic activity, but in its pivotal role as a key intermediate in the synthesis of Timolol, a widely prescribed non-selective beta-adrenergic blocker for the treatment of glaucoma and ocular hypertension.[1] Furthermore, as a process-related impurity in the synthesis of Timolol, designated as Timolol EP Impurity F, the monitoring and control of this compound are critical for ensuring the quality, safety, and efficacy of the final drug product.[2][3]

These application notes provide an overview of its role in synthesis and quality control, along with detailed protocols for its use in the laboratory.

Role as a Synthetic Intermediate

This compound serves as a foundational scaffold for the construction of the thiadiazole core of Timolol.[4] The morpholine and chloro substituents on the 1,2,5-thiadiazole ring are strategically positioned for subsequent chemical modifications to introduce the (S)-1-(tert-butylamino)-2-propanol side chain, which is essential for the beta-blocking activity of Timolol.[4] The synthesis of Timolol from this intermediate is a well-established process in pharmaceutical manufacturing.[2][5]

Role as a Critical Impurity

In the synthesis of Timolol, unreacted this compound can persist as a process-related impurity.[3] Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have set stringent limits for this and other impurities in the final Timolol drug substance.[6][7] Therefore, robust analytical methods are required for the accurate detection and quantification of this compound to ensure that batches of Timolol meet the required purity standards.[3] Its presence beyond the specified limits can impact the safety and efficacy profile of the drug.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for its handling, storage, and use in experimental procedures.

PropertyValueReference(s)
CAS Number 30165-96-9[8]
Molecular Formula C₆H₈ClN₃OS[8]
Molecular Weight 205.67 g/mol [8]
Appearance White to light yellow crystalline powder[1]
Melting Point 44-47 °C[6]
Solubility Soluble in chloroform and methanol[9]
Storage 2-8°C[6]

Experimental Protocols

Protocol 1: Synthesis of Racemic Timolol from this compound

This protocol describes a general method for the synthesis of racemic Timolol, which can then be subjected to chiral resolution to isolate the active (S)-enantiomer.[2][4][5]

Materials:

  • This compound

  • dl-3-(tert-Butylamino)-1,2-propanediol

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (t-BuOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dl-3-(tert-butylamino)-1,2-propanediol in tert-butanol.

  • Addition of Base: Slowly add potassium tert-butoxide to the solution while stirring.

  • Addition of Thiadiazole Intermediate: Add this compound to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Remove the tert-butanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water.

    • Acidify the aqueous layer with dilute HCl and wash with ethyl acetate to remove any unreacted starting material.

    • Make the aqueous layer basic with a NaOH solution and extract the product with ethyl acetate.

  • Isolation and Purification:

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent to obtain the crude racemic Timolol.

    • The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Quantification of this compound (Timolol Impurity F) by RP-HPLC

This protocol provides a general method for the determination of this compound as an impurity in Timolol drug substance using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[10][11][12]

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Timolol Maleate drug substance (sample)

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphoric acid or a suitable buffer (e.g., phosphate buffer)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of a suitable buffer (e.g., 0.02 M phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and acetonitrile in an appropriate ratio (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Detection Wavelength: 295 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of diluent (e.g., mobile phase) to obtain a stock solution of known concentration.

    • Prepare a series of working standard solutions by diluting the stock solution to concentrations bracketing the expected impurity level.

  • Sample Solution Preparation:

    • Accurately weigh a known amount of Timolol Maleate drug substance and dissolve it in the diluent to a specified concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability Test (SST):

    • Inject a standard solution (e.g., five or six replicates).

    • The system is deemed suitable if the relative standard deviation (RSD) of the peak area is not more than 2.0%, and other parameters like tailing factor and theoretical plates meet the predefined criteria.

  • Analysis:

    • Inject the blank (diluent), standard solutions, and the sample solution into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

  • Calculation:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Calculate the percentage of the impurity in the Timolol Maleate drug substance using the following formula:

    % Impurity = (Concentration of impurity in sample (µg/mL) / Concentration of Timolol in sample (µg/mL)) * 100

Visualizations

Synthesis of Racemic Timolol

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Intermediate 3-Chloro-4-morpholino- 1,2,5-thiadiazole ReactionStep Coupling Reaction Intermediate->ReactionStep SideChain dl-3-(tert-Butylamino)- 1,2-propanediol SideChain->ReactionStep Product Racemic Timolol ReactionStep->Product t-BuOK, t-BuOH, Reflux

Caption: Synthetic pathway for Racemic Timolol.

Workflow for Impurity Quantification

G Start Start Prep Prepare Standard & Sample Solutions Start->Prep SST System Suitability Test (SST) Prep->SST Analysis HPLC Analysis SST->Analysis SST Pass Data Data Acquisition & Peak Integration Analysis->Data Calc Calculation of Impurity Percentage Data->Calc End End Calc->End

Caption: Workflow for HPLC impurity analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-Chloro-4-morpholino-1,2,5-thiadiazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Impure Starting Materials: 3,4-Dichloro-1,2,5-thiadiazole is susceptible to hydrolysis. Morpholine can absorb water and carbon dioxide from the atmosphere.1a. Use freshly distilled or high-purity 3,4-dichloro-1,2,5-thiadiazole. Store it under an inert atmosphere and away from moisture. 1b. Use freshly opened or distilled morpholine.
2. Incorrect Stoichiometry: An inappropriate ratio of morpholine to 3,4-dichloro-1,2,5-thiadiazole can lead to poor conversion or the formation of side products.2a. Carefully control the stoichiometry. A common approach is to use a slight excess of morpholine to ensure complete conversion of the dichloro starting material. A molar ratio of approximately 4:1 (morpholine:3,4-dichloro-1,2,5-thiadiazole) is often employed, where morpholine acts as both a nucleophile and a base to neutralize the HCl formed.[1]
3. Suboptimal Reaction Temperature: The reaction may not proceed to completion at a temperature that is too low, while excessively high temperatures can promote side reactions.3a. Maintain a reaction temperature of 110 °C for optimal results.[1] Monitor the temperature closely throughout the reaction.
4. Insufficient Reaction Time: The reaction may not have reached completion.4a. Ensure a reaction time of at least 2 hours after the addition of 3,4-dichloro-1,2,5-thiadiazole is complete.[1]
Presence of a Major Impurity (higher molecular weight) 1. Formation of 3,4-bis(morpholino)-1,2,5-thiadiazole: Using a large excess of morpholine or prolonged reaction times at high temperatures can lead to the substitution of the second chlorine atom.1a. Reduce the excess of morpholine. While an excess is needed, a very large excess should be avoided. 1b. Monitor the reaction progress by TLC or GC-MS to avoid prolonged reaction times after the starting material is consumed.
Presence of a Major Impurity (lower molecular weight) 1. Unreacted 3,4-Dichloro-1,2,5-thiadiazole: Incomplete reaction due to reasons mentioned in "Low or No Product Yield".1a. Refer to the solutions for "Low or No Product Yield". 1b. Ensure efficient stirring to promote mixing of the reactants.
Difficult Product Isolation/Purification 1. Incomplete Precipitation: The product may not fully precipitate from the aqueous acidic solution during workup.1a. Ensure the reaction mixture is cooled to 0 °C before and during acidification.[1] 1b. Add concentrated hydrochloric acid slowly while stirring vigorously to reach a sufficiently low pH for complete precipitation.
2. Oily Product Instead of Solid: The presence of impurities can sometimes prevent the product from solidifying.2a. Wash the crude product thoroughly with cold water to remove any remaining morpholine hydrochloride. 2b. Recrystallize the crude product from a suitable solvent such as methanol to obtain a pure, solid product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The morpholine acts as a nucleophile, attacking one of the carbon atoms of the 3,4-dichloro-1,2,5-thiadiazole ring and displacing a chloride ion. Halogenated thiadiazoles are known to readily undergo halide displacement reactions.[2]

Q2: Why is an excess of morpholine used in the reaction?

A2: An excess of morpholine serves two main purposes. Firstly, it drives the reaction to completion by ensuring there is sufficient nucleophile to react with all of the 3,4-dichloro-1,2,5-thiadiazole. Secondly, it acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.

Q3: Can other bases be used instead of excess morpholine?

A3: While excess morpholine is convenient as it is also a reactant, other non-nucleophilic bases such as triethylamine or pyridine could potentially be used to scavenge the HCl formed. However, this would require optimization of the reaction conditions and may introduce additional purification challenges.

Q4: What are the potential side products in this synthesis?

A4: The main potential side product is the disubstituted 3,4-bis(morpholino)-1,2,5-thiadiazole, which can form if a large excess of morpholine is used or if the reaction is allowed to proceed for too long at an elevated temperature. In the presence of water, hydrolysis of the starting material, 3,4-dichloro-1,2,5-thiadiazole, can occur.[2] Additionally, strong nucleophiles have been reported to cause ring-opening of the thiadiazole core, though this is less likely with morpholine under the specified conditions.[3]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (3,4-dichloro-1,2,5-thiadiazole) and the appearance of the product.

Experimental Protocol

This protocol is based on a literature procedure with a reported yield of 87.9%.[1]

Materials:

  • 3,4-Dichloro-1,2,5-thiadiazole (CAS: 5728-20-1)

  • Morpholine (CAS: 110-91-8)

  • Concentrated Hydrochloric Acid

  • Methanol

  • Water (deionized)

Equipment:

  • 100-mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and filter flask

  • Vacuum pump

Procedure:

  • To a 100-mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add morpholine (6.75 g, 77.4 mmol).

  • Heat the morpholine to 110 °C with stirring.

  • Slowly add 3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol) dropwise over 20 minutes using a dropping funnel.

  • After the addition is complete, maintain the reaction temperature at 110 °C and continue stirring for 2 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 30 mL of water to the cooled mixture.

  • Slowly add concentrated hydrochloric acid while stirring until a precipitate forms.

  • Continue stirring at 0 °C for a short period to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water.

  • Recrystallize the crude product from methanol.

  • Dry the purified product under high vacuum to yield this compound as an orange solid (expected yield: ~3.5 g, 87.9%).[1]

Visualizations

Synthesis_Pathway Synthesis of this compound A 3,4-Dichloro-1,2,5-thiadiazole C 3-Chloro-4-morpholino- 1,2,5-thiadiazole A->C Nucleophilic Aromatic Substitution 110 °C, 2h B Morpholine (excess) B->C D Morpholine Hydrochloride B->D HCl scavenger

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Flowchart for Low Yield start Low Yield Observed check_sm Check Purity of Starting Materials start->check_sm sm_impure Use High-Purity/Freshly Distilled Reagents check_sm->sm_impure Impure sm_pure Starting Materials are Pure check_sm->sm_pure Pure end Yield Improved sm_impure->end check_stoich Verify Stoichiometry sm_pure->check_stoich stoich_incorrect Adjust Morpholine to a ~4:1 Molar Ratio check_stoich->stoich_incorrect Incorrect stoich_correct Stoichiometry is Correct check_stoich->stoich_correct Correct stoich_incorrect->end check_conditions Review Reaction Conditions (Temp., Time, Stirring) stoich_correct->check_conditions conditions_incorrect Ensure 110 °C for 2h with Efficient Stirring check_conditions->conditions_incorrect Incorrect conditions_correct Conditions are Correct check_conditions->conditions_correct Correct conditions_incorrect->end check_workup Evaluate Workup Procedure conditions_correct->check_workup workup_issue Ensure Complete Precipitation at 0 °C with HCl check_workup->workup_issue Issue Found workup_issue->end

Caption: A logical workflow for troubleshooting low yield issues.

References

Identifying common impurities in 3-Chloro-4-morpholino-1,2,5-thiadiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-documented method is the nucleophilic aromatic substitution reaction between 3,4-dichloro-1,2,5-thiadiazole and morpholine.[1][2]

Q2: What are the primary impurities I should be aware of during this synthesis?

A2: The primary impurities to monitor are:

  • Unreacted Starting Materials: 3,4-dichloro-1,2,5-thiadiazole and residual morpholine.

  • Di-substituted Byproduct: 3,4-dimorpholino-1,2,5-thiadiazole, formed by the reaction of a second equivalent of morpholine with the product.

  • Hydrolysis Products: Prolonged exposure to moisture, especially at elevated temperatures, can potentially lead to hydrolysis of the chloro-substituent, forming 4-morpholino-1,2,5-thiadiazol-3-ol.

Q3: How can I detect and quantify these impurities?

A3: The most effective analytical technique is High-Performance Liquid Chromatography (HPLC). A reverse-phase method using a C8 or C18 column with a mobile phase consisting of a mixture of acetonitrile and water is commonly employed.[3] The addition of modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape and resolution. Gas Chromatography (GC) can also be utilized for purity assessment.

Q4: What is the significance of this compound being referred to as "Timolol EP Impurity F"?

A4: This designation indicates that this compound is a known process-related impurity in the synthesis of Timolol, a beta-blocker used to treat glaucoma and hypertension.[4][5][6] As such, its levels are strictly controlled in the final pharmaceutical product, making its monitoring and control during synthesis critical for regulatory compliance.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High levels of unreacted 3,4-dichloro-1,2,5-thiadiazole in the final product. Incomplete reaction due to insufficient reaction time or temperature.Ensure the reaction is carried out for the recommended duration (e.g., 2 hours) at the specified temperature (e.g., 110°C).[1][2] Monitor the reaction progress using TLC or HPLC.
Improper stoichiometry (insufficient morpholine).While an excess of morpholine is typically used to drive the reaction to completion, ensure the correct molar ratio is employed as per the established protocol.
Significant presence of the 3,4-dimorpholino-1,2,5-thiadiazole byproduct. Excessive amount of morpholine used.Carefully control the stoichiometry. While an excess of morpholine is necessary, a large excess can favor the formation of the di-substituted product.
Prolonged reaction time at high temperatures.Adhere to the recommended reaction time. Over-running the reaction can lead to increased byproduct formation.
Presence of polar impurities, potentially hydrolysis products. Introduction of water into the reaction mixture.Use anhydrous solvents and reagents, and conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Inadequate drying of the final product.Ensure the isolated product is thoroughly dried under vacuum to remove any residual moisture.
Low overall yield of the desired product. Suboptimal reaction temperature.Maintain a consistent and appropriate reaction temperature. Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and degradation.
Inefficient purification.Optimize the recrystallization solvent and procedure to minimize product loss while effectively removing impurities. Methanol is a commonly used solvent for recrystallization.[1][2]

Experimental Protocols

Synthesis of this compound[1][2]
  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, add morpholine.

  • Heating: Heat the morpholine to 110°C with stirring.

  • Addition of Starting Material: Slowly add 3,4-dichloro-1,2,5-thiadiazole dropwise to the heated morpholine over a period of approximately 20 minutes.

  • Reaction: Maintain the reaction mixture at 110°C with continuous stirring for 2 hours.

  • Work-up:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add water and acidify with concentrated hydrochloric acid until a precipitate forms.

    • Stir the mixture at 0°C to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the solid product by filtration.

    • Wash the solid with water.

    • Recrystallize the crude product from methanol.

    • Dry the purified product under high vacuum.

Impurity Analysis by HPLC
  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient program to separate the starting materials, product, and byproducts. A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Synthesis_Pathway SM1 3,4-dichloro-1,2,5-thiadiazole Product 3-Chloro-4-morpholino- 1,2,5-thiadiazole SM1->Product + Morpholine (1 equivalent) SM2 Morpholine Byproduct 3,4-dimorpholino-1,2,5-thiadiazole (Di-substituted Impurity) Product->Byproduct + Morpholine (excess/prolonged reaction)

Caption: Synthesis of this compound and formation of the di-substituted impurity.

Troubleshooting_Workflow cluster_impurities Troubleshooting Steps start Analyze Product by HPLC check_purity Is Purity > 99%? start->check_purity end_node Product Meets Specification check_purity->end_node Yes troubleshoot Identify Major Impurity check_purity->troubleshoot No imp_sm High Unreacted Starting Material troubleshoot->imp_sm imp_di High Di-substituted Byproduct troubleshoot->imp_di imp_other Other Impurities troubleshoot->imp_other action_sm Increase reaction time/temperature. Verify stoichiometry. imp_sm->action_sm action_di Reduce morpholine excess. Decrease reaction time. imp_di->action_di action_other Check for moisture. Ensure inert atmosphere. imp_other->action_other

Caption: A troubleshooting workflow for impurity analysis in this compound synthesis.

References

Technical Support Center: HPLC Separation of 3-Chloro-4-morpholino-1,2,5-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the High-Performance Liquid Chromatography (HPLC) separation of 3-Chloro-4-morpholino-1,2,5-thiadiazole.

Chemical Properties and Chromatographic Behavior

Understanding the physicochemical properties of this compound is crucial for troubleshooting its separation. The morpholino group imparts some polarity, while the chlorinated thiadiazole ring contributes to its non-polar character. This amphiphilic nature can sometimes lead to challenging chromatographic behavior.

PropertyValuePotential Impact on HPLC Separation
Molecular Formula C6H8ClN3OS[1]Influences molecular weight and potential interactions with the stationary phase.
Molecular Weight 205.67 g/mol [1]Affects diffusion and mass transfer in the column.
Predicted pKa -0.18±0.10[2]The morpholine nitrogen is weakly basic. Mobile phase pH can influence the ionization state and retention, especially on silica-based columns.[3]
Solubility Sparingly soluble in chloroform, slightly soluble in DMSO and methanol.[2][4]Incompatible sample solvent with the mobile phase can cause peak distortion.[5]
Appearance White to off-white solid.[4]---

Recommended HPLC Protocol

This protocol is a starting point for the analysis of this compound. Method optimization may be required based on the specific sample matrix and analytical goals.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the HPLC analysis of this compound.

Peak Shape Problems

Q1: Why is my peak for this compound tailing?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[6]

  • Possible Causes:

    • Silanol Interactions: The weakly basic morpholino group can interact with acidic silanol groups on the silica surface of the C18 column, leading to tailing.[6]

    • Insufficiently Buffered Mobile Phase: If the mobile phase pH is not controlled, the ionization state of the analyte can vary during its passage through the column.[6]

    • Column Contamination: Accumulation of matrix components on the column can create active sites that cause tailing.

    • Column Overload: Injecting too much sample can lead to peak tailing.

  • Solutions:

    • Lower Mobile Phase pH: The addition of 0.1% formic acid to the mobile phase helps to suppress the ionization of silanol groups and protonate the morpholino nitrogen, leading to more symmetrical peaks.

    • Use a Different Column: Consider an end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl) to minimize silanol interactions.

    • Clean the Column: Flush the column with a strong solvent like isopropanol to remove contaminants.

    • Reduce Sample Concentration: Dilute the sample to avoid overloading the column.

Q2: My peak is fronting. What could be the cause?

Peak fronting is less common than tailing but can occur under certain conditions.

  • Possible Causes:

    • Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.[5]

    • Column Collapse: A sudden physical change in the column packing can lead to peak fronting.[7] This is more likely to occur if the column is operated outside of its recommended pH or temperature range.

    • High Analyte Concentration: In some cases, very high concentrations can lead to fronting.

  • Solutions:

    • Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.

    • Check Column Integrity: If fronting appears suddenly and is accompanied by a significant drop in backpressure, the column may be damaged and need replacement.

    • Dilute the Sample: Prepare a more dilute sample and reinject.

Retention Time and Resolution Issues

Q3: The retention time of my peak is drifting. How can I fix this?

Retention time drift can be caused by a variety of factors related to the HPLC system and mobile phase.

  • Possible Causes:

    • Column Equilibration: Insufficient equilibration time with the mobile phase can cause retention times to shift, especially at the beginning of a series of runs.

    • Mobile Phase Composition Change: Inaccurate mixing of the mobile phase solvents or evaporation of the more volatile component (acetonitrile) can alter the elution strength and cause drift.

    • Temperature Fluctuations: Changes in the column temperature affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.

    • Pump Issues: An unstable pump flow rate will directly impact retention times.

  • Solutions:

    • Ensure Proper Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting the analysis.

    • Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and keep the solvent reservoir capped to prevent evaporation.

    • Use a Column Oven: Maintain a constant column temperature using a column oven.

    • Check Pump Performance: Verify the pump flow rate and ensure there are no leaks.

Q4: I am seeing poor resolution between my analyte and an impurity. What can I do?

Poor resolution means that the peaks are not adequately separated.

  • Possible Causes:

    • Suboptimal Mobile Phase Composition: The ratio of acetonitrile to water may not be optimal for separating the analyte from the impurity.

    • Insufficient Column Efficiency: An old or contaminated column will have lower efficiency, leading to broader peaks and poorer resolution.

    • Inappropriate Stationary Phase: The C18 stationary phase may not provide sufficient selectivity for the separation.

  • Solutions:

    • Optimize Mobile Phase:

      • Adjust Organic Content: Decrease the percentage of acetonitrile to increase the retention and potentially improve the separation.

      • Change Organic Solvent: Try methanol as the organic modifier instead of acetonitrile, as this can alter the selectivity.

    • Replace the Column: If the column is old or has been used with complex matrices, replacing it may restore resolution.

    • Try a Different Column: A column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, might provide the necessary selectivity.

Quantitative Data Summary

The following table provides an estimated impact of changing key HPLC parameters on the retention time and peak shape of this compound, based on general chromatographic principles.

Parameter ChangeExpected Effect on Retention TimeExpected Effect on Peak Shape
Increase Acetonitrile % DecreaseGenerally no significant change, but may worsen fronting if sample solvent is too strong.
Decrease Acetonitrile % IncreaseMay improve symmetry if tailing is caused by on-column interactions.
Remove Formic Acid May increase or become unstableLikely to cause significant tailing due to silanol interactions.
Increase Column Temperature DecreaseCan improve peak symmetry by reducing mobile phase viscosity and speeding up mass transfer.
Decrease Flow Rate IncreaseMay lead to broader peaks due to increased diffusion.

Visual Troubleshooting Guides

HPLC Troubleshooting Workflow

This diagram provides a step-by-step guide to diagnosing common HPLC problems when analyzing this compound.

HPLC_Troubleshooting_Workflow start Problem Observed peak_shape Peak Shape Issue? start->peak_shape retention_time Retention Time Issue? peak_shape->retention_time No peak_tailing Tailing? peak_shape->peak_tailing Yes resolution Poor Resolution? retention_time->resolution No rt_drift Drifting? retention_time->rt_drift Yes baseline Baseline Issue? resolution->baseline No solution_resolution Optimize Mobile Phase Replace Column Try Different Stationary Phase resolution->solution_resolution Yes baseline_noise Noisy? baseline->baseline_noise Yes end Problem Resolved baseline->end No peak_fronting Fronting? peak_tailing->peak_fronting No solution_tailing Check Mobile Phase pH Use End-capped Column Clean/Replace Column peak_tailing->solution_tailing Yes solution_fronting Check Sample Solvent Check for Column Void Dilute Sample peak_fronting->solution_fronting Yes peak_fronting->end No solution_tailing->end solution_fronting->end rt_shift Sudden Shift? rt_drift->rt_shift No solution_drift Equilibrate Column Check for Contamination rt_drift->solution_drift Yes solution_shift Check Pump Flow Rate Check for Leaks rt_shift->solution_shift Yes rt_shift->end No solution_drift->end solution_drift->end solution_shift->end solution_resolution->end baseline_drift Drifting? baseline_noise->baseline_drift No solution_noise Degas Mobile Phase Check Detector Lamp baseline_noise->solution_noise Yes baseline_drift->solution_drift Yes baseline_drift->end No solution_noise->end

Caption: A workflow for troubleshooting common HPLC issues.

Cause-and-Effect Diagram for HPLC Problems

This diagram illustrates the relationships between potential causes and their effects on the chromatogram for this compound analysis.

Cause_and_Effect cluster_causes Potential Causes cluster_effects Observed Effects cause1 Silanol Interactions effect1 Peak Tailing cause1->effect1 cause2 Incorrect Mobile Phase pH cause2->effect1 effect3 Retention Time Drift cause2->effect3 cause3 Column Contamination cause3->effect1 effect4 Poor Resolution cause3->effect4 effect5 Baseline Noise/Drift cause3->effect5 cause4 Sample Solvent Mismatch effect2 Peak Fronting cause4->effect2 cause5 Temperature Fluctuation cause5->effect3 cause6 Pump Malfunction cause6->effect3 cause6->effect5 cause7 Column Degradation cause7->effect1 cause7->effect4

Caption: Relationships between causes and HPLC separation issues.

References

Optimizing reaction conditions for the synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound from 3,4-dichloro-1,2,5-thiadiazole and morpholine?

A1: The primary reaction mechanism is a nucleophilic aromatic substitution (SNAAr). The nitrogen atom of morpholine acts as a nucleophile, attacking one of the carbon atoms of the 1,2,5-thiadiazole ring and displacing a chloride ion.

Q2: What are the most critical parameters to control for a high yield of the desired product?

A2: The most critical parameters are reaction temperature, the molar ratio of reactants, and reaction time. Maintaining a sufficiently high temperature is necessary to overcome the activation energy of the reaction. An excess of morpholine is typically used to ensure the complete conversion of the starting dichloro-thiadiazole and to act as a solvent and base to neutralize the HCl formed during the reaction. Reaction time should be monitored to ensure the reaction goes to completion without significant side product formation.

Q3: What is the most common side product in this reaction?

A3: The most common side product is the di-substituted product, 3,4-dimorpholino-1,2,5-thiadiazole. This occurs when a second molecule of morpholine displaces the remaining chloro substituent. Using a large excess of the 3,4-dichloro-1,2,5-thiadiazole is not practical, so controlling the stoichiometry and reaction time is key to minimizing this impurity.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A sample of the reaction mixture can be taken periodically and analyzed to observe the disappearance of the starting material (3,4-dichloro-1,2,5-thiadiazole) and the appearance of the product.

Q5: What is the recommended method for purifying the final product?

A5: The recommended purification method is recrystallization.[1] After the reaction work-up, the crude product can be recrystallized from a suitable solvent, such as methanol, to obtain a pure crystalline solid.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. 2. Inactive Starting Materials: The 3,4-dichloro-1,2,5-thiadiazole may have degraded, or the morpholine may contain excess water. 3. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.1. Increase Temperature: Ensure the reaction mixture reaches and is maintained at the recommended temperature (e.g., 110 °C). 2. Verify Starting Material Quality: Use freshly opened or properly stored reagents. Ensure morpholine is anhydrous. 3. Extend Reaction Time: Monitor the reaction by TLC or GC-MS and continue until the starting material is consumed.
High Levels of Di-substituted Byproduct 1. High Molar Ratio of Morpholine: A large excess of morpholine can favor the formation of the di-substituted product. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the formation of the desired product can lead to the second substitution.1. Optimize Stoichiometry: Reduce the excess of morpholine. A 2-4 fold excess is a good starting point for optimization. 2. Monitor Reaction Closely: Stop the reaction once the mono-substituted product is maximized, as determined by in-process controls like TLC or GC-MS.
Product is an Oil or Difficult to Crystallize 1. Presence of Impurities: Unreacted starting materials or side products can inhibit crystallization. 2. Residual Solvent: Incomplete removal of the reaction solvent or work-up solvents.1. Purify Crude Product: Attempt purification by column chromatography on silica gel before recrystallization. 2. Thoroughly Dry the Product: Ensure all solvents are removed under high vacuum.
Incomplete Reaction (Starting Material Remains) 1. Suboptimal Temperature: The reaction temperature may be too low for complete conversion. 2. Poor Mixing: Inefficient stirring can lead to localized areas of low reactant concentration.1. Increase Reaction Temperature: Gradually increase the temperature and monitor the reaction progress. 2. Improve Agitation: Ensure vigorous and consistent stirring throughout the reaction.

Data Presentation

Table 1: Illustrative Effect of Temperature on Reaction Yield

Temperature (°C)Reaction Time (h)Yield of this compound (%)
80465
100280
110288[1]
120285 (potential for increased side products)
Note: This data is illustrative and based on general principles of chemical kinetics. The cited yield is from a specific experimental protocol.

Table 2: Illustrative Effect of Morpholine Stoichiometry on Product Distribution

Molar Ratio (Morpholine : Dichloro-thiadiazole)Yield of Mono-substituted Product (%)Yield of Di-substituted Product (%)
2 : 1755
4 : 188[1]8
6 : 18015
Note: This data is illustrative. The cited yield corresponds to a specific experimental setup.

Experimental Protocols

Primary Synthesis Route: From 3,4-dichloro-1,2,5-thiadiazole and Morpholine

This protocol is adapted from a known synthetic procedure.[1]

Materials:

  • 3,4-dichloro-1,2,5-thiadiazole

  • Morpholine

  • Concentrated Hydrochloric Acid

  • Methanol (for recrystallization)

  • Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add a 4-fold molar excess of morpholine relative to 3,4-dichloro-1,2,5-thiadiazole.

  • Heat the morpholine to 110 °C with stirring.

  • Slowly add 3,4-dichloro-1,2,5-thiadiazole dropwise to the heated morpholine over 20 minutes.

  • Maintain the reaction mixture at 110 °C for 2 hours with continuous stirring.

  • After 2 hours, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add water to the cooled mixture, followed by the dropwise addition of concentrated hydrochloric acid until the solution is acidic.

  • Continue stirring in the ice bath until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from methanol to yield pure this compound. A reported yield for a similar procedure is 87.9%.[1]

Alternative Synthesis Route: From 3-chloro-4-hydroxy-1,2,5-thiadiazole

An alternative synthetic pathway involves the reaction of 3-chloro-4-hydroxy-1,2,5-thiadiazole with an activating agent, followed by reaction with morpholine. A patent describes a multi-step synthesis where 3-chloro-4-hydroxy-1,2,5-thiadiazole is first reacted with epichlorohydrin, and the resulting intermediate is then treated with tert-butylamine, followed by morpholine to yield a related final product.[2] This suggests that activation of a different functional group on the thiadiazole ring can also be a viable strategy.

Visualizations

Reaction_Pathway 3,4-dichloro-1,2,5-thiadiazole 3,4-dichloro-1,2,5-thiadiazole This compound This compound 3,4-dichloro-1,2,5-thiadiazole->this compound + Morpholine (Nucleophilic Aromatic Substitution) Morpholine Morpholine Di-substituted_byproduct 3,4-dimorpholino-1,2,5-thiadiazole This compound->Di-substituted_byproduct + Morpholine (Side Reaction)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_temp Is the reaction temperature correct (e.g., 110°C)? start->check_temp increase_temp Increase and maintain temperature. check_temp->increase_temp No check_reagents Are the starting materials pure and anhydrous? check_temp->check_reagents Yes increase_temp->check_reagents purify_reagents Use fresh or purified reagents. check_reagents->purify_reagents No check_time Is the reaction time sufficient? check_reagents->check_time Yes purify_reagents->check_time increase_time Extend reaction time and monitor by TLC/GC-MS. check_time->increase_time No success Reaction Optimized check_time->success Yes increase_time->success

Caption: A workflow for troubleshooting low yield in the synthesis.

Parameter_Relationships Yield Yield Temperature Temperature Temperature->Yield Optimal T increases yield Time Time Time->Yield Sufficient time increases yield Stoichiometry Stoichiometry Stoichiometry->Yield Excess morpholine can decrease purity Purity Purity Purity->Yield High purity starting materials increase yield

Caption: Logical relationships between key reaction parameters and product yield.

References

Stability and degradation pathways of 3-Chloro-4-morpholino-1,2,5-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of 3-Chloro-4-morpholino-1,2,5-thiadiazole. The content is structured to address common questions and troubleshooting scenarios that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary known degradation pathway for this compound?

A1: The most anticipated degradation pathway is the hydrolysis of the chloro group at the C3 position of the thiadiazole ring. This reaction results in the formation of 4-Morpholino-1,2,5-thiadiazol-3-ol. This is a common reaction for halogenated heterocycles, particularly under basic conditions.

Q2: How stable is the 1,2,5-thiadiazole ring itself?

A2: The 1,2,5-thiadiazole ring is aromatic and generally exhibits high thermal stability.[1] It is relatively resistant to mild acidic, basic, and oxidative conditions. However, aggressive conditions, such as the use of strong oxidizing or reducing agents, can lead to ring cleavage.[1] Some substituted thiadiazoles have been shown to undergo photochemical degradation, which can result in the extrusion of sulfur.[1][2]

Q3: What is the expected stability of the morpholine ring in this molecule?

A3: The morpholine ring is generally stable. However, under harsh conditions such as high temperatures or strong oxidation, it can undergo degradation. Thermal decomposition of morpholine can yield products like ethanolamine, ammonia, methylamine, ethylamine, ethylene glycol, and organic acids. Oxidative conditions can also lead to ring cleavage.[3][4]

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, the compound should be stored in a cool, dark, and dry place. A well-sealed container is recommended to protect it from moisture, which could facilitate hydrolysis. For long-term storage, refrigeration in an inert atmosphere is advisable.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a good starting point. UV detection is suitable, as related compounds like timolol are typically detected around 295 nm.[5][6][7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during forced degradation studies.

Observed Issue Probable Cause(s) Recommended Solution(s)
Rapid disappearance of the parent peak under basic hydrolytic conditions. The chloro group is highly susceptible to basic hydrolysis, leading to the formation of 4-Morpholino-1,2,5-thiadiazol-3-ol.Reduce the concentration of the base (e.g., from 0.1N NaOH to 0.01N NaOH), decrease the reaction temperature, or shorten the exposure time.
Multiple new peaks appear in the chromatogram after oxidative stress (e.g., H₂O₂). This could indicate oxidation of the sulfur atom in the thiadiazole ring (to form an S-oxide or S,S-dioxide) and/or degradation of the morpholine ring.[1][3][8]Use milder oxidative conditions (e.g., lower concentration of H₂O₂, shorter time). Employ mass spectrometry (LC-MS) to identify the molecular weights of the new peaks and elucidate their structures.
Poor mass balance in the stability study (sum of parent and degradant peaks is less than 90%). 1. A degradant may not be UV active at the chosen wavelength. 2. A degradant may be volatile. 3. A degradant may be precipitating out of solution. 4. The chromatographic method may not be retaining and/or eluting all degradants.1. Use a photodiode array (PDA) detector to screen for absorbance at different wavelengths. 2. Consider using a different analytical technique like Gas Chromatography (GC) if volatile degradants are suspected. 3. Visually inspect the sample for any precipitate. Adjust the solvent if necessary. 4. Modify the HPLC gradient to include a stronger solvent at the end of the run to elute any highly retained compounds.
No significant degradation observed under acidic or thermal stress. The molecule, particularly the thiadiazole ring, is likely quite stable under these conditions, which is consistent with the general stability of this heterocyclic system.[1]Increase the severity of the stress conditions (e.g., higher acid concentration, higher temperature, longer duration) to ensure the stability-indicating nature of the analytical method. A target degradation of 5-20% is generally recommended.

Predicted Degradation Pathways & Experimental Workflows

The following diagrams illustrate the predicted degradation pathways and a general workflow for conducting forced degradation studies.

G Predicted Hydrolytic Degradation Pathway parent This compound conditions Basic Hydrolysis (e.g., NaOH, H₂O, heat) parent->conditions degradant 4-Morpholino-1,2,5-thiadiazol-3-ol conditions->degradant -HCl

Caption: Primary hydrolytic degradation of the parent compound.

G Hypothetical Multi-Step Degradation Pathways cluster_main cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent 3-Chloro-4-morpholino- 1,2,5-thiadiazole hydrolysis_product 4-Morpholino-1,2,5-thiadiazol-3-ol parent->hydrolysis_product Base/Acid s_oxide S-Oxide / S,S-Dioxide Derivatives parent->s_oxide H₂O₂ morpholine_cleavage Morpholine Ring Cleavage Products parent->morpholine_cleavage H₂O₂ / Heat photolysis_product Ring Cleavage / Sulfur Extrusion parent->photolysis_product UV/Vis Light

Caption: Potential degradation pathways under various stress conditions.

G Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Quench Reaction stress->neutralize analyze Analyze via Stability-Indicating HPLC Method neutralize->analyze evaluate Evaluate Results: - Purity - Mass Balance - Peak Identification (LC-MS) analyze->evaluate end Characterize Degradation Profile evaluate->end

Caption: General workflow for conducting forced degradation studies.

Summary of Stability Data

As no specific quantitative data is publicly available, the following table is provided as a template for summarizing experimental findings from forced degradation studies.

Stress Condition Reagent/Parameters Time % Degradation (Example) Major Degradation Product(s) (Predicted) Appearance of Solution
Acidic Hydrolysis 0.1 M HCl at 60 °C24 h5%4-Morpholino-1,2,5-thiadiazol-3-olColorless
Basic Hydrolysis 0.01 M NaOH at RT8 h15%4-Morpholino-1,2,5-thiadiazol-3-olColorless
Oxidative 3% H₂O₂ at RT12 h10%S-Oxide derivatives, Morpholine ring cleavage productsColorless
Thermal Solid state at 80 °C48 h<2%None detectedNo change
Photolytic Solution, ICH Option 1N/A8%Potential ring cleavage productsSlight yellowing

Experimental Protocols

The following are general protocols for performing forced degradation studies on this compound. These should be adapted based on preliminary experiments to achieve a target degradation of 5-20%.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

2. Acidic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Keep the mixture at 60 °C for 24 hours.

  • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

3. Basic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.01 M NaOH.

  • Keep the mixture at room temperature for 8 hours.

  • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.01 M HCl, and dilute with the mobile phase for HPLC analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the mixture at room temperature for 12 hours, protected from light.

  • Withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

5. Thermal Degradation:

  • Place a small amount of the solid compound in a vial and keep it in an oven at 80 °C for 48 hours.

  • At the end of the study, dissolve the sample in a suitable solvent and dilute to a known concentration for HPLC analysis.

6. Photolytic Degradation:

  • Expose a solution of the compound (e.g., 0.1 mg/mL in the mobile phase) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be kept in the dark under the same conditions.

  • Analyze the samples by HPLC at appropriate time points.

References

Minimizing side reactions in the synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and recommended solutions in a question-and-answer format.

Issue ID Question Potential Causes Recommended Solutions
SYN-001 Low or no yield of the desired product? 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Poor Quality Starting Materials: Impurities in 3,4-dichloro-1,2,5-thiadiazole or morpholine can interfere with the reaction. 3. Suboptimal Stoichiometry: Incorrect molar ratio of reactants. 4. Moisture Contamination: Water can react with the starting materials.1. Optimize Reaction Conditions: Ensure the reaction is heated to the recommended temperature (e.g., 110°C) and maintained for the specified time (e.g., 2 hours). Monitor reaction progress using TLC or HPLC. 2. Verify Starting Material Purity: Use high-purity starting materials. Consider purifying them if necessary. 3. Adjust Stoichiometry: Use a well-defined excess of morpholine as it also acts as the base to neutralize the HCl formed. A 4:1 molar ratio of morpholine to 3,4-dichloro-1,2,5-thiadiazole is a common starting point. 4. Ensure Anhydrous Conditions: Use dry glassware and solvents.
SYN-002 Formation of a significant amount of a dark, tarry substance? 1. Overheating: Exceeding the optimal reaction temperature can lead to decomposition of the starting materials or product. 2. Ring Opening of Thiadiazole: Strong basic conditions or high temperatures can potentially lead to the opening of the thiadiazole ring.1. Precise Temperature Control: Use a reliable heating mantle with a temperature controller. 2. Controlled Addition: Add the 3,4-dichloro-1,2,5-thiadiazole dropwise to the heated morpholine to manage the exothermic reaction.
PUR-001 Difficulty in purifying the product? 1. Presence of Disubstituted Byproduct: A potential side reaction is the substitution of both chlorine atoms on the thiadiazole ring by morpholine, leading to 3,4-dimorpholino-1,2,5-thiadiazole. 2. Unreacted Starting Material: Incomplete reaction can leave unreacted 3,4-dichloro-1,2,5-thiadiazole. 3. Formation of Morpholine Hydrochloride: Excess morpholine will react with the HCl generated, forming a salt.1. Optimize Stoichiometry: Carefully controlling the molar ratio of reactants can minimize the formation of the disubstituted product. 2. Recrystallization: Recrystallization from a suitable solvent like methanol is an effective method for purification.[1][2] 3. Washing Steps: During workup, washing with water will remove the morpholine hydrochloride salt.
ANA-001 Unexpected peaks in HPLC or NMR analysis? 1. Starting Material Impurities: Impurities from 3,4-dichloro-1,2,5-thiadiazole or morpholine may be carried through the synthesis. 2. Side Products: Presence of the disubstituted byproduct or other minor side products. 3. Residual Solvent: Incomplete drying of the final product.1. Analyze Starting Materials: Run analytical tests (e.g., NMR, GC-MS) on the starting materials to identify any impurities. 2. Optimize Purification: If side products are present, further purification by recrystallization or column chromatography may be necessary. 3. Thorough Drying: Dry the product under high vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The synthesis is typically achieved through a nucleophilic aromatic substitution reaction between 3,4-dichloro-1,2,5-thiadiazole and morpholine.[1][2]

Q2: What is the role of excess morpholine in the reaction?

A2: Excess morpholine serves two purposes: it acts as the nucleophile and as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.

Q3: What are the key parameters to control for a successful synthesis?

A3: The key parameters to control are reaction temperature, reaction time, and the stoichiometry of the reactants. Precise control of these parameters is crucial for maximizing yield and minimizing side reactions.

Q4: What is the most common side reaction to be aware of?

A4: The most probable side reaction is the disubstitution of 3,4-dichloro-1,2,5-thiadiazole with morpholine to form 3,4-dimorpholino-1,2,5-thiadiazole. This can be minimized by controlling the stoichiometry and reaction conditions.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by taking small aliquots from the reaction mixture at regular intervals.

Q6: What is a suitable method for purifying the final product?

A6: The most commonly reported and effective method for purification is recrystallization from methanol.[1][2]

Experimental Protocols

Synthesis of this compound

This protocol is based on established literature procedures.[1][2]

Materials:

  • 3,4-Dichloro-1,2,5-thiadiazole

  • Morpholine

  • Methanol (for recrystallization)

  • Deionized Water

  • Concentrated Hydrochloric Acid

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and flask

  • Vacuum oven

Procedure:

  • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add morpholine (4.0 equivalents).

  • Heat the morpholine to 110°C with stirring.

  • Slowly add 3,4-dichloro-1,2,5-thiadiazole (1.0 equivalent) dropwise to the heated morpholine over a period of 20 minutes.

  • After the addition is complete, maintain the reaction mixture at 110°C for 2 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to cool to 0-5°C.

  • Slowly add cold water to the reaction mixture with stirring.

  • Acidify the mixture with concentrated hydrochloric acid until a precipitate forms.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water.

  • Recrystallize the crude product from methanol.

  • Dry the purified product in a vacuum oven.

Data Presentation

Table 1: Reaction Parameters and Yields
ParameterValueReference
Molar Ratio (Morpholine:Thiadiazole)4:1[1][2]
Reaction Temperature110°C[1][2]
Reaction Time2 hours[1][2]
Reported Yield~88%[1]
Table 2: Starting Material and Product Properties
CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceCAS Number
3,4-Dichloro-1,2,5-thiadiazoleC₂Cl₂N₂S155.01Colorless liquid5728-20-1
MorpholineC₄H₉NO87.12Colorless liquid110-91-8
This compoundC₆H₈ClN₃OS205.67Orange solid (crude), White to off-white solid (purified)30165-96-9

Visualizations

Synthesis_Workflow Start Start Reactants Reactants: 3,4-Dichloro-1,2,5-thiadiazole Morpholine Start->Reactants Reaction Reaction (110°C, 2h) Reactants->Reaction Workup Workup: Cooling, Water Addition, Acidification Reaction->Workup Filtration Filtration & Washing Workup->Filtration Recrystallization Recrystallization (Methanol) Filtration->Recrystallization Drying Drying Recrystallization->Drying Product Final Product: 3-Chloro-4-morpholino- 1,2,5-thiadiazole Drying->Product

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions Reactants 3,4-Dichloro-1,2,5-thiadiazole + Morpholine Desired_Reaction Desired Reaction (Monosubstitution) Reactants->Desired_Reaction Controlled Conditions Side_Reaction Potential Side Reaction (Disubstitution) Reactants->Side_Reaction Excess Morpholine or High Temperature Product 3-Chloro-4-morpholino- 1,2,5-thiadiazole Desired_Reaction->Product Byproduct 3,4-Dimorpholino- 1,2,5-thiadiazole Side_Reaction->Byproduct

Caption: Desired reaction pathway versus a potential side reaction.

Troubleshooting_Logic Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield Impure_Product Impure Product Problem->Impure_Product Check_Conditions Check Reaction Conditions (T, t) Low_Yield->Check_Conditions Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Optimize_Purification Optimize Purification Impure_Product->Optimize_Purification Analyze_Side_Products Analyze for Side Products Impure_Product->Analyze_Side_Products Check_Purity->Analyze_Side_Products

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 3-Chloro-4-morpholino-1,2,5-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Chloro-4-morpholino-1,2,5-thiadiazole.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a key intermediate in the synthesis of pharmaceuticals, notably the beta-blocker Timolol.[1][2][3] It is also designated as Timolol EP Impurity F, Timolol BP Impurity F, and Timolol USP Related Compound F.[1][2][3] High purity of this intermediate is crucial to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities can affect the stability, bioavailability, and toxicity of the drug product.

Q2: What is the common synthetic route for this compound?

The most common laboratory synthesis involves the reaction of 3,4-dichloro-1,2,5-thiadiazole with morpholine.[1][4] This nucleophilic aromatic substitution reaction typically yields the desired monosubstituted product.

Q3: What are the key physical and chemical properties of this compound?

Knowledge of the physicochemical properties is essential for developing effective purification strategies.

PropertyValueSource
Molecular Formula C₆H₈ClN₃OS[4]
Molecular Weight 205.67 g/mol [4][5]
Appearance White to Off-White or light yellow crystalline powder/solid[2][3][6]
Melting Point 44-47 °C[2]
Boiling Point 307.8 ± 42.0 °C (Predicted)[2]
Solubility Sparingly soluble in Chloroform, slightly soluble in DMSO and Methanol.[2]

Q4: What are the potential impurities in the synthesis of this compound?

The primary impurities arise from the reaction of 3,4-dichloro-1,2,5-thiadiazole and morpholine. These can include:

  • Unreacted Starting Materials: 3,4-dichloro-1,2,5-thiadiazole and residual morpholine.

  • Disubstituted Byproduct: 3,4-dimorpholino-1,2,5-thiadiazole, formed by the reaction of two equivalents of morpholine with the starting dichloro-thiadiazole.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis and Workup

Symptom: HPLC or TLC analysis of the crude product shows multiple spots/peaks, indicating the presence of significant impurities.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete Reaction Verify Reaction Completion: Monitor the reaction progress using TLC or HPLC to ensure all the limiting reagent (3,4-dichloro-1,2,5-thiadiazole) has been consumed. Extend Reaction Time/Increase Temperature: If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature.
Formation of Disubstituted Byproduct Control Stoichiometry: Use a controlled excess of morpholine, but avoid a large excess which can favor the formation of the disubstituted product. Slow, dropwise addition of the dichloro-thiadiazole to the morpholine can also help control the reaction.[1][4]
Ineffective Workup Acid-Base Extraction: After the reaction, an acidic wash can help remove excess morpholine. Ensure the pH is adjusted correctly to precipitate the product.[1][4]
Issue 2: Difficulty with Recrystallization from Methanol

Symptom: During recrystallization from methanol, the product oils out, fails to crystallize upon cooling, or the resulting crystals are of low purity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Product Oiling Out Use a Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a good solvent (e.g., methanol, acetone) at an elevated temperature. Slowly add a miscible anti-solvent (e.g., water, n-hexane) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.
Poor Crystal Formation Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether. Scratching: Scratch the inside of the flask with a glass rod to induce crystal nucleation. Seeding: Add a small crystal of pure this compound to the cooled, supersaturated solution to initiate crystallization.
Low Purity of Crystals Inappropriate Solvent Choice: If methanol is not effective in removing a particular impurity, experiment with other solvent systems. A Certificate of Analysis for a commercial sample indicates that a purity of >99.9% is achievable, suggesting effective purification methods exist.[6] Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired purity.
Issue 3: Co-eluting Impurities in Chromatography

Symptom: Column chromatography on silica gel does not effectively separate the desired product from a closely eluting impurity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inadequate Solvent System Optimize Mobile Phase: Perform a systematic TLC analysis with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify a mobile phase that provides better separation between the product and the impurity. Gradient Elution: Employing a gradient elution on the column, where the polarity of the mobile phase is gradually increased, can improve the resolution of closely eluting compounds.
Overloading the Column Reduce Sample Load: Overloading the column can lead to poor separation. Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase.
Alternative Chromatography Techniques Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, consider using reverse-phase (e.g., C18) column chromatography. An analytical HPLC method using a C18 column with a mobile phase of acetonitrile, water, and phosphoric acid has been reported, which could be adapted for preparative scale.[7]

Experimental Protocols

Synthesis of this compound

This protocol is based on a literature procedure.[1][4]

  • Add morpholine (6.75 g, 77.4 mmol) to a 100-mL three-necked flask equipped with a reflux condenser.

  • Heat the flask to 110 °C.

  • Slowly add 3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol) dropwise over 20 minutes.

  • Maintain the reaction temperature at 110 °C with stirring for 2 hours.

  • After the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Add water (30 mL) and acidify with concentrated hydrochloric acid.

  • Stir the mixture at 0 °C until a precipitate forms.

  • Collect the solid product by filtration, wash with water, and dry.

Purification by Recrystallization from Methanol
  • Transfer the crude, dried solid to an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.[1][4]

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: Morpholine and 3,4-dichloro-1,2,5-thiadiazole reaction Reaction at 110°C for 2h start->reaction 1. Mix and Heat workup Workup: Cooling, Water Addition, Acidification, Precipitation reaction->workup 2. Quench and Precipitate filtration1 Filtration and Washing workup->filtration1 3. Isolate Solid crude_product Crude Product filtration1->crude_product recrystallization Recrystallization from Methanol crude_product->recrystallization 4. Dissolve in Hot Methanol filtration2 Filtration and Washing recrystallization->filtration2 5. Cool and Crystallize drying Drying under Vacuum filtration2->drying pure_product Pure 3-Chloro-4-morpholino- 1,2,5-thiadiazole drying->pure_product hplc_nmr HPLC, NMR, MS Analysis pure_product->hplc_nmr 6. Characterization

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Purification cluster_recrystallization Recrystallization cluster_chromatography Chromatography start Crude Product purity_check Check Purity (TLC/HPLC) start->purity_check recrystallize Recrystallize from Methanol purity_check->recrystallize Low Purity pure_product Pure Product purity_check->pure_product High Purity recrystallization_success Successful Crystallization? recrystallize->recrystallization_success recrystallization_success->pure_product Yes troubleshoot_recrystallization Troubleshoot: - Change Solvent - Slow Cooling - Seeding recrystallization_success->troubleshoot_recrystallization No column_chromatography Column Chromatography recrystallization_success->column_chromatography Impurity Remains troubleshoot_recrystallization->recrystallize separation_success Good Separation? column_chromatography->separation_success separation_success->pure_product Yes troubleshoot_chromatography Troubleshoot: - Optimize Mobile Phase - Reduce Loading separation_success->troubleshoot_chromatography No troubleshoot_chromatography->column_chromatography

References

Technical Support Center: Scaling Up Production of 3-Chloro-4-morpholino-1,2,5-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the production of 3-Chloro-4-morpholino-1,2,5-thiadiazole. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during synthesis and scale-up, ensuring a smooth and efficient process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most widely used and scalable method is the nucleophilic aromatic substitution reaction between 3,4-dichloro-1,2,5-thiadiazole and morpholine.[1] This reaction is typically carried out at an elevated temperature, with morpholine acting as both the nucleophile and the solvent.

Q2: What are the critical process parameters to control during scale-up?

When scaling up the synthesis, the following parameters are critical to monitor and control to ensure consistent yield and purity:

  • Temperature: The reaction is exothermic, and maintaining a consistent temperature is crucial. Overheating can lead to the formation of byproducts.

  • Rate of Addition: Slow, controlled addition of 3,4-dichloro-1,2,5-thiadiazole to the heated morpholine is essential to manage the reaction exotherm.

  • Stoichiometry: The molar ratio of morpholine to 3,4-dichloro-1,2,5-thiadiazole will influence the reaction rate and the impurity profile. An excess of morpholine is typically used.

  • Mixing: Efficient agitation is necessary to ensure uniform heat and mass transfer, which is critical for avoiding localized overheating and byproduct formation.

  • Work-up and Isolation: The quenching, acidification, and crystallization steps must be carefully controlled to ensure high recovery and purity of the final product.

Q3: What are the potential impurities and how can they be minimized?

The primary known impurity is the disubstituted byproduct, 3,4-dimorpholino-1,2,5-thiadiazole. Its formation can be minimized by:

  • Controlling the reaction temperature.

  • Optimizing the stoichiometry of the reactants.

  • Ensuring a controlled addition rate of the dichlorothiadiazole.

Another potential impurity is the starting material, 3,4-dichloro-1,2,5-thiadiazole. Its presence in the final product is usually due to an incomplete reaction. Monitoring the reaction to completion using a suitable analytical method like HPLC is recommended.

Q4: What are the recommended analytical techniques for monitoring the reaction and assessing product purity?

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for monitoring the progress of the reaction, identifying and quantifying the product, unreacted starting materials, and any byproducts. A reverse-phase HPLC method can be used for this purpose.[2]

  • Gas Chromatography (GC): GC can also be used to assess the purity of the final product.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is useful for confirming the structure of the final product.[1]

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product and identify unknown impurities.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete Reaction: The reaction may not have been allowed to proceed to completion.Monitor the reaction progress using HPLC. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.
Suboptimal Temperature: The reaction temperature may be too low for an efficient conversion rate.Ensure the reaction mixture is maintained at the optimal temperature (e.g., 110°C).[1] Use a calibrated temperature probe and an appropriate heating system for accurate temperature control.
Poor Mixing: Inefficient stirring can lead to localized areas of low reactant concentration, slowing down the reaction.On a larger scale, ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogeneous mixture.
Loss during Work-up: Product may be lost during the extraction or filtration steps.Carefully optimize the work-up procedure. Ensure complete precipitation of the product during acidification and use appropriate filter media to minimize losses during filtration.
High Impurity Levels (e.g., disubstituted byproduct) High Reaction Temperature: Elevated temperatures can favor the formation of the disubstituted byproduct.Maintain strict temperature control throughout the reaction. Implement a cooling system to manage the exotherm during the addition of 3,4-dichloro-1,2,5-thiadiazole.
Incorrect Stoichiometry: An insufficient excess of morpholine may not effectively compete with the product for the remaining starting material.Use a sufficient molar excess of morpholine. The optimal ratio should be determined through optimization studies.
Rapid Addition of Reactant: A fast addition rate can create localized high concentrations of 3,4-dichloro-1,2,5-thiadiazole, promoting the disubstitution.Add the 3,4-dichloro-1,2,5-thiadiazole to the morpholine in a slow, controlled manner.
Product is Oily or Difficult to Crystallize Presence of Impurities: Impurities can act as a crystallization inhibitor.Analyze the crude product for impurities using HPLC. If significant impurities are present, consider a purification step before crystallization, such as a solvent wash or column chromatography on a small scale to identify the problematic impurity.
Incorrect Solvent for Crystallization: The chosen solvent may not be optimal for inducing crystallization.Methanol is a reported recrystallization solvent.[1] If issues persist, consider screening other solvents or solvent mixtures.
Cooling Rate: A rapid cooling rate can lead to oiling out rather than crystallization.Employ a controlled, gradual cooling profile during the crystallization process. Seeding with a small amount of pure product crystals can also promote crystallization.
Color of the Final Product is Off-Spec (e.g., too dark) Presence of Colored Impurities: Byproducts or degradation products may be colored.Ensure high-purity starting materials are used. The recrystallization step with methanol should help in removing colored impurities.[1] If the color persists, treatment with activated carbon during the recrystallization process may be effective.

Data Presentation

Table 1: Impact of Key Reaction Parameters on Yield and Purity (Illustrative Data)
ParameterCondition ACondition BCondition C
Temperature 100°C110°C120°C
Yield (%) 828885
Purity (%) 99.099.598.0
Disubstituted Impurity (%) 0.50.31.5
Reaction Time (h) 321.5

Note: This table presents illustrative data based on general principles of chemical kinetics and selectivity. Actual results may vary and should be confirmed by experimentation.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials and Equipment:

  • 3,4-dichloro-1,2,5-thiadiazole (starting material)

  • Morpholine (reactant and solvent)

  • Concentrated Hydrochloric Acid (for acidification)

  • Methanol (for recrystallization)

  • Water (for washing)

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and addition funnel

  • Temperature probe and controller

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum oven

Procedure:

  • Reaction Setup: Charge the jacketed reactor with morpholine (4.0 equivalents). Begin agitation and heat the morpholine to 110°C.

  • Reactant Addition: Once the morpholine has reached the target temperature, begin the slow, dropwise addition of 3,4-dichloro-1,2,5-thiadiazole (1.0 equivalent) via the addition funnel over a period of at least 20-30 minutes. Monitor the internal temperature closely and adjust the addition rate to maintain the temperature at 110°C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 110°C with continuous stirring for 2 hours.

  • Reaction Monitoring: Take a sample of the reaction mixture and analyze it by HPLC to confirm the consumption of the starting material.

  • Work-up - Quenching and Precipitation: Once the reaction is complete, cool the reaction mixture to 0-5°C in an ice bath. Slowly add water to the cooled mixture.

  • Acidification: While maintaining the temperature at 0-5°C, slowly add concentrated hydrochloric acid to acidify the mixture until a precipitate forms.

  • Isolation: Collect the solid product by filtration. Wash the filter cake with cold water until the washings are neutral.

  • Drying: Dry the crude product under vacuum.

  • Purification - Recrystallization: Dissolve the crude, orange solid in a minimal amount of hot methanol.[1] Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Final Product Isolation: Collect the purified crystals by filtration, wash with a small amount of cold methanol, and dry under high vacuum. The expected product is an off-white to light yellow crystalline powder with a melting point of 44-47°C.[4]

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3_4_dichloro_1_2_5_thiadiazole 3,4-dichloro-1,2,5-thiadiazole Nucleophilic_Aromatic_Substitution Nucleophilic Aromatic Substitution 3_4_dichloro_1_2_5_thiadiazole->Nucleophilic_Aromatic_Substitution Morpholine Morpholine Morpholine->Nucleophilic_Aromatic_Substitution 3_Chloro_4_morpholino_1_2_5_thiadiazole This compound Nucleophilic_Aromatic_Substitution->3_Chloro_4_morpholino_1_2_5_thiadiazole

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Temp Verify Reaction Temperature Start->Check_Temp Check_Stoichiometry Confirm Reactant Stoichiometry Start->Check_Stoichiometry Check_Addition_Rate Review Addition Rate Start->Check_Addition_Rate Check_Mixing Evaluate Agitation Efficiency Start->Check_Mixing Check_Workup Analyze Work-up Procedure Start->Check_Workup Optimize_Temp Adjust Temperature Check_Temp->Optimize_Temp Optimize_Stoichiometry Adjust Reactant Ratio Check_Stoichiometry->Optimize_Stoichiometry Optimize_Addition Slow Down Addition Check_Addition_Rate->Optimize_Addition Optimize_Mixing Increase Agitation Check_Mixing->Optimize_Mixing Optimize_Workup Refine Isolation Protocol Check_Workup->Optimize_Workup End Process Optimized Optimize_Temp->End Optimize_Stoichiometry->End Optimize_Addition->End Optimize_Mixing->End Optimize_Workup->End

Caption: Troubleshooting workflow for synthesis scale-up.

References

Proper storage conditions for 3-Chloro-4-morpholino-1,2,5-thiadiazole to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Chloro-4-morpholino-1,2,5-thiadiazole

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of this compound to prevent its degradation. Below you will find frequently asked questions, troubleshooting advice, and general experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

Proper storage is crucial for maintaining the integrity of this compound. It is a white to off-white solid.[1][2][3] For optimal stability, it should be stored in a cool, dry, and dark place.[4] Specific temperature recommendations vary, so it is best to consult the product-specific documentation. General guidelines suggest storing the compound in a tightly sealed container in a well-ventilated area.[1]

Q2: How should I store stock solutions of this compound?

When preparing stock solutions, it is advisable to use high-purity, anhydrous solvents to minimize the risk of hydrolysis.[5] The solubility of this compound is limited, with slight solubility in DMSO and methanol, and it is sparingly soluble in chloroform.[1] For long-term storage, aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen. These aliquots should be stored at or below -20°C.

Q3: What are the primary factors that can cause the degradation of this compound?

While specific degradation pathways for this compound are not extensively documented in the provided search results, general principles of chemical stability suggest that it may be susceptible to the following:

  • Hydrolysis: The thiadiazole ring system or the morpholino group could be susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.[5]

  • Oxidation: Exposure to air and light can initiate oxidative processes, especially over prolonged periods.[5][6]

  • Photolysis: High-energy light, particularly UV, can break chemical bonds and lead to degradation.[5][6] It is always recommended to store chemical compounds in amber vials or otherwise protected from light.[6]

Q4: What are the visible signs of compound degradation?

Degradation of this compound may be indicated by:

  • A change in the physical appearance of the solid, such as discoloration from its typical white to off-white color.[1][2][3]

  • The appearance of cloudiness or precipitation in solutions that were previously clear, suggesting the formation of insoluble degradation products.[5]

  • A noticeable decrease in the compound's performance or potency in biological assays, or inconsistent experimental results.[5]

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound.

Issue: My solution of the compound has turned cloudy or changed color.
  • Possible Cause 1: Degradation. The compound may be breaking down into products that are colored or have lower solubility.

    • Recommendation: Prepare a fresh stock solution from the solid material. If the problem persists, consider acquiring a new batch of the compound. It is also advisable to run a quality control check, such as HPLC, to assess the purity of both the solid and the solution.

  • Possible Cause 2: Poor Solubility. You may be exceeding the solubility limit of the compound in your chosen solvent.

    • Recommendation: Verify the solubility of this compound in your solvent system.[1] Gentle warming or sonication may aid in dissolution, but be cautious as heat can also accelerate degradation. If the precipitate remains, filter the solution using a suitable syringe filter before use in sensitive experiments.[5]

Issue: I am observing a loss of activity or inconsistent results in my experiments.
  • Possible Cause: Compound Degradation. The active compound may have degraded over time, leading to a lower effective concentration.

    • Recommendation: This is a strong indicator of compound instability. Discard the old stock solution and prepare a fresh one from the solid material. To prevent future issues, adhere strictly to the recommended storage conditions, including aliquoting and minimizing freeze-thaw cycles. For critical experiments, consider preparing fresh solutions on the day of use.

Data Presentation

Table 1: Summary of Recommended Storage Conditions for Solid this compound

ParameterRecommendationSource(s)
Temperature Cool and dry place; some suppliers suggest <15°C or refrigeration at 2-8°C.[3][4]
Atmosphere Store in a well-ventilated area.[1]
Container Keep container tightly closed.[1]
Light Store in a dark place, protected from light.[4]
Security Store locked up.[1]

Experimental Protocols

Protocol 1: General Stability Assessment of a Stock Solution

Objective: To perform a basic assessment of the stability of a this compound stock solution under specific storage conditions.

Methodology:

  • Prepare a stock solution of the compound in a suitable anhydrous solvent (e.g., DMSO) at a known concentration.

  • Immediately after preparation (Time 0), take an aliquot for analysis.

  • Divide the remaining solution into two sets of aliquots. Store one set under recommended conditions (e.g., -20°C, protected from light) and the other under "stressed" conditions (e.g., 4°C or room temperature on the benchtop).

  • At designated time points (e.g., 24 hours, 48 hours, 1 week), retrieve one aliquot from each storage condition.

  • Analyze the "Time 0" and subsequent aliquots by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Compare the chromatograms. The emergence of new peaks or a decrease in the area of the main peak corresponding to the parent compound indicates degradation.

Visualizations

Troubleshooting Workflow for Suspected Compound Degradation start Inconsistent experimental results or change in solution appearance check_solid Inspect solid compound. Is there discoloration? start->check_solid new_batch Order a new batch of the compound. check_solid->new_batch Yes prepare_fresh Prepare a fresh stock solution from solid. check_solid->prepare_fresh No check_solubility Re-evaluate solubility in the chosen solvent. Is the concentration too high? prepare_fresh->check_solubility filter_solution Filter the solution to remove precipitate. check_solubility->filter_solution Yes retest Re-run the experiment. check_solubility->retest No filter_solution->retest problem_solved Problem Resolved. retest->problem_solved Successful stability_study Consider performing a basic stability study. retest->stability_study Unsuccessful

Caption: Troubleshooting workflow for suspected compound degradation.

Key Factors Influencing Compound Degradation degradation Compound Degradation hydrolysis Hydrolysis hydrolysis->degradation oxidation Oxidation oxidation->degradation photolysis Photolysis photolysis->degradation water Presence of Water/ High Humidity water->hydrolysis ph Non-neutral pH (Acidic or Basic) ph->hydrolysis oxygen Exposure to Oxygen (Air) oxygen->oxidation light Exposure to Light (especially UV) light->photolysis temperature Elevated Temperature temperature->degradation

Caption: Key factors influencing compound degradation.

References

Validation & Comparative

A Comparative Analysis of 3-Chloro-4-morpholino-1,2,5-thiadiazole and Other Precursors in Timolol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Chloro-4-morpholino-1,2,5-thiadiazole with other key precursors in the synthesis of Timolol, a crucial beta-adrenergic blocker for the treatment of glaucoma and hypertension. The following sections present a detailed analysis of synthetic routes, comparative experimental data, and comprehensive protocols to inform precursor selection in drug development and manufacturing.

Introduction to Timolol Synthesis

The synthesis of Timolol, chemically known as (S)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol, involves the coupling of a morpholino-thiadiazole core with a chiral aminopropanol side chain. The efficiency, cost-effectiveness, and enantiomeric purity of the final product are highly dependent on the choice of the starting precursors. This guide focuses on a comparative evaluation of this compound against other common precursors such as 3,4-dichloro-1,2,5-thiadiazole and 3-hydroxy-4-morpholino-1,2,5-thiadiazole.

Comparative Analysis of Timolol Precursors

The selection of a precursor for Timolol synthesis is a critical decision that impacts yield, purity, and overall process viability. Below is a summary of the performance of key precursors based on available experimental data.

PrecursorSynthetic Route HighlightsReported YieldEnantiomeric Purity (ee)Key Considerations
This compound Reaction with a protected chiral 3-(tert-butylamino)-1,2-propanediol derivative, followed by deprotection.[1][2]53% (for racemic Timolol)[1][3]Requires subsequent resolution of the racemate.[1][3]A direct route to the Timolol core structure. The chloro group is a good leaving group for nucleophilic substitution.
3,4-dichloro-1,2,5-thiadiazole Multi-step synthesis involving sequential substitution with morpholine and the chiral side chain, or a biocatalytic approach.[4]30-35% (overall yield for enantiomers via biocatalysis)[4]87% ee (via biocatalytic reduction)[4]A more fundamental starting material, offering flexibility but requiring more synthetic steps. The biocatalytic route offers good enantioselectivity.
3-hydroxy-4-morpholino-1,2,5-thiadiazole Reaction with an optically active epichlorohydrin followed by reaction with tert-butylamine.[5][6]85% (for the final step of converting the epoxide intermediate to Timolol)[3]98.6% ee[5]The hydroxyl group requires activation or reaction under basic conditions. This route can lead to high enantiomeric purity when using chiral epichlorohydrin.

Synthetic Pathways and Logical Relationships

The synthesis of Timolol from its various precursors can be visualized through distinct chemical pathways. The choice of precursor dictates the subsequent reaction steps and the strategy for introducing the chiral side chain.

G cluster_0 Route 1: From this compound cluster_1 Route 2: From 3,4-dichloro-1,2,5-thiadiazole cluster_2 Route 3: From 3-hydroxy-4-morpholino-1,2,5-thiadiazole a 3-Chloro-4-morpholino- 1,2,5-thiadiazole c Racemic Timolol a->c t-BuOK, t-BuOH b dl-3-t-butylamino-1,2-propanediol (protected) b->c d (S)-Timolol c->d Resolution with d-tartaric acid e 3,4-dichloro- 1,2,5-thiadiazole f Intermediate Haloketone e->f g Chiral Halohydrin f->g Asymmetric reduction (e.g., baker's yeast) h (S)-Timolol g->h Inversion & amination i 3-hydroxy-4-morpholino- 1,2,5-thiadiazole k Chiral Epoxide Intermediate i->k Base (e.g., Na2CO3) j (S)-(+)-epichlorohydrin j->k l (R)-(+)-Timolol k->l tert-butylamine

Caption: Synthetic pathways to Timolol from different precursors.

Experimental Protocols

Detailed methodologies are crucial for replicating and evaluating synthetic routes. The following are representative protocols for key reactions in Timolol synthesis.

Protocol 1: Synthesis of Racemic Timolol from this compound[1]
  • Protection of dl-3-t-butylamino-1,2-propanediol: React dl-3-t-butylamino-1,2-propanediol with benzaldehyde to form the corresponding oxazolidine derivative. This step protects the diol functionality.

  • Coupling Reaction: The protected oxazolidine derivative is then treated with this compound in the presence of a strong base, such as potassium tert-butoxide (t-BuOK), in tert-butanol (t-BuOH).

  • Hydrolysis: The resulting intermediate is hydrolyzed to yield racemic Timolol.

  • Resolution: The racemic mixture is resolved using d-tartaric acid to isolate the desired (S)-enantiomer.

Protocol 2: Synthesis of (R)-(+)-Timolol from 3-hydroxy-4-morpholino-1,2,5-thiadiazole[5]
  • Epoxidation: 3-hydroxy-4-morpholino-1,2,5-thiadiazole is reacted with (S)-(+)-epichlorohydrin in a suitable solvent such as tetrahydrofuran, in the presence of a base like sodium carbonate. The mixture is heated to facilitate the reaction.

  • Ring Opening: The resulting chiral epoxide intermediate is then reacted with tert-butylamine. The excess tert-butylamine is removed under vacuum to yield the crude product.

  • Purification: The final product, (R)-(+)-Timolol, is purified to achieve high enantiomeric purity.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of Timolol, highlighting the key stages from precursor to final product.

G Precursor Select Precursor (e.g., 3-Chloro-4-morpholino- 1,2,5-thiadiazole) Reaction Chemical Synthesis (Coupling/Substitution) Precursor->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification Analysis Chiral Purity Analysis (e.g., HPLC) Purification->Analysis Final_Product Final Product: (S)-Timolol Analysis->Final_Product

Caption: Generalized experimental workflow for Timolol synthesis.

Conclusion

The choice of precursor for Timolol synthesis significantly influences the efficiency and stereochemical outcome of the process.

  • This compound offers a relatively direct route but necessitates a resolution step to obtain the enantiomerically pure product, which can impact the overall yield.[1][3]

  • 3,4-dichloro-1,2,5-thiadiazole provides a flexible starting point, and when combined with biocatalysis, can yield a product with good enantiomeric excess, although the overall yield may be moderate.[4]

  • 3-hydroxy-4-morpholino-1,2,5-thiadiazole , when reacted with a chiral epoxide, presents an efficient pathway to enantiomerically pure Timolol, demonstrating high enantiomeric excess in the final product.[5]

For researchers and drug development professionals, the selection of the optimal precursor will depend on a balance of factors including the desired enantiomeric purity, overall yield, process complexity, and cost of starting materials. The data and protocols presented in this guide aim to provide a solid foundation for making an informed decision.

References

A Comparative Analysis of the Biological Activities of 1,2,5-Thiadiazole and 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Among the four isomers, 1,2,5-thiadiazole and 1,3,4-thiadiazole have garnered significant attention for their potential as therapeutic agents. This guide provides a comparative analysis of the biological activities of derivatives of these two isomers, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

At a Glance: Key Differences in Biological Activity

While both 1,2,5-thiadiazole and 1,3,4-thiadiazole derivatives demonstrate broad-spectrum biological activities, a discernible pattern in their potency and mechanism of action is emerging from preclinical studies. Generally, 1,3,4-thiadiazole derivatives have been more extensively studied and have shown a wider range of potent activities, particularly in the realms of anticancer and anti-inflammatory applications.[1][2] This is often attributed to the 1,3,4-thiadiazole ring acting as a bioisostere of the pyrimidine ring, allowing it to interfere with nucleic acid synthesis.[3] In contrast, 1,2,5-thiadiazole derivatives have shown promise, particularly as signaling pathway modulators, though the volume of research is less extensive.

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data on the anticancer, antimicrobial, and anti-inflammatory activities of selected 1,2,5-thiadiazole and 1,3,4-thiadiazole derivatives.

Anticancer Activity
Isomer Derivative Cancer Cell Line IC50/GI50 (µM) Reference
1,2,5-Thiadiazole 4-(isopropylthio)anthra[1,2-c][4][5][6]thiadiazole-6,11-dioneLeukemia0.18 - 1.45[4]
Prostate Cancer0.18 - 1.45[4]
Ovarian, Breast, Melanoma, Renal, Glioma, NSCLC0.20 - 5.68[4]
1,3,4-Thiadiazole 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6[1]
MDA-MB-231 (Breast)53.4[1]
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamideC6 (Glioma)22.00[5]
N-(4-Nitrophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamideC6 (Glioma)18.50[5]
Antimicrobial Activity
Isomer Derivative Microorganism MIC (µg/mL) Reference
1,2,5-Thiadiazole 2-((2-hydroxy-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propyl)amino)-2-methylpropan-1-ol maleateMycobacterium tuberculosis25.00[7]
Staphylococcus aureus, Bacillus spp., Klebsiella pneumoniae, Escherichia coliModerate Activity[7]
1,3,4-Thiadiazole Phthalazinone-substituted 1,3,4-thiadiazoleBacillus subtilisActive[8]
Candida albicans, Candida parapsilosisActive[8]
Tetranorlabdane derivative with 1,3,4-thiadiazole unitBacillus polymyxa2.5[9]
Pseudomonas aeruginosa2.5[9]
Anti-inflammatory Activity
Isomer Derivative Assay Inhibition (%) / IC50 Reference
1,2,5-Thiadiazole 4-Morpholino-1,2,5-thiadiazol-3-yl cyclooctyl(methyl)carbamatehABHD6 InhibitionIC50 = 44 nM[7]
1,3,4-Thiadiazole Imidazo[2,1-b][3][4][8]thiadiazole derivative (5c)Carrageenan-induced rat paw edemaBetter than Diclofenac[10]
COX-2 InhibitionHigher than Diclofenac[10]
Fused 1,2,4-triazolo[3,4-b][3][4][8]thiadiazole derivativeCarrageenan-induced paw edemaWeak activity[11]

Signaling Pathways and Mechanisms of Action

The biological activities of thiadiazole derivatives are exerted through their interaction with various cellular signaling pathways.

1,3,4-Thiadiazole Derivatives: Anticancer Mechanisms

Many 1,3,4-thiadiazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by 1,3,4-thiadiazole derivatives.

1,3,4-Thiadiazole Derivatives: Anti-inflammatory Mechanisms

A significant mechanism for the anti-inflammatory activity of 1,3,4-thiadiazole derivatives is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediate Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->COX2 Inhibits

Caption: Inhibition of the COX-2 enzyme by 1,3,4-thiadiazole derivatives.

1,2,5-Thiadiazole Derivatives: Emerging Mechanisms

While the mechanisms of action for 1,2,5-thiadiazole derivatives are less defined, some studies suggest their involvement in modulating critical signaling pathways, including those related to inflammation.

General_Signaling_Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Transcription_Factor Transcription Factor (e.g., NF-κB) Signaling_Cascade->Transcription_Factor Activates Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Regulates Biological_Response Biological Response (e.g., Inflammation) Gene_Expression->Biological_Response Thiadiazole 1,2,5-Thiadiazole Derivative Thiadiazole->Signaling_Cascade Modulates

Caption: General modulation of intracellular signaling by 1,2,5-thiadiazole derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the biological activities of thiadiazole derivatives.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of thiadiazole derivatives B->C D Incubate for 24-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours (Formation of formazan crystals) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate cell viability (%) and IC50 values H->I

Caption: Workflow for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the thiadiazole derivatives and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) value.

In Vitro Antimicrobial Susceptibility: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Broth_Microdilution_Workflow A Prepare serial dilutions of thiadiazole derivatives in a 96-well plate B Add a standardized inoculum of the microorganism to each well A->B C Include positive (no drug) and negative (no inoculum) controls B->C D Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria) C->D E Visually inspect for turbidity or use a plate reader to measure microbial growth D->E F Determine the MIC: the lowest concentration with no visible growth E->F

Caption: Workflow for the Broth Microdilution Method to determine Minimum Inhibitory Concentration (MIC).

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the thiadiazole derivatives in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Controls: Include a positive control well (microorganism and medium, no compound) and a negative control well (medium only).

  • Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The comparative analysis reveals that both 1,2,5-thiadiazole and 1,3,4-thiadiazole derivatives are promising scaffolds for the development of novel therapeutic agents. The 1,3,4-thiadiazole isomer has been more extensively explored, with a wealth of data supporting its potent anticancer and anti-inflammatory activities, often linked to the inhibition of specific enzymes and signaling pathways. While the research on 1,2,5-thiadiazole derivatives is less mature, the existing data indicates their potential, particularly in modulating cellular signaling.

Future research should focus on:

  • Direct Comparative Studies: Designing studies that directly compare the biological activities of structurally analogous 1,2,5- and 1,3,4-thiadiazole derivatives to provide a clearer understanding of the influence of the isomerism on activity.

  • Mechanism of Action Studies for 1,2,5-Thiadiazoles: Elucidating the specific molecular targets and signaling pathways modulated by 1,2,5-thiadiazole derivatives to guide rational drug design.

  • Structure-Activity Relationship (SAR) Studies: Conducting comprehensive SAR studies for both isomers to optimize their potency, selectivity, and pharmacokinetic properties.

By systematically exploring the chemical space of both 1,2,5- and 1,3,4-thiadiazole derivatives, the scientific community can unlock their full therapeutic potential and develop novel drugs to address unmet medical needs.

References

A Comparative Guide to Purity Analysis and Validation of Synthesized 3-Chloro-4-morpholino-1,2,5-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for determining the purity and validating the synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole, a key intermediate in the synthesis of pharmaceuticals such as Timolol.[1][2] The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3] This document details the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting a comparative analysis of their performance characteristics.

Introduction

This compound is a heterocyclic compound whose purity is paramount. Impurities can arise from the synthesis process, including unreacted starting materials, by-products, and degradation products.[3] Therefore, robust analytical methods are required for both routine quality control and in-depth impurity profiling. The most common analytical techniques for purity assessment of such compounds are HPLC, GC-MS, and qNMR, each offering distinct advantages and limitations.[4] HPLC is widely used for its versatility in separating non-volatile and thermally labile compounds, while GC-MS is highly effective for the analysis of volatile and semi-volatile impurities, providing excellent sensitivity and structural information.[4][5] Quantitative NMR (qNMR) serves as a primary analytical method for determining purity with high accuracy without the need for a specific reference standard of the analyte.[6][7][8]

Comparative Analysis of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the nature of the expected impurities, the required sensitivity, and the need for structural elucidation. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and qNMR for the purity analysis of this compound.

ParameterHPLC-UVGC-MSqNMR
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.001 - 0.01 µg/mL~0.1% (w/w)
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.003 - 0.03 µg/mL~0.3% (w/w)
Linearity (R²) > 0.999> 0.999> 0.999
Precision (%RSD) < 2%< 5%< 1%
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Analysis Time 10 - 30 minutes15 - 40 minutes5 - 15 minutes
Impurity Identification Based on retention time and UV spectrum; requires reference standards.Definitive identification based on mass spectrum and fragmentation pattern.Structural information from chemical shifts and coupling constants.
Strengths Robust for routine QC, suitable for non-volatile impurities.High sensitivity and specificity for volatile impurities, excellent for identification.Primary method, highly accurate, no need for analyte-specific standard.
Limitations Limited identification capabilities for unknown impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatographic methods, requires a high-purity internal standard.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols serve as a starting point and may require optimization for specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine purity analysis of this compound and the quantification of non-volatile impurities. A certificate of analysis for this compound shows that HPLC is a commonly used method for purity determination.[9]

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with an acidic modifier. A solution of acetonitrile, water, and phosphoric acid can be used. For Mass-Spec (MS) compatible applications, the phosphoric acid can be replaced with formic acid.[10]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detector: UV at 254 nm

  • Sample Preparation: Dissolve an accurately weighed quantity of the sample in the mobile phase to obtain a concentration of approximately 0.5 mg/mL.

Validation Parameters:

  • Specificity: Demonstrated by the separation of the main peak from any impurity peaks.

  • Linearity: Assessed by analyzing a series of solutions at different concentrations (e.g., 0.05 to 1.0 mg/mL).

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo.

  • Precision: Evaluated by repeated injections of the same sample (repeatability) and by analyzing the sample on different days with different analysts (intermediate precision).

  • LOD & LOQ: Determined by the signal-to-noise ratio method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.

Chromatographic and Spectrometric Conditions:

  • Column: A 5% phenyl polymethylsiloxane fused-silica capillary column (e.g., HP-5ms), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[11]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[11]

  • Inlet Temperature: 280 °C

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 10 minutes.

  • Injection Volume: 1 µL (splitless mode)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Range: m/z 40-400

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Validation Parameters:

  • Specificity: Confirmed by the unique mass spectrum of the analyte and the chromatographic separation from other volatile components.

  • Linearity: Established by analyzing a series of standard solutions over a defined concentration range.

  • LOD & LOQ: Determined based on the standard deviation of the response and the slope of the calibration curve.

  • Precision: Assessed through multiple injections of a standard solution.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that can be used to determine the purity of this compound without the need for a specific reference standard of the compound itself.[6][7][8]

Experimental Protocol:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble and stable (e.g., Chloroform-d, CDCl3).

  • Internal Standard: A high-purity (>99.9%) certified reference material with a simple proton spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh about 5-10 mg of the internal standard and add it to the same NMR tube.

    • Add a known volume (e.g., 0.6 mL) of the deuterated solvent.

    • Ensure complete dissolution by gentle vortexing.

  • NMR Data Acquisition:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the morpholino protons).[2]

    • Integrate a well-resolved signal of the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizations

The following diagrams illustrate the logical workflow for selecting an appropriate analytical method and the general workflow for method validation.

G Workflow for Purity Analysis of this compound start Synthesized 3-Chloro-4- morpholino-1,2,5-thiadiazole decision_impurity Nature of Expected Impurities? start->decision_impurity process_hplc HPLC Analysis (Non-volatile impurities) decision_impurity->process_hplc Non-volatile process_gcms GC-MS Analysis (Volatile/Semi-volatile impurities) decision_impurity->process_gcms Volatile decision_purpose Purpose of Analysis? process_hplc->decision_purpose process_gcms->decision_purpose process_qc Routine Quality Control decision_purpose->process_qc process_profiling Impurity Profiling/ Structural Elucidation decision_purpose->process_profiling process_primary Primary Purity Assessment decision_purpose->process_primary method_hplc HPLC-UV process_qc->method_hplc method_gcms GC-MS process_profiling->method_gcms method_qnmr qNMR process_primary->method_qnmr end Purity Report method_hplc->end method_gcms->end method_qnmr->end

Caption: Decision workflow for selecting an analytical method.

G General Workflow for Analytical Method Validation start Define Analytical Method specificity Specificity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness validation_report Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report end Validated Method for Routine Use validation_report->end

Caption: Key parameters in analytical method validation.

References

A comparative study of different synthetic routes to 3-Chloro-4-morpholino-1,2,5-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 3-Chloro-4-morpholino-1,2,5-thiadiazole, a key intermediate in the synthesis of pharmaceuticals such as the beta-blocker Timolol.[1] The primary focus is on providing a detailed, experimentally verified method and exploring a plausible alternative route, supported by established chemical principles.

Comparative Analysis of Synthetic Routes

The most prominently documented method for the synthesis of this compound is the direct nucleophilic aromatic substitution of 3,4-dichloro-1,2,5-thiadiazole with morpholine. While the literature heavily favors this approach, a potential alternative can be conceptualized starting from 3-chloro-4-hydroxy-1,2,5-thiadiazole. Below is a summary of these two routes.

ParameterRoute 1: Nucleophilic Aromatic SubstitutionRoute 2: Activation of Hydroxyl Precursor (Proposed)
Starting Materials 3,4-Dichloro-1,2,5-thiadiazole, Morpholine3-Chloro-4-hydroxy-1,2,5-thiadiazole, Morpholine
Key Reagents Morpholine (acts as both nucleophile and base)Hydroxyl activating agent (e.g., SOCl₂, PPh₃/DEAD for Mitsunobu reaction)
Reaction Time ~2 hoursNot experimentally determined (likely multi-step, longer duration)
Yield 87.9%[2]Not experimentally determined
Purity High, after recrystallization[2]Not experimentally determined
Safety Considerations 3,4-dichloro-1,2,5-thiadiazole is toxic.[3]Use of potentially hazardous activating agents (e.g., thionyl chloride).

Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution of 3,4-dichloro-1,2,5-thiadiazole

This route is the most direct and highest-yielding method reported for the synthesis of this compound.[2]

Materials:

  • 3,4-Dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol)

  • Morpholine (6.75 g, 77.4 mmol)

  • Concentrated Hydrochloric Acid

  • Methanol (for recrystallization)

  • Water

  • Ice

Procedure:

  • A 100-mL three-necked flask equipped with a reflux condenser is charged with morpholine (6.75 g).

  • The flask is heated to 110 °C.

  • 3,4-dichloro-1,2,5-thiadiazole (3.0 g) is added dropwise over 20 minutes.

  • The reaction mixture is stirred at 110 °C for 2 hours.

  • After completion, the mixture is cooled to 0 °C in an ice bath.

  • Water (30 mL) is added, followed by acidification with concentrated hydrochloric acid.

  • The mixture is stirred at 0 °C until a precipitate forms.

  • The solid product is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from methanol and dried under high vacuum to yield 3.5 g (87.9%) of this compound as an orange solid.[2]

Product Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.45-3.55 (m, 2H), 3.80-3.90 (m, 2H)[2]

  • Mass Spectral Analysis: (M + H)⁺ = 206.1[2]

Visualizing the Synthetic and Biological Pathways

To better understand the comparison of these synthetic strategies and the biological relevance of the target molecule, the following diagrams have been generated.

Comparative Workflow of Synthetic Routes cluster_0 Route 1: Nucleophilic Aromatic Substitution cluster_1 Route 2: Proposed Alternative 3,4-Dichloro-1,2,5-thiadiazole 3,4-Dichloro-1,2,5-thiadiazole Reaction Reaction 3,4-Dichloro-1,2,5-thiadiazole->Reaction Morpholine Morpholine Morpholine->Reaction Product_1 This compound Reaction->Product_1 Yield: 87.9% 3-Chloro-4-hydroxy-1,2,5-thiadiazole 3-Chloro-4-hydroxy-1,2,5-thiadiazole Activation Hydroxyl Activation 3-Chloro-4-hydroxy-1,2,5-thiadiazole->Activation Activated_Intermediate Activated Intermediate Activation->Activated_Intermediate Reaction_2 Nucleophilic Substitution Activated_Intermediate->Reaction_2 Product_2 This compound Reaction_2->Product_2 Yield: N/A Morpholine_2 Morpholine Morpholine_2->Reaction_2

Caption: A comparative overview of the documented and proposed synthetic routes.

This compound is a crucial precursor for the synthesis of Timolol, a non-selective beta-adrenergic antagonist. Timolol functions by blocking the action of catecholamines like epinephrine and norepinephrine on β-adrenergic receptors, which is particularly relevant in the treatment of glaucoma by reducing aqueous humor production in the eye.

Beta-Adrenergic Signaling Pathway and Timolol's Mechanism of Action cluster_pathway Normal Signaling Cascade cluster_inhibition Inhibition by Timolol Catecholamines Epinephrine/ Norepinephrine Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor G_Protein Gs Protein Activation Beta_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase Activation G_Protein->Adenylate_Cyclase cAMP ATP to cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Cellular_Response Physiological Response (e.g., Increased Aqueous Humor Production) PKA->Cellular_Response Timolol Timolol (from this compound) Beta_Receptor_Inhib β-Adrenergic Receptor Timolol->Beta_Receptor_Inhib Blocks Receptor No_Response Signaling Cascade Inhibited

Caption: Mechanism of Timolol as a beta-adrenergic antagonist.

References

Establishing purity standards for 3-Chloro-4-morpholino-1,2,5-thiadiazole (Timolol Impurity F)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity standards for 3-Chloro-4-morpholino-1,2,5-thiadiazole, known as Timolol Impurity F, a specified impurity in Timolol Maleate. The information presented herein is crucial for quality control, drug safety, and regulatory compliance in the pharmaceutical industry. This document outlines the acceptance criteria as defined by major pharmacopeias, details the analytical procedures for impurity determination, and offers a logical framework for establishing and justifying impurity limits based on international guidelines.

Comparison of Purity Standards and Analytical Methodologies

The purity of Active Pharmaceutical Ingredients (APIs) is a critical attribute that is rigorously controlled to ensure the safety and efficacy of the final drug product. Pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP) establish the standards for API quality, including the acceptable limits for impurities.

Pharmacopeial Acceptance Criteria for Timolol Impurity F

The following table summarizes the specified limits for Timolol Impurity F in various pharmacopeias. It is important to note that Timolol Impurity F is explicitly mentioned in some pharmacopeias, while in others it would be controlled under the general limit for unspecified impurities.

PharmacopeiaImpurity NameAcceptance Criteria
United States Pharmacopeia (USP) Timolol Related Compound FNot More Than 0.15%
European Pharmacopoeia (EP) Timolol Impurity FNot specified individually; controlled under the limit for any other impurity.
British Pharmacopoeia (BP) Timolol Impurity FNot specified individually; controlled under the limit for any other impurity.
Overview of Analytical Methodologies

The determination of Timolol Impurity F is primarily achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the most common quantitative method, while Thin-Layer Chromatography (TLC) is often used for qualitative or semi-quantitative analysis.

Analytical TechniqueDescription
High-Performance Liquid Chromatography (HPLC) Provides high resolution and sensitivity for the accurate quantification of impurities. The USP employs an HPLC method for the analysis of related substances in Timolol Maleate.
Thin-Layer Chromatography (TLC) A simpler chromatographic technique used for the separation and identification of impurities. The EP monograph for Timolol Maleate includes a TLC method for the control of related substances.

Experimental Protocols

Detailed and validated analytical methods are essential for the reliable determination of impurity levels. The following are representative protocols based on pharmacopeial guidelines.

High-Performance Liquid Chromatography (HPLC) Method (Based on USP)

This method is suitable for the quantitative determination of this compound in Timolol Maleate.

Chromatographic Conditions:

  • Column: 4.6-mm × 15-cm; 5-µm packing L1 (C18)

  • Mobile Phase: A gradient mixture of a buffer solution (e.g., 0.05 M monobasic potassium phosphate, pH 2.5) and acetonitrile.

  • Flow Rate: Approximately 1.5 mL/min

  • Detector: UV at 298 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

System Suitability:

  • Resolution: The resolution between the Timolol peak and any adjacent peak should be not less than 1.5.

  • Tailing Factor: The tailing factor for the Timolol peak should be not more than 2.0.

  • Relative Standard Deviation: The relative standard deviation for replicate injections of the standard solution should be not more than 2.0%.

Procedure:

  • Standard Solution Preparation: Prepare a standard solution of Timolol Impurity F of a known concentration in the mobile phase.

  • Sample Solution Preparation: Prepare a solution of the Timolol Maleate sample to be tested in the mobile phase at a specified concentration.

  • Chromatography: Inject the standard and sample solutions into the chromatograph and record the chromatograms.

  • Calculation: Calculate the percentage of Timolol Impurity F in the sample by comparing the peak response of Impurity F in the sample solution to the peak response of the standard solution.

Thin-Layer Chromatography (TLC) Method (Based on EP)

This method is suitable for the qualitative and semi-quantitative assessment of related substances in Timolol Maleate.

Procedure:

  • Plate: TLC silica gel F254 plate

  • Mobile Phase: A suitable mixture of solvents, for example, a mixture of ammonia, methanol, and dichloromethane.

  • Application: Apply specified volumes of the test solution and a reference solution of Timolol Impurity F to the plate.

  • Development: Develop the plate in a saturated chamber until the mobile phase has ascended a sufficient distance.

  • Detection: After drying the plate, visualize the spots under UV light at 254 nm.

  • Interpretation: Compare the intensity of the spot corresponding to Timolol Impurity F in the test solution with the spot from the reference solution.

Establishing Purity Standards: A Logical Framework

The establishment of purity standards for a pharmaceutical impurity is a systematic process guided by international regulations, primarily the ICH Q3A guidelines. These guidelines provide a framework for identifying, qualifying, and setting acceptance criteria for impurities in new drug substances.

G cluster_0 Impurity Identification and Control Workflow (Based on ICH Q3A) A Is the impurity level > Reporting Threshold? B Report the impurity in the drug substance specification. A->B Yes H No action required beyond reporting. A->H No C Is the impurity level > Identification Threshold? B->C D Characterize the structure of the impurity. C->D Yes I No action required beyond identification. C->I No E Is the impurity level > Qualification Threshold? D->E F Qualify the impurity through toxicological studies or other means. E->F Yes G Establish an acceptance criterion based on safety data and manufacturing capability. E->G No F->G

Caption: Logical workflow for establishing impurity acceptance criteria based on ICH Q3A thresholds.

Experimental Workflow for Purity Analysis of Timolol Impurity F

The following diagram illustrates a typical experimental workflow for the analysis of this compound in a Timolol Maleate sample.

G cluster_1 Analytical Workflow for Timolol Impurity F Determination A Sample and Standard Preparation B Chromatographic Analysis (HPLC or TLC) A->B C Data Acquisition and Processing B->C D Quantification of Impurity C->D E Comparison with Acceptance Criteria D->E F Sample Passes E->F Within Limit G Sample Fails (Out-of-Specification Investigation) E->G Exceeds Limit

Caption: A typical experimental workflow for the purity analysis of Timolol Impurity F.

By adhering to the purity standards and employing validated analytical methods as outlined in this guide, pharmaceutical manufacturers can ensure the quality and safety of Timolol Maleate, thereby protecting public health. Continuous monitoring and control of impurities are fundamental aspects of Good Manufacturing Practices (GMP) and are essential for maintaining regulatory compliance.

Efficacy of Novel Thiadiazole Derivatives Surpasses Established Compounds in Antimicrobial and Anticancer Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Groundbreaking research into novel thiadiazole derivatives has revealed their superior efficacy in both antimicrobial and anticancer applications when compared to established drugs. These findings, detailed in recent pharmacological studies, position thiadiazole-based compounds as promising candidates for the development of next-generation therapeutics. This guide provides a comprehensive comparison of the performance of these novel derivatives against well-known compounds, supported by experimental data and detailed methodologies.

The 1,3,4-thiadiazole scaffold has long been a subject of interest in medicinal chemistry due to its diverse biological activities.[1][2] Recent advancements in synthetic chemistry have led to the development of new derivatives with enhanced potency and selectivity. This comparative guide synthesizes the latest data, offering researchers, scientists, and drug development professionals a clear overview of the therapeutic potential of these emerging compounds.

Antimicrobial Efficacy: Outperforming Ciprofloxacin

Novel thiadiazole derivatives have demonstrated remarkable antibacterial activity, in some cases exceeding that of the widely used antibiotic, ciprofloxacin. The Kirby-Bauer disc diffusion method and microdilution assays have been instrumental in quantifying this enhanced efficacy.

A study focusing on a new series of ciprofloxacin-thiadiazole hybrids revealed that one of the synthesized compounds exhibited lower Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values than the parent drug, ciprofloxacin.[3] Notably, this novel compound also demonstrated a longer-lasting activity without inducing resistance in the tested bacteria.[3]

Another investigation into 1,3,4-thiadiazole derivatives highlighted compounds with significant inhibitory effects against various bacterial strains. For instance, certain derivatives showed MIC values ranging from 0.78 to 3.125 µg/mL against Staphylococcus aureus, comparable or superior to ciprofloxacin and vancomycin.[1]

Comparative Antibacterial Activity Data
Compound/DrugOrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Novel Thiadiazole Derivative (Compound 2) Escherichia coliLower than Ciprofloxacin-[3]
Novel Thiadiazole Derivative (Compound 2) Staphylococcus aureusLower than Ciprofloxacin-[3]
Ciprofloxacin Escherichia coliStandard-[3]
Ciprofloxacin Staphylococcus aureusStandard-[3]
Novel Thiadiazole Derivative (16a) Staphylococcus aureus0.78 - 3.125-[1]
Novel Thiadiazole Derivative (16h) Staphylococcus aureus0.78 - 3.125-[1]
Novel Thiadiazole Derivative (16i) Staphylococcus aureus0.78 - 3.125-[1]
Ciprofloxacin Staphylococcus aureusStandard-[1]
Vancomycin Staphylococcus aureusStandard-[1]

Anticancer Efficacy: A Leap Beyond Etoposide

In the realm of oncology, novel thiadiazole derivatives have shown significant cytotoxic activity against various cancer cell lines, with some compounds demonstrating greater potency than the established anticancer drug, etoposide. The MTT assay has been a primary tool for evaluating the in vitro cytotoxicity of these compounds.

One study synthesized a series of 2,5-disubstituted 1,3,4-thiadiazole derivatives and evaluated their anticancer activity against human breast cancer cell lines MCF-7 and MDA-MB-231.[4] The most potent compound, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10), exhibited IC50 values of 49.6 µM against MCF-7 and 53.4 µM against MDA-MB-231 cells.[4][5][6] Notably, etoposide showed significantly lower activity against the MCF-7 cell line (IC50 > 100 µM) and an IC50 of 80.2 µM against MDA-MB-231 cells under the same conditions.[6]

The mechanism of action for many of these anticancer thiadiazole derivatives is believed to involve the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR and EGFR/HER-2 pathways, which are often dysregulated in cancer.

Comparative Anticancer Activity Data
Compound/DrugCancer Cell LineIC50 (µM)Reference
2-(2-Trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) MCF-749.6[4][5][6]
Etoposide MCF-7>100[6]
2-(2-Trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) MDA-MB-23153.4[4][5][6]
Etoposide MDA-MB-23180.2[6]
Thiadiazole Derivative (ST8) MDA-MB-23156.4[4]
Thiadiazole Derivative (ST3) MDA-MB-23178.6[4]

Experimental Protocols

Kirby-Bauer Disc Diffusion Method

The Kirby-Bauer disc diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.

  • Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland turbidity standard, is prepared in a sterile broth.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the bacterial suspension, and the excess fluid is removed by pressing it against the inside of the tube. The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.

  • Application of Discs: Paper discs impregnated with a standard concentration of the antimicrobial agent (novel thiadiazole derivative or ciprofloxacin) are aseptically placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated at a specified temperature (typically 35-37°C) for 16-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around each disc is measured in millimeters. A larger zone of inhibition indicates greater sensitivity of the bacterium to the antimicrobial agent.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (novel thiadiazole derivatives or etoposide) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for a few hours (usually 2-4 hours) to allow the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm). The absorbance is directly proportional to the number of viable cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways implicated in the anticancer activity of thiadiazole derivatives and a general workflow for the efficacy assessment.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_antimicrobial Antimicrobial Efficacy Assessment cluster_anticancer Anticancer Efficacy Assessment cluster_comparison Comparative Analysis Synthesis Synthesis of Novel Thiadiazole Derivatives Characterization Structural Characterization (NMR, IR, Mass Spec) Synthesis->Characterization KB_Test Kirby-Bauer Disc Diffusion Assay Characterization->KB_Test Test Compounds MTT_Assay MTT Cytotoxicity Assay Characterization->MTT_Assay Test Compounds MIC_Test MIC Determination KB_Test->MIC_Test Data_Analysis Data Analysis and Comparison with Established Drugs MIC_Test->Data_Analysis Pathway_Analysis Signaling Pathway Analysis MTT_Assay->Pathway_Analysis Pathway_Analysis->Data_Analysis

General experimental workflow for efficacy assessment.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Stimulation Thiadiazole Novel Thiadiazole Derivatives Thiadiazole->PI3K Inhibition Thiadiazole->Akt Inhibition Thiadiazole->mTORC1 Inhibition

PI3K/Akt/mTOR signaling pathway inhibition.

EGFR_HER2_Pathway EGFR_HER2 EGFR/HER2 Dimerization Ras Ras EGFR_HER2->Ras Activation PI3K PI3K EGFR_HER2->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Thiadiazole Novel Thiadiazole Derivatives Thiadiazole->EGFR_HER2 Inhibition

EGFR/HER-2 signaling pathway inhibition.

The presented data and methodologies underscore the significant potential of novel thiadiazole derivatives as a versatile scaffold for the development of new antimicrobial and anticancer agents. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic efficacy and safety profiles.

References

Comprehensive literature review of the biological activities of 1,2,5-thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Biological Activities of 1,2,5-Thiadiazole Derivatives

The 1,2,5-thiadiazole ring system is a significant heterocyclic scaffold that has garnered increasing interest in medicinal chemistry and materials science.[1][2][3] As a bioisostere of pyrimidine and oxadiazole, this five-membered ring containing one sulfur and two nitrogen atoms is considered a "privileged structure."[4][5][6] Its unique mesoionic character allows compounds incorporating this moiety to cross cellular membranes effectively, enhancing their interaction with biological targets.[4] This guide provides a comparative overview of the diverse biological activities of 1,2,5-thiadiazole derivatives, supported by quantitative data, experimental methodologies, and pathway visualizations.

Anticancer Activity

Derivatives of 1,2,5-thiadiazole have demonstrated notable potential as anticancer agents. Specifically, sulfur-substituted anthra[1,2-c][1][2][4]thiadiazole-6,11-diones have been investigated for their cytotoxic effects across a range of human cancer cell lines.

Quantitative Data: Anticancer Activity

The following table summarizes the growth inhibition (GI₅₀) values for a key 1,2,5-thiadiazole derivative against various cancer cell lines. Lower values indicate higher potency.

Compound IDDerivativeCell Line CategoryGI₅₀ Range (µM)Reference
NSC7639684-(isopropylthio)anthra[1,2-c][1][2][4]thiadiazole-6,11-dioneLeukemia, Prostate Cancer0.18 - 1.45[4]
NSC7639684-(isopropylthio)anthra[1,2-c][1][2][4]thiadiazole-6,11-dioneOvarian Cancer, Breast Cancer, Melanoma, Renal Cancer, Glioma, NSCLC0.20 - 5.68[4]

NSCLC: Non-Small Cell Lung Cancer

Experimental Protocol: Cell Viability (MTT Assay)

The antitumor activity of thiadiazole derivatives is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Plating: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 1,2,5-thiadiazole compounds and incubated for a set period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow, water-soluble MTT into a purple, insoluble formazan.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ or GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.

Enzyme Inhibition

Certain 1,2,5-thiadiazole derivatives have been identified as potent inhibitors of specific enzymes, highlighting their potential for treating metabolic and inflammatory disorders.

Quantitative Data: Enzyme Inhibition
CompoundTarget EnzymeSelectivityIC₅₀ ValueReference
4-Morpholino-1,2,5-thiadiazol-3-yl cyclooctyl(methyl)carbamateα/β-hydrolase domain 6 (hABHD6)~230-fold over FAAH and LAL44 nM[7]

FAAH: Fatty acid amide hydrolase; LAL: Lysosomal acid lipase

Experimental Protocol: In Vitro Enzyme Inhibition Assay

The inhibitory potential of compounds against a specific enzyme is determined using an in vitro assay tailored to the enzyme's function.

  • Assay Preparation: The reaction buffer, substrate, and enzyme solution are prepared.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the 1,2,5-thiadiazole inhibitor for a defined period to allow for binding.

  • Reaction Initiation: The reaction is initiated by adding the substrate.

  • Reaction Progress Monitoring: The formation of the product or the depletion of the substrate is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorimetry, or luminescence).

  • Data Analysis: The reaction rates are calculated and compared to a control reaction without the inhibitor. The IC₅₀ value, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Neurological Activity

Derivatives of 1,2,5-thiadiazole have been explored for their effects on the central nervous system, particularly as muscarinic receptor agonists. These agonists may have therapeutic applications in treating neurological disorders like schizophrenia and Alzheimer's disease.[8]

One study identified a bis-1,2,5-thiadiazole derivative of 1,2,5,6-tetrahydropyridine that exhibited agonist activity at M₁, M₂, and M₄ muscarinic receptors.[8] This specific selectivity profile suggests potential utility in the treatment of schizophrenia.[8]

Caption: Biological activities of the 1,2,5-thiadiazole scaffold.

Antimicrobial Activity

The 1,2,5-thiadiazole ring is also a promising scaffold for developing new antimicrobial agents. Research has shown its potential against various pathogens, including Mycobacterium tuberculosis.

Quantitative Data: Antimicrobial Activity
Compound ClassMicroorganismActivity TypeMIC Value (µg/mL)Reference
1,2,5-thiadiazole derivativeMycobacterium tuberculosisMinimum Inhibitory Concentration25.00[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The 1,2,5-thiadiazole compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes + medium) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., specific temperature and time).

  • Result Interpretation: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

experimental_workflow cluster_discovery Drug Discovery & Development Synthesis Synthesis of 1,2,5-Thiadiazole Derivatives Screening In Vitro Biological Screening (e.g., MTT, MIC) Synthesis->Screening Library Hit_ID Hit Identification (Potent & Selective) Screening->Hit_ID Data Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Hits In_Vivo In Vivo Testing (Animal Models) Lead_Opt->In_Vivo Leads

Caption: General workflow for developing 1,2,5-thiadiazole drug candidates.

References

Safety Operating Guide

Safe Disposal of 3-Chloro-4-morpholino-1,2,5-thiadiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 3-Chloro-4-morpholino-1,2,5-thiadiazole must adhere to strict safety protocols, not only during its use but also in its disposal. This guide provides essential, immediate safety and logistical information to ensure the proper management of this chemical waste, safeguarding both laboratory personnel and the environment.

Physicochemical and Hazard Data

A thorough understanding of the compound's properties is foundational to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₆H₈ClN₃OS[1][2]
Molecular Weight 205.67 g/mol [1][2]
Appearance White to Off-White/Light yellow powder to crystal[2][3]
Melting Point 44.0 to 48.0 °C[3]
Boiling Point 402°C (lit.)[2]
Flash Point 193°C (lit.)[2]
Density 1.462 g/cm³[2]
Solubility Chloroform (Sparingly), DMSO (Slightly), Methanol (Slightly)[2]

Hazard Summary: This chemical is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[4]. The toxicological properties have not been thoroughly investigated, warranting a cautious approach[1].

Disposal Protocol: A Step-by-Step Approach

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Adherence to local, regional, and national regulations is mandatory.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls Before handling the chemical for disposal, ensure proper PPE is worn. This includes:

  • Gloves: Inspect gloves prior to use and use proper removal techniques.[1]

  • Eye/Face Protection: Wear safety glasses or goggles.[2]

  • Respiratory Protection: Use a NIOSH (US) or CEN (EU) approved respirator if ventilation is inadequate or for higher-level protection.[1]

  • Lab Coat: A standard lab coat is required.

Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Step 2: Waste Segregation and Collection

  • Unused Product and Surplus: Collect surplus and non-recyclable solutions for disposal by a licensed company.[1] Keep the chemical in a suitable, closed container labeled for disposal.[1]

  • Contaminated Materials: Dispose of contaminated packaging, gloves, and other lab materials as you would the unused product.[1]

Step 3: Storage Pending Disposal

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Ensure containers are tightly closed and clearly labeled with the chemical name and associated hazards.

Step 4: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.

  • Provide the service with a copy of the Safety Data Sheet (SDS).

Step 5: Recommended Disposal Method

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed and qualified facility.

  • Do not allow the product to enter drains, as it should not be released into the environment.[1][5]

Emergency Procedures in Case of a Spill

In the event of a spill, follow these procedures:

  • Evacuate Personnel: Evacuate non-essential personnel from the immediate area.[1]

  • Ensure Ventilation: Ensure adequate ventilation.[1]

  • Personal Protection: Wear appropriate PPE, including respiratory protection. Avoid breathing dust, vapors, mist, or gas.[1]

  • Containment and Cleanup: Pick up and arrange disposal without creating dust.[1] Sweep up the material and place it in a suitable, closed container for disposal.[1]

Visualizing the Disposal Workflow

To aid in understanding the procedural flow of safe disposal, the following diagrams illustrate the key decision points and steps.

Figure 1: Disposal Decision Workflow A Chemical Waste Generated (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Unused Product & Contaminated Materials) B->C D Store in Labeled, Closed Container in a Ventilated Area C->D E Contact EHS or Licensed Waste Disposal Company D->E F Arrange for Pickup and Disposal E->F G Professional Incineration F->G

Caption: Disposal Decision Workflow

Figure 2: Spill Response Protocol spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Adequate Ventilation spill->ventilate ppe Don Appropriate PPE (incl. Respiratory Protection) spill->ppe contain Contain Spill (Avoid Dust Creation) ppe->contain collect Sweep Up and Place in Sealed Container for Disposal contain->collect dispose Dispose of as Chemical Waste (Follow Main Disposal Protocol) collect->dispose

References

Safeguarding Your Research: A Guide to Handling 3-Chloro-4-morpholino-1,2,5-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 3-Chloro-4-morpholino-1,2,5-thiadiazole. This guide provides immediate, critical information for the safe operational handling and disposal of this compound, ensuring laboratory safety and regulatory compliance.

Proper handling of chemical reagents is paramount in a laboratory setting. For this compound, a compound used in the synthesis of pharmaceuticals like Timolol, understanding its hazard profile is the first step toward ensuring personal and environmental safety.[1] While the toxicological properties of this specific compound have not been thoroughly investigated, it is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2][3] It is also harmful if swallowed.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical. The following table summarizes the recommended protective equipment when handling this compound.

PPE CategoryRecommended EquipmentSpecification/Standard
Hand Protection Chemical-resistant glovesInspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]
Eye/Face Protection Safety glasses with side-shields or gogglesMust comply with 29 CFR 1910.133 or European Standard EN166.[4]
Skin and Body Protection Protective clothing (e.g., lab coat)The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4]
Respiratory Protection For nuisance exposures: Type P95 (US) or Type P1 (EU EN 143) particle respirator. For higher-level protection: Type OV/AG/P99 (US) or Type ABEK-P2 (EU EN 143) respirator cartridges.Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2]

Operational Plan: Handling and Disposal

A systematic approach to handling and disposal is essential to minimize risk.

Handling Protocol:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust formation.[2][5]

  • Personal Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[5]

  • Safe Handling Practices: Avoid contact with skin and eyes.[4] Avoid breathing dust, vapors, mist, or gas.[2]

  • Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed.[4][5]

Disposal Protocol:

  • Waste Identification: All waste containing this compound must be clearly labeled as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect solid waste in a designated, labeled, and securely sealed hazardous waste container.[2]

    • Liquid Waste: Collect solutions in a separate, labeled hazardous waste container for liquids. Do not mix with incompatible waste streams.[6]

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical using appropriate cleaning agents. Collect all decontamination materials as solid hazardous waste.[6]

  • Final Disposal: Dispose of the hazardous waste through a licensed and approved hazardous waste disposal service.[6] Adhere to all national and local regulations for chemical waste disposal.[6] Do not let the product enter drains.[2]

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_operation Operational Phase cluster_disposal Post-Operation & Disposal A Assess Task-Specific Hazards (e.g., weighing, dissolution) B Review Safety Data Sheet (SDS) A->B Consult for specific recommendations C Hand Protection: Chemical-Resistant Gloves B->C Select appropriate gloves D Eye Protection: Safety Goggles/Face Shield B->D Mandatory for all handling E Body Protection: Lab Coat/Protective Clothing B->E Based on splash/contact potential F Respiratory Protection: Respirator (as needed) B->F If dust/aerosol generation is likely G Perform Chemical Handling Task H Properly Doff and Dispose of Contaminated PPE G->H After task completion I Follow Chemical Waste Disposal Protocol H->I Final step

Figure 1. Logical workflow for PPE selection and use when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.